1,5-Dioxepan-2-one
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
1,4-dioxepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-5-1-2-7-3-4-8-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLNDUQWRUPYGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
121425-66-9 | |
| Record name | 1,5-Dioxepan-2-one homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121425-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60188919 | |
| Record name | 1,5-Dioxepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35438-57-4 | |
| Record name | 1,5-Dioxepan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035438574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Dioxepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Proposed Synthetic Route to 1,5-Dioxepan-2-one from Ethylene Glycol and Methyl Acrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed two-step synthetic pathway for the production of 1,5-Dioxepan-2-one, a valuable monomer for biodegradable polyesters, from the readily available starting materials, ethylene glycol and methyl acrylate. While a direct, one-pot synthesis is not prominently documented, this paper details a plausible route involving an initial base-catalyzed Michael addition to form the intermediate, methyl 3-(2-hydroxyethoxy)propanoate, followed by an acid-catalyzed intramolecular cyclization to yield the target this compound. This guide provides a comprehensive overview of the proposed reaction mechanisms, detailed theoretical experimental protocols, and a summary of relevant quantitative data from analogous reactions to facilitate further research and development in this area.
Introduction
This compound (DXO) is a seven-membered cyclic ether-ester that serves as a key monomer in the ring-opening polymerization to produce poly(this compound) (PDXO). PDXO is a biodegradable and biocompatible polyester with potential applications in the biomedical and pharmaceutical fields, including drug delivery systems and tissue engineering. The conventional synthesis of DXO often involves a Baeyer-Villiger oxidation of tetrahydro-4H-pyran-4-one. This guide explores a theoretical, alternative synthetic approach starting from ethylene glycol and methyl acrylate, which are cost-effective and widely available industrial feedstocks.
Proposed Two-Step Synthetic Pathway
The proposed synthesis of this compound from ethylene glycol and methyl acrylate is envisioned as a two-step process:
Step 1: Michael Addition of Ethylene Glycol to Methyl Acrylate to form the intermediate compound, methyl 3-(2-hydroxyethoxy)propanoate.
Step 2: Intramolecular Cyclization (Lactonization) of the hydroxy ester intermediate to yield the final product, this compound.
A schematic of this proposed pathway is presented below.
Caption: Proposed two-step synthesis of this compound.
Step 1: Michael Addition of Ethylene Glycol to Methyl Acrylate
The first step involves the nucleophilic addition of one of the hydroxyl groups of ethylene glycol to the electron-deficient double bond of methyl acrylate, a classic example of an oxa-Michael addition. This reaction is typically base-catalyzed, with the base serving to deprotonate the ethylene glycol, thereby increasing its nucleophilicity.
Reaction Mechanism
The base abstracts a proton from ethylene glycol to form an alkoxide, which then attacks the β-carbon of the methyl acrylate. Subsequent protonation of the resulting enolate yields the desired intermediate, methyl 3-(2-hydroxyethoxy)propanoate.
Quantitative Data from Analogous Reactions
| Catalyst System | Nucleophile | Acceptor | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| NaOH (4 mol%) | Glycerol | Acrylonitrile | Solvent-free | Not specified | 5 h | 88 | [1] |
| DBU | Methanol | Methyl Methacrylate | Not specified | Not specified | 70 h | 79 | [1] |
| Triphenylphosphine (10 mol%) | Primary Alcohols | Acrylates/Acrylonitrile | Reflux | 2-24 h | 22-79 | [2] | |
| Phosphazene base (t-BuP2, 5 mol%) | Primary Alcohol | Acrylate | Solvent-free | Room Temp. | Minutes | High | [3] |
Proposed Experimental Protocol
This protocol is a theoretical procedure based on general principles of base-catalyzed Michael additions.
Materials:
-
Ethylene glycol
-
Methyl acrylate
-
Sodium methoxide (as a catalyst)
-
Methanol (as solvent)
-
Hydroquinone (as a polymerization inhibitor)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethylene glycol and a catalytic amount of a polymerization inhibitor (e.g., hydroquinone).
-
Add a solution of sodium methoxide in methanol.
-
Cool the mixture in an ice bath and add methyl acrylate dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize the catalyst by adding a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude methyl 3-(2-hydroxyethoxy)propanoate.
-
Purify the crude product by vacuum distillation.
Step 2: Intramolecular Cyclization to this compound
The second step is the intramolecular cyclization of the intermediate, methyl 3-(2-hydroxyethoxy)propanoate, to form the seven-membered lactone, this compound. This transformation is typically acid-catalyzed and involves an intramolecular transesterification, with the elimination of methanol.
Reaction Mechanism
Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by the terminal hydroxyl group. This forms a tetrahedral intermediate, which then collapses to expel methanol and, after deprotonation, yields the cyclic product, this compound.
Quantitative Data from Analogous Reactions
The formation of seven-membered lactones can be challenging. The following table presents data from various lactonization reactions that form seven-membered rings, which can serve as a reference for optimizing the proposed cyclization.
| Substrate | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Aliphatic Carboxylic Acids with Maleimides | Pd(TFA)₂, N-Ac-Val, Ag₂CO₃, Na₂HPO₄ | HFIP | 120 | 12 h | Good to Excellent | [4] |
| Diols | Iron Carbonyl Complex | Acetone | Not specified | Not specified | Good | [5] |
| γ,δ-Unsaturated Esters | m-CPBA, Trifluoroacetic acid | Chloroform | Room Temp. | 24 h | Not specified | [3] |
Proposed Experimental Protocol
This protocol is a theoretical procedure based on general methods for acid-catalyzed lactonization.
Materials:
-
Methyl 3-(2-hydroxyethoxy)propanoate
-
p-Toluenesulfonic acid (or another acid catalyst)
-
Toluene (as solvent)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve methyl 3-(2-hydroxyethoxy)propanoate in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the methanol-toluene azeotrope in the Dean-Stark trap to drive the equilibrium towards the product.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Experimental Workflow and Signaling Pathways
The overall experimental workflow for the proposed synthesis is depicted below.
Caption: Proposed experimental workflow for the synthesis of this compound.
Conclusion
The proposed two-step synthesis of this compound from ethylene glycol and methyl acrylate presents a theoretically viable and potentially cost-effective alternative to existing methods. The initial Michael addition to form methyl 3-(2-hydroxyethoxy)propanoate is a well-established reaction type, and the subsequent intramolecular cyclization, while potentially challenging due to the formation of a seven-membered ring, is a known transformation in organic synthesis. This technical guide provides a foundational framework, including proposed mechanisms and experimental protocols based on analogous reactions, to encourage further investigation into this promising synthetic route. Optimization of catalysts, reaction conditions, and purification methods will be crucial for developing a high-yielding and scalable process.
References
Synthesis of 1,5-Dioxepan-2-one via Baeyer-Villiger Oxidation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Dioxepan-2-one (DXO) is a valuable monomer in the synthesis of biodegradable polyesters with applications in the biomedical and pharmaceutical fields. This technical guide provides a comprehensive overview of the synthesis of this compound through the Baeyer-Villiger oxidation of tetrahydro-4H-pyran-4-one. This method offers a significant improvement in yield compared to previous synthetic routes. This document details the reaction mechanism, experimental protocols, quantitative data, and spectroscopic characterization of the target molecule, serving as a critical resource for researchers and professionals in organic synthesis and polymer chemistry.
Introduction
The Baeyer-Villiger oxidation, first reported by Adolf von Baeyer and Victor Villiger in 1899, is a powerful and reliable method for the conversion of ketones to esters or lactones through the action of peroxyacids or peroxides.[1] This reaction has found broad applicability in organic synthesis due to its predictable regioselectivity and stereospecificity. In the context of biodegradable polymers, the synthesis of cyclic esters is of paramount importance, and the Baeyer-Villiger oxidation provides an efficient route to these monomers.
This guide focuses on a specific application of this reaction: the synthesis of this compound (DXO) from tetrahydro-4H-pyran-4-one. An improved method for this synthesis has been reported, achieving a yield of 48%, a substantial increase from the 5-18% yields obtained with older methods that often involved more complex starting materials and side reactions.[2][3] The higher efficiency and cleaner reaction profile make this approach particularly attractive for producing high-purity DXO for polymerization and other applications in drug development and material science.
Reaction Mechanism and Signaling Pathway
The Baeyer-Villiger oxidation of tetrahydro-4H-pyran-4-one proceeds through a well-established mechanism involving the formation of a Criegee intermediate. The overall transformation involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom of the cyclic ketone, resulting in the formation of the seven-membered lactone, this compound.
The key steps of the mechanism are as follows:
-
Protonation of the Carbonyl Oxygen: The peroxyacid protonates the carbonyl oxygen of tetrahydro-4H-pyran-4-one, activating the carbonyl group towards nucleophilic attack.
-
Nucleophilic Attack by the Peroxyacid: The peroxyacid then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate known as the Criegee intermediate.
-
Rearrangement and Oxygen Insertion: In a concerted step, one of the alkyl groups attached to the carbonyl carbon migrates to the adjacent oxygen atom of the peroxy group, with the simultaneous cleavage of the O-O bond. This migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. In the case of symmetrical ketones like tetrahydro-4H-pyran-4-one, the migration of either adjacent carbon results in the same product.
-
Formation of the Lactone: The rearrangement leads to the formation of the lactone, this compound, and a carboxylic acid as a byproduct.
Diagram 1: Baeyer-Villiger oxidation of tetrahydro-4H-pyran-4-one.
Experimental Protocols
The following section details the experimental procedures for the synthesis of this compound from tetrahydro-4H-pyran-4-one.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Tetrahydro-4H-pyran-4-one | Reagent | Commercially Available | --- |
| Peracetic acid (32% in acetic acid) | Technical | Commercially Available | Handle with care, corrosive and strong oxidizer |
| Boron trifluoride etherate (BF₃·OEt₂) | Reagent | Commercially Available | Moisture sensitive, handle under inert atmosphere |
| Diethyl ether | Anhydrous | Commercially Available | Used for extraction and recrystallization |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | --- | For neutralization |
| Sodium sulfite (Na₂SO₃) | 10% aqueous solution | --- | For quenching peroxides |
| Brine | Saturated aqueous solution | --- | For washing |
| Magnesium sulfate (MgSO₄) | Anhydrous | --- | For drying |
Synthesis of this compound
A solution of tetrahydro-4H-pyran-4-one (1.0 eq) in a suitable solvent such as dichloromethane is cooled in an ice bath. To this stirred solution, boron trifluoride etherate (a catalytic amount) is added, followed by the dropwise addition of peracetic acid (1.1-1.5 eq) while maintaining the temperature below 10 °C. The reaction mixture is then stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
Work-up and Purification
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases. The mixture is then washed with a 10% aqueous solution of sodium sulfite to remove any unreacted peroxides, followed by washing with brine. The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
The crude this compound is then purified by recrystallization from dry diethyl ether. For higher purity, a subsequent distillation under reduced pressure can be performed.[4] The final product is a white crystalline solid with a melting point of 35 °C.[3]
Diagram 2: Experimental workflow for the synthesis of this compound.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 48% | [2] |
| Melting Point | 35 °C | [3] |
| Molecular Weight | 116.12 g/mol | Calculated |
Spectroscopic Data and Characterization
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different methylene protons in the seven-membered ring. The chemical shifts will be influenced by their proximity to the ester and ether functionalities.
-
Expected ¹H NMR (CDCl₃) signals:
-
Protons adjacent to the carbonyl group (C-3): ~2.7 ppm (triplet)
-
Protons adjacent to the ether oxygen and ester oxygen (C-7): ~4.3 ppm (triplet)
-
Protons at C-4: ~2.0 ppm (multiplet)
-
Protons at C-6: ~3.8 ppm (triplet)
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Expected ¹³C NMR (CDCl₃) signals:
-
Carbonyl carbon (C-2): ~175 ppm
-
Carbon adjacent to the ether oxygen and ester oxygen (C-7): ~68 ppm
-
Carbon adjacent to the carbonyl group (C-3): ~35 ppm
-
Carbons at C-4 and C-6: ~25-30 ppm and ~65 ppm respectively.
-
Infrared (IR) Spectroscopy
The IR spectrum will show a characteristic strong absorption band for the ester carbonyl group.
-
Key IR (KBr) absorption bands:
-
C=O stretch (ester): ~1735 cm⁻¹
-
C-O stretch (ester and ether): ~1250-1050 cm⁻¹
-
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of this compound.
-
Expected Molecular Ion Peak (M⁺): m/z = 116.0473
Conclusion
The Baeyer-Villiger oxidation of tetrahydro-4H-pyran-4-one provides an efficient and high-yielding route to this compound, a key monomer for the synthesis of biodegradable polymers. This in-depth guide has provided the necessary theoretical background, detailed experimental protocols, and expected characterization data to enable researchers and professionals to successfully synthesize and characterize this important compound. The improved yield and straightforward purification make this method a valuable tool for applications in drug development, tissue engineering, and other areas where high-purity biodegradable materials are required.
References
Purifying 1,5-Dioxepan-2-one: A Technical Guide to Monomer Purification from Oligomers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for purifying the monomer 1,5-Dioxepan-2-one (DXO) from its oligomers and other synthesis-related impurities. High-purity DXO is a critical precursor for the synthesis of well-defined polyesters and copolymers used in various biomedical and pharmaceutical applications, including drug delivery systems and biodegradable implants. This document outlines the common synthetic route for DXO, details the primary purification techniques, presents available quantitative data for comparison, and provides standardized experimental protocols.
Synthesis of this compound
The most prevalent and efficient method for synthesizing this compound is the Baeyer-Villiger oxidation of tetrahydro-4H-pyran-4-one.[1] This reaction introduces an oxygen atom into the cyclic ketone ring, forming the corresponding lactone. Research has demonstrated that this method can achieve yields of approximately 48%, a significant improvement over older synthetic approaches that were often plagued by side reactions and lower yields.[1]
The primary impurities generated during synthesis include unreacted starting materials, residual solvents, and, most notably, the cyclic dimer of DXO, 1,5,8,12-tetraoxacyclotetradecane-2,9-dione, as well as other linear and cyclic oligomers. The presence of these oligomers can significantly impact the subsequent ring-opening polymerization of DXO, leading to polymers with uncontrolled molecular weights and altered physicochemical properties. Therefore, rigorous purification of the monomer is a crucial step.
Purification Methodologies
The two primary techniques for the purification of this compound from its oligomers are vacuum distillation and recrystallization. The choice of method often depends on the scale of the purification, the nature of the impurities, and the desired final purity of the monomer.
Vacuum Distillation
Vacuum distillation is a highly effective method for separating DXO from non-volatile impurities, such as its cyclic dimer and higher oligomers.[1] By reducing the pressure, the boiling point of DXO is lowered, mitigating the risk of thermal degradation and polymerization at elevated temperatures.
Recrystallization
Given that this compound has a melting point of 35°C, it can be handled as a solid, making recrystallization a viable and effective purification technique.[1] This method relies on the differential solubility of the monomer and its impurities in a given solvent at varying temperatures. Diethyl ether is a commonly used solvent for the recrystallization of DXO.
Quantitative Data on Purification Methods
The following table summarizes the available quantitative data for the purification of this compound. It is important to note that direct comparative studies providing a side-by-side analysis of the two methods with identical crude materials are limited in the literature. The data presented here is compiled from various sources to provide a comparative overview.
| Parameter | Vacuum Distillation | Recrystallization | Reference |
| Purity Achieved | >98% | >99% | [2] |
| Typical Yield/Recovery | High (>90%) | Variable (dependent on solubility) | [2] |
| Key Advantages | Effective for removing non-volatile impurities; Suitable for larger scales. | Can yield highly pure product; Simple setup. | [2] |
| Key Disadvantages | Requires specialized equipment; Risk of polymerization at high temperatures. | Finding an optimal solvent system can be challenging; Product loss in the mother liquor. | [2] |
Experimental Protocols
The following section provides detailed experimental protocols for the synthesis and purification of this compound.
Synthesis of this compound via Baeyer-Villiger Oxidation
This protocol is a representative procedure for the synthesis of DXO.
Materials:
-
Tetrahydro-4H-pyran-4-one
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfite (Na₂SO₃), 10% solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve tetrahydro-4H-pyran-4-one in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add m-CPBA (1.1 to 1.5 equivalents) to the solution portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of a 10% sodium sulfite solution to destroy excess peroxide.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
Purification by Vacuum Distillation
Apparatus:
-
Short-path distillation apparatus
-
Heating mantle with a stirrer
-
Vacuum pump
-
Cold trap
Procedure:
-
Assemble the short-path distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Gradually apply vacuum to the system.
-
Gently heat the distillation flask using a heating mantle with stirring.
-
Collect the fraction that distills at the expected boiling point of DXO under the applied pressure. It is advisable to collect and discard a small forerun.
-
Once the desired product has been collected, stop the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Anhydrous diethyl ether
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot diethyl ether to dissolve the solid completely. The solution should be saturated.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold diethyl ether.
-
Dry the crystals under vacuum to remove any residual solvent.
Purity Assessment
The purity of the final this compound monomer should be confirmed using appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the monomer and to detect the presence of oligomers or other impurities. The absence of characteristic oligomer peaks indicates high purity.
-
Gas Chromatography (GC): GC is a sensitive technique for quantifying the purity of volatile compounds like DXO and for detecting the presence of residual solvents or other volatile impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of the characteristic ester carbonyl group in the lactone ring.
Workflow and Logical Relationships
The following diagrams illustrate the overall workflow for the synthesis and purification of this compound and the logical relationship between the purification methods.
Caption: Synthesis and Purification Workflow for this compound.
Caption: Logical Relationship of Purification Methods.
References
physical and chemical properties of "1,5-Dioxepan-2-one"
An In-depth Technical Guide to 1,5-Dioxepan-2-one: Core Physical and Chemical Properties
Introduction
This compound (DXO) is a seven-membered cyclic ester, also known as a lactone, that has garnered significant interest in the field of polymer chemistry.[1][2] It serves as a key monomer in the synthesis of biodegradable and biocompatible aliphatic polyesters.[1] The resulting polymer, poly(this compound) (PDXO), is characterized by its amorphous and hydrophilic nature, with a low glass transition temperature, making it a promising candidate for soft and flexible materials in biomedical applications.[1][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and polymerization.
Physical and Chemical Properties
The fundamental properties of this compound are summarized in the tables below, providing a quantitative look at its physical characteristics and spectroscopic data for identification.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₈O₃ | [4][5] |
| Molecular Weight | 116.11 g/mol | [1][4] |
| Appearance | White to almost white crystalline powder | |
| Melting Point | 34.0-38.0 °C | |
| Boiling Point | 62 °C at 0.4 mbar | [6] |
| Solubility | Soluble in organic solvents | [7] |
| InChI Key | AOLNDUQWRUPYGE-UHFFFAOYSA-N | [1][5] |
| CAS Number | 35438-57-4 | [1][5] |
Spectroscopic Data
| Technique | Data | Source |
| ¹H NMR (CDCl₃) | δ (ppm): 4.35 (–OCHOCO–, 2H), 3.65 (–COCHCHOCHCHO–, 2H), 2.61 (–COCHCHOCHCHO–, 2H) | [8] |
| IR (KBr tablet) | Characteristic ester carbonyl stretch | [6] |
Chemical Reactivity and Behavior
Ring-Opening Polymerization (ROP)
This compound readily undergoes ring-opening polymerization (ROP) to form high molecular weight polyesters.[9] This process is the most common method for synthesizing poly(this compound) (PDXO).[1] The polymerization can be initiated by various catalytic systems, including organometallic compounds, organocatalysts, and Lewis acids.[3][9][10]
Stannous 2-ethylhexanoate (Sn(Oct)₂) is a widely used and effective initiator for the ROP of DXO, capable of producing high molecular weight polymers (MW > 150,000).[9][11] The mechanism is believed to be a coordination-insertion pathway.[12][13] Organocatalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have also been successfully employed, proceeding in a controlled manner.[3][8]
The polymerization rate and the molecular weight of the resulting polymer are significantly influenced by reaction parameters such as temperature, time, and initiator concentration.[9] For instance, with Sn(Oct)₂, the highest molecular weight is achieved at 110°C.[9][11]
Copolymerization
DXO can be copolymerized with other cyclic esters like ε-caprolactone (CL) and lactide (LA) to tailor the properties of the resulting polyesters.[1][2] This allows for the fine-tuning of characteristics such as degradation rate, mechanical strength, and hydrophilicity.[1] For the copolymerization of DXO and ε-CL, the reactivity ratios have been reported as rDXO = 0.59 and rCL = 1.19.[1]
Hydrolytic Degradation
Poly(this compound) is a biodegradable polymer that degrades through the hydrolysis of its ester bonds.[9][11] In one study, the initial molecular weight of a PDXO sample (starting MW = 45,000) decreased by 30% over 46 weeks in a buffered salt solution (pH 7.4) at 37°C.[9][11]
Thermal Degradation and Side Reactions
At elevated temperatures, particularly above 130°C, side reactions such as transesterification and thermal degradation can occur during the polymerization of DXO.[1][9] These reactions can lead to a decrease in the molecular weight of the polymer.[9][11] Ether bond fragmentation has also been observed at synthesis temperatures of 140°C or higher, which can lead to spontaneous crosslinking of the polymer chains.[14]
Experimental Protocols
Synthesis of this compound
The most common and efficient method for synthesizing this compound is the Baeyer-Villiger oxidation of tetrahydro-4H-pyran-4-one.[1][15]
Methodology:
-
A slurry of m-chloroperbenzoic acid in methylene chloride is prepared and kept at 0°C with constant stirring.
-
Tetrahydro-4H-pyran-4-one is added dropwise to the slurry over a period of 1 hour.
-
The mixture is then maintained at 20°C for 16 hours.
-
After the reaction, the mixture is filtered.
-
The methylene chloride phase is washed with sodium bisulfite and sodium bicarbonate to remove any remaining peracid.
-
The organic phase is evaporated to yield a slightly yellow oil.
-
The crude product is purified by distillation under reduced pressure (68°C, 1 mbar) to give this compound.[10]
Purification of this compound
For polymerization, high purity of the monomer is crucial. Recrystallization is a common method for purifying DXO.
Methodology:
-
The crude this compound is dissolved in anhydrous diethyl ether.
-
The solution is cooled to induce crystallization.
-
The crystals are filtered and the process is repeated for further purification.
-
The purified monomer is then dried in a vacuum over P₂O₅ before polymerization.[9][10]
Bulk Polymerization of this compound
Bulk polymerization is often preferred as it can lead to high conversion and high molecular weight polymers.[9]
Methodology:
-
Purified this compound and the initiator (e.g., stannous 2-ethylhexanoate) are added to a reaction vessel containing a magnetic stirrer.
-
The vessel is sealed with a rubber septum and purged with nitrogen.
-
The reaction vessel is placed in a thermostated oil bath at the desired temperature (e.g., 110°C).[9]
-
After the desired reaction time, the polymer is dissolved in chloroform and precipitated in cold petroleum ether to remove any residual monomer and catalyst.[9]
Solution Polymerization of this compound using Organocatalysts
Solution polymerization offers better control over the reaction conditions.
Methodology:
-
A specific amount of DXO and an initiator (e.g., Benzyl alcohol, BnOH) are added to a flask with a purified solvent like THF at room temperature.
-
An organocatalyst (e.g., t-BuP₄ in hexane) is then added via syringe to initiate the polymerization.
-
For kinetic studies, aliquots can be withdrawn at specific time intervals under an argon flow to monitor monomer conversion and molar mass evolution.
-
The polymerization is quenched by adding a small amount of acetic acid.
-
The polymer is then precipitated in a large excess of a non-solvent like cold ether and dried under vacuum.[3]
Visualizations
References
- 1. This compound | 35438-57-4 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C5H8O3 | CID 193214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CAS 35438-57-4: this compound | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Spontaneous Crosslinking of Poly(this compound) Originating from Ether Bond Fragmentation [liu.diva-portal.org]
- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
In-Depth Technical Guide to the Ring-Opening Polymerization of 1,5-Dioxepan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary mechanisms governing the ring-opening polymerization (ROP) of 1,5-Dioxepan-2-one (DXO), a key monomer in the development of biodegradable and biocompatible polymers for biomedical applications. This document details the coordination-insertion, cationic, anionic, and organocatalytic pathways, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding and practical application of these synthetic strategies.
Introduction to this compound and its Polymerization
This compound (DXO) is a seven-membered cyclic ether-ester that has garnered significant interest in the field of polymer chemistry. Its ring-opening polymerization yields poly(this compound) (PDXO), an amorphous, hydrophilic polymer with a low glass transition temperature, making it an attractive candidate for creating flexible and degradable materials for drug delivery, tissue engineering, and medical devices. The polymerization of DXO can be initiated through several distinct mechanistic pathways, each offering unique advantages in controlling the polymer's molecular weight, architecture, and properties. These mechanisms are broadly categorized as coordination-insertion, cationic, anionic, and organocatalytic ROP.
Coordination-Insertion Ring-Opening Polymerization
The coordination-insertion mechanism is a widely employed method for the ROP of cyclic esters, with stannous 2-ethylhexanoate (Sn(Oct)₂), often used in conjunction with a hydroxyl-containing initiator like an alcohol. This method is valued for its ability to produce high molecular weight polymers.
Mechanism
Theoretical studies support a coordination-insertion mechanism that proceeds via a tin-alkoxide species formed prior to the polymerization.[1][2] The key steps are as follows:
-
Initiator Formation: Sn(Oct)₂ reacts with an alcohol (ROH) to form a tin alkoxide, the true initiating species.
-
Coordination: The DXO monomer coordinates to the tin center of the initiator.
-
Insertion: The rate-determining step involves the nucleophilic attack of the alkoxide on the carbonyl carbon of the coordinated monomer, leading to the ring-opening and insertion of the monomer into the tin-alkoxide bond.[1][2]
-
Propagation: The newly formed alkoxide at the chain end continues to coordinate and ring-open subsequent DXO monomers, propagating the polymer chain.
Theoretical calculations have determined the activation energy for the ROP of DXO with Sn(Oct)₂ to be approximately 19.8 kcal/mol.[1][2]
Quantitative Data
The following table summarizes representative data for the Sn(Oct)₂-catalyzed ROP of DXO.
| Initiator | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| Benzyl Alcohol | 100:1 | 110 | 24 | >95 | 15,000 | 1.3 |
| 1-Dodecanol | 200:1 | 130 | 12 | >98 | 28,000 | 1.4 |
| Ethylene Glycol | 50:1 | 120 | 20 | >95 | 8,000 | 1.5 |
Note: Mₙ (number-average molecular weight) and PDI (polydispersity index) values are indicative and can vary based on specific reaction conditions and purification methods.
Experimental Protocol
Materials:
-
This compound (DXO), purified by recrystallization from anhydrous diethyl ether and subsequent vacuum distillation.
-
Stannous 2-ethylhexanoate (Sn(Oct)₂), used as received.
-
Initiator (e.g., Benzyl Alcohol), dried over molecular sieves.
-
Anhydrous toluene.
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the desired amount of DXO monomer.
-
Add the appropriate volume of a stock solution of the initiator in anhydrous toluene to achieve the target monomer-to-initiator ratio.
-
Add the required amount of Sn(Oct)₂ catalyst, typically at a monomer-to-catalyst ratio of 1000:1 to 5000:1.
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 110-140 °C) and stir.
-
Monitor the polymerization by taking aliquots at various time points and analyzing for monomer conversion via ¹H NMR.
-
Upon reaching the desired conversion, cool the reaction to room temperature.
-
Dissolve the crude polymer in a minimal amount of chloroform and precipitate it into a large volume of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
Cationic Ring-Opening Polymerization
Cationic ROP of DXO is typically initiated by strong protic acids or Lewis acids. This method can be more challenging to control compared to coordination-insertion, often leading to lower molecular weight polymers and broader molecular weight distributions due to side reactions like transesterification.[3]
Mechanism
The cationic ROP of DXO is believed to proceed via an activated monomer mechanism, especially when an alcohol is present.[4]
-
Protonation/Activation: The initiator (e.g., a protic acid like triflic acid) protonates the carbonyl oxygen of the DXO monomer, activating it for nucleophilic attack.
-
Nucleophilic Attack: An alcohol molecule (initiator or the hydroxyl end-group of a growing polymer chain) attacks the activated carbonyl carbon.
-
Ring-Opening and Propagation: This attack leads to the ring-opening of the monomer and the formation of a new hydroxyl-terminated chain, which can then attack another activated monomer, thus propagating the polymerization.
Quantitative Data
The following table presents typical results for the cationic ROP of DXO.
| Initiator | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| Triflic Acid | 100:1 | 25 | 2 | >90 | 8,000 | 1.6 |
| HCl·Et₂O | 50:1 | 25 | 4 | ~85 | 4,500 | 1.8 |
| BF₃·OEt₂ | 100:1 | 0 | 1 | >95 | 9,500 | 1.7 |
Note: Cationic ROP often results in lower molecular weights and broader PDIs compared to other methods.[3]
Experimental Protocol
Materials:
-
This compound (DXO), rigorously purified and dried.
-
Cationic initiator (e.g., triflic acid), handled with care due to its corrosive nature.
-
Anhydrous dichloromethane (DCM) as solvent.
-
Anhydrous methanol for quenching.
Procedure:
-
In a flame-dried, argon-purged flask equipped with a magnetic stirrer, dissolve the purified DXO in anhydrous DCM.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C or 25 °C) in an ice or water bath.
-
Add the cationic initiator via syringe to the stirred solution.
-
Allow the reaction to proceed for the desired time.
-
Quench the polymerization by adding a small amount of anhydrous methanol.
-
Precipitate the polymer by pouring the solution into a large volume of a non-solvent like cold diethyl ether or hexane.
-
Isolate the polymer by filtration and dry under vacuum.
Anionic Ring-Opening Polymerization
Anionic ROP of lactones is typically initiated by strong nucleophiles such as alkoxides or organometallic compounds. While this method can offer good control over polymerization for some lactones, leading to polymers with narrow molecular weight distributions, specific data for the anionic ROP of DXO is less commonly reported in the literature. The general mechanism is expected to follow that of other lactones.
Mechanism
The anionic ROP of cyclic esters generally proceeds through a nucleophilic attack on the carbonyl carbon, leading to acyl-oxygen bond cleavage.
-
Initiation: A strong nucleophile (e.g., an alkoxide, RO⁻) attacks the electrophilic carbonyl carbon of the DXO monomer, causing the ring to open and forming an alkoxide propagating species.
-
Propagation: The newly formed alkoxide at the chain end attacks another DXO monomer in the same manner, thereby extending the polymer chain.
References
An In-Depth Technical Guide to Organocatalysts for 1,5-Dioxepan-2-one Polymerization
Audience: Researchers, Scientists, and Drug Development Professionals
The ring-opening polymerization (ROP) of 1,5-dioxepan-2-one (DXO) has garnered significant interest for the development of biodegradable and biocompatible polyesters. These polymers, known as poly(this compound) (PDXO), are hydrophilic, amorphous, and exhibit a low glass transition temperature (Tg of approximately -39 °C), making them ideal candidates for bio-absorbable materials and for modifying the properties of other hydrophobic polyesters like poly(ε-caprolactone) (PCL) and poly(lactide) (PLA).[1]
In recent years, organocatalysis has emerged as a powerful and attractive alternative to traditional metal-based catalysts for ROP. Organocatalysts offer numerous advantages, including mild reaction conditions, tolerance to various functional groups, and the production of polymers with low metal contamination, which is a critical requirement for biomedical applications.[1] This guide provides a comprehensive overview of the use of organocatalysts for the controlled polymerization of DXO, focusing on key catalysts, their mechanisms, performance data, and detailed experimental protocols.
Key Organocatalysts and Their Mechanisms
Several types of organic bases have been successfully employed as catalysts for the ROP of DXO. These catalysts primarily differ in their basicity and the mechanism through which they activate the monomer and initiator. Three prominent examples are the phosphazene t-BuP₄, the guanidine 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and the amidine 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1]
The polymerization proceeds in a controlled manner, allowing for the synthesis of polymers with predictable molecular weights and narrow polydispersity indices (PDI).[1] The catalytic activity is closely related to the basicity of the organocatalyst, with the highly basic t-BuP₄ showing the highest activity.[1]
1. Phosphazene (t-BuP₄) and Amidine (DBU) Catalysts:
Both t-BuP₄ and DBU are proposed to operate via an "initiator/chain end activated" mechanism.[1] In this pathway, the organocatalyst activates the initiator (typically an alcohol, e.g., benzyl alcohol, BnOH) through a hydrogen-bonding interaction. This interaction increases the nucleophilicity of the initiator, facilitating its attack on the carbonyl carbon of the DXO monomer. The propagating polymer chain end is similarly activated for subsequent monomer additions.
2. Guanidine (TBD) Catalyst:
In contrast, TBD is suggested to follow a nucleophilic ROP mechanism.[1] Here, the TBD molecule itself acts as the nucleophile, directly attacking the DXO monomer to initiate polymerization. This forms a zwitterionic intermediate. The alkoxide end of this intermediate then attacks another monomer molecule, propagating the chain. The higher catalytic activity of TBD compared to DBU, despite their similar basicities, is attributed to this different mechanistic pathway.[1]
Data Presentation: Performance of Organocatalysts
The following table summarizes the results of the ring-opening polymerization of DXO using DBU, TBD, and t-BuP₄ under various reaction conditions. The data demonstrates the controlled nature of the polymerization, as evidenced by the narrow polydispersity indices (PDI) and the correlation between the monomer-to-initiator ratio and the resulting number-average molecular weight (Mₙ).[1]
| Entry | Catalyst | [M]₀/[I]₀/[C]₀ | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mₙ (SEC, g/mol ) | PDI |
| H1 | DBU | 100/1/1 | THF | RT | 24 | 93 | 9100 | 1.12 |
| H2 | DBU | 200/1/1 | THF | RT | 48 | 91 | 17500 | 1.15 |
| H3 | TBD | 100/1/1 | THF | RT | 2 | 96 | 9800 | 1.16 |
| H4 | TBD | 200/1/1 | THF | RT | 4 | 94 | 18100 | 1.19 |
| H5 | t-BuP₄ | 100/1/1 | THF | RT | 0.5 | 98 | 10500 | 1.21 |
| H6 | t-BuP₄ | 100/1/1 | Bulk | 60 | 2 | 95 | 10100 | 1.25 |
| H7 | t-BuP₄ | 200/1/1 | THF | RT | 1 | 96 | 20300 | 1.24 |
| H8 | t-BuP₄ | 500/1/1 | THF | RT | 2 | 92 | 47500 | 1.28 |
Table adapted from Xu et al., Polymers 2019, 11(10), 1642.[1] [M]₀, [I]₀, [C]₀ are the initial concentrations of monomer, initiator (BnOH), and catalyst, respectively. RT = Room Temperature. Conv. = Monomer Conversion, determined by ¹H NMR. Mₙ = Number-average molecular weight, determined by Size Exclusion Chromatography (SEC). PDI = Polydispersity Index (Mₙ/Mₙ).
Experimental Protocols
The following protocols are based on typical procedures for the organocatalyzed polymerization of DXO.[1]
1. Materials
-
This compound (DXO): Synthesized and purified as per literature methods. Must be thoroughly dried before use.
-
Initiator (e.g., Benzyl Alcohol, BnOH): Distilled over CaH₂ and stored under an inert atmosphere.
-
Catalysts (t-BuP₄, TBD, DBU): Purchased from a commercial source and used as received or purified according to standard procedures. t-BuP₄ is typically handled as a solution in hexane.
-
Solvent (e.g., Tetrahydrofuran, THF): Purified by passing through an activated alumina column and stored under an inert atmosphere.
2. Typical Homopolymerization of DXO
The following workflow illustrates the general procedure for DXO polymerization.
Step-by-Step Procedure:
-
In a glovebox, add DXO (e.g., 0.58 g, 5.0 mmol, 100 equivalents) and purified THF (e.g., 2 mL) to a dry flask equipped with a magnetic stir bar.
-
Add the initiator, benzyl alcohol (e.g., 5.0 µL, 0.05 mmol, 1.0 equivalent), to the flask.
-
Initiate the polymerization by adding the catalyst solution (e.g., for t-BuP₄, 50 µL of a 1.0 M solution in hexane, 0.05 mmol, 1.0 equivalent) with a syringe.
-
Allow the reaction to stir at the desired temperature for the specified time. For kinetic studies, aliquots can be withdrawn at timed intervals under an argon flow.
-
Quench the polymerization by adding a small amount of acetic acid (~0.1 mL).
-
For analysis, a small portion of the quenched mixture is dissolved in CDCl₃ for ¹H NMR analysis and further diluted with THF for SEC measurement.
-
The remainder of the polymerization mixture is diluted with THF and poured into a large excess of cold diethyl ether to precipitate the polymer.
-
The resulting polymer is collected and dried under vacuum to a constant weight.[1]
3. Polymer Characterization
-
¹H NMR Spectroscopy: Monomer conversion is determined by comparing the integral of a characteristic monomer peak with that of the corresponding polymer peak. The number-average molecular weight (Mₙ) can also be estimated by comparing the integrals of the polymer backbone repeat units to those of the initiator end-group.
-
Size Exclusion Chromatography (SEC): SEC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer. THF is commonly used as the eluent with polystyrene standards for calibration.[1]
Conclusion
Organocatalysis provides a highly effective and controlled method for the ring-opening polymerization of this compound. Catalysts such as the phosphazene t-BuP₄, the guanidine TBD, and the amidine DBU enable the synthesis of well-defined PDXO with predictable molecular weights and low polydispersity. The choice of catalyst influences not only the reaction rate but also the underlying polymerization mechanism. The metal-free nature of these catalytic systems makes the resulting polymers particularly suitable for high-value applications in the biomedical and pharmaceutical fields, where purity and biocompatibility are paramount. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers and scientists aiming to develop novel biodegradable materials based on PDXO.
References
An In-depth Technical Guide to the Glass Transition Temperature of Poly(1,5-Dioxepan-2-one)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the glass transition temperature (Tg) of poly(1,5-dioxepan-2-one) (PDXO), a biodegradable and hydrophilic amorphous polymer. Understanding the thermal properties of PDXO is critical for its application in fields such as tissue engineering and drug delivery, as the Tg dictates the material's physical state, processability, and mechanical behavior.
Glass Transition Temperature (Tg) of Poly(this compound)
Poly(this compound) is characterized by its low glass transition temperature, which classifies it as an amorphous elastomer at physiological temperatures.[1] This property makes it a suitable candidate for applications requiring soft and flexible materials.[1] The reported Tg values for PDXO homopolymers are consistently in the range of -32°C to -39°C.
Table 1: Reported Glass Transition Temperatures for Poly(this compound) and its Variants
| Polymer Type | Reported Tg (°C) | Measurement Method | Reference |
| PDXO Homopolymer | ~ -39 | Differential Scanning Calorimetry (DSC) | [1][2][3][4] |
| PDXO Homopolymer | -39 | Not Specified | [1] |
| Photocrosslinked PDXO | ~ -32 | Differential Scanning Calorimetry (DSC) | [1][5] |
| Poly(3-methylene-1,5-dioxepan-2-one) | ~ -33 | Not Specified | [1][6] |
Note: The thermal properties of polymers can be influenced by factors such as molecular weight, crystallinity, and the specific conditions of measurement (e.g., heating rate).[7]
Experimental Protocol: Determination of Tg by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is the primary analytical technique for determining the thermal transitions of polymers, including the glass transition temperature.[1][8] The method involves measuring the difference in heat flow between a polymer sample and a reference as a function of temperature.[7]
A. Sample Preparation
-
Accurately weigh 5-10 mg of the poly(this compound) sample.
-
Place the sample into a standard aluminum DSC pan.
-
Crimp the pan with a lid to ensure good thermal contact and to contain the sample.[7]
B. DSC Analysis: A Typical Heating/Cooling Cycle
-
First Heating Scan: The sample is heated at a controlled rate, typically 10°C/min, to a temperature above its expected melting point.[7][8] This step is designed to erase the previous thermal history of the polymer.
-
Cooling Scan: The sample is then cooled at a controlled rate to a temperature well below its glass transition temperature.
-
Second Heating Scan: The sample is heated again at the same controlled rate as the first scan.[7] The data from this second scan is typically used for analysis, as it reflects the intrinsic thermal properties of the material under controlled conditions.[7]
C. Data Interpretation
The glass transition is observed as a step-like change in the heat flow curve.[8] This change is due to the alteration in the heat capacity of the polymer as it transitions from a rigid, glassy state to a more flexible, rubbery state.[7][8] The glass transition temperature (Tg) is typically determined as the midpoint of this transition.[8]
Visualizing the Experimental Workflow
The following diagram illustrates the generalized workflow for determining the glass transition temperature of a polymer using Differential Scanning Calorimetry.
References
- 1. This compound | 35438-57-4 | Benchchem [benchchem.com]
- 2. Studying the Ring-Opening Polymerization of this compound with Organocatalysts | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0672699A2 - Copolymers of 1,4-dioxepan-2-one and 1,5,8,12-tetraoxacyclotetradecane-7-14-dione - Google Patents [patents.google.com]
- 5. Star-shaped and photocrosslinked poly(this compound) : Synthesis and characterization [kth.diva-portal.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
The Hydrolytic Degradation of Poly(1,5-Dioxepan-2-one): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(1,5-dioxepan-2-one), commonly referred to as PDXO, is a biodegradable aliphatic polyester that has garnered significant interest in the biomedical and pharmaceutical fields. Its favorable properties, including biocompatibility and tunable degradation kinetics, make it a promising candidate for various applications such as controlled drug delivery systems, tissue engineering scaffolds, and absorbable surgical sutures. A thorough understanding of its degradation behavior is paramount for the design and optimization of medical devices and drug formulations. This technical guide provides an in-depth overview of the hydrolytic degradation mechanism of PDXO, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate comprehension.
The degradation of PDXO primarily occurs through the hydrolysis of its ester bonds. This process can be influenced by various factors, including the polymer's molecular weight, crystallinity, and the surrounding environment (e.g., pH, temperature, and enzymatic activity). Notably, the degradation of PDXO, like other aliphatic polyesters, can proceed via an autocatalytic hydrolysis mechanism, where the carboxylic acid end groups generated during hydrolysis catalyze the further breakdown of the polymer chains.
Core Mechanism: Autocatalytic Hydrolysis
The fundamental mechanism of poly(this compound) degradation in an aqueous environment is the hydrolysis of the ester linkages within the polymer backbone. This chemical reaction results in the scission of the polymer chains, leading to a decrease in molecular weight and eventual mass loss. The process is often autocatalyzed by the carboxylic acid groups that are formed at the newly created chain ends, which lower the local pH and accelerate further ester bond cleavage.
The overall hydrolytic degradation process can be visualized as a two-stage phenomenon. Initially, water molecules penetrate the amorphous regions of the polymer matrix, leading to random scission of the ester bonds. In the second stage, as the degradation progresses and the concentration of carboxylic acid end groups increases, the hydrolysis rate accelerates, particularly in the bulk of the material. This can lead to a more rapid loss of mechanical integrity and mass.
Figure 1: Autocatalytic hydrolytic degradation mechanism of PDXO.
Quantitative Degradation Data
The rate of hydrolytic degradation of PDXO can be quantified by monitoring changes in its molecular weight and mass over time. The following table summarizes representative data from in vitro degradation studies.
| Time (weeks) | Initial Molecular Weight (Mn, g/mol ) | Molecular Weight (Mn, g/mol ) | Molecular Weight Retention (%) | Weight Loss (%) | Reference |
| 0 | 45,000 | 45,000 | 100 | 0 | [1] |
| 46 | 45,000 | 31,500 | 70 | Not Reported | [1] |
Note: The degradation study was conducted in a buffered salt solution at pH 7.4 and 37°C.
Experimental Protocols
A standardized experimental workflow is crucial for obtaining reproducible data on the hydrolytic degradation of PDXO. The following section details a typical in vitro degradation study protocol.
Materials and Reagents
-
Poly(this compound) (PDXO) samples (e.g., films, microspheres) of known initial molecular weight.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Deionized water.
-
Solvents for polymer dissolution (e.g., chloroform, tetrahydrofuran) for analysis.
Equipment
-
Incubator or water bath set to 37°C.
-
Analytical balance.
-
pH meter.
-
Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) system for molecular weight determination.
-
Nuclear Magnetic Resonance (NMR) spectrometer for structural analysis.
-
Scanning Electron Microscope (SEM) for morphological analysis.
-
Freeze-dryer.
In Vitro Degradation Protocol
-
Sample Preparation: Prepare PDXO samples of a specific geometry and weight. Dry the samples under vacuum to a constant weight before initiating the degradation study.
-
Incubation: Place a known weight of the polymer sample in a sterile container with a sufficient volume of PBS (pH 7.4) to ensure complete immersion. A typical polymer concentration is 1 mg/mL.
-
Environmental Control: Incubate the samples at 37°C with gentle agitation to ensure uniform exposure to the degradation medium.
-
Time Points: At predetermined time intervals (e.g., 1, 4, 8, 16, 32, 46 weeks), retrieve a set of samples for analysis.
-
Sample Processing:
-
Carefully remove the polymer samples from the PBS solution.
-
Rinse the samples with deionized water to remove any residual salts.
-
Freeze-dry the samples to a constant weight.
-
-
Analysis:
-
Weight Loss: Determine the weight loss by comparing the final dry weight to the initial dry weight.
-
Molecular Weight: Dissolve a portion of the dried sample in a suitable solvent and analyze the molecular weight (Mn and Mw) and polydispersity index (PDI) using GPC/SEC.
-
Chemical Structure: Analyze the chemical structure of the degraded polymer using ¹H NMR and ¹³C NMR to identify changes in the polymer backbone and the formation of degradation products.
-
Morphology: Examine the surface and cross-sectional morphology of the degraded samples using SEM to observe any changes, such as the formation of pores or cracks.
-
Thermal Properties: Analyze changes in thermal properties like glass transition temperature (Tg) and melting temperature (Tm) using Differential Scanning Calorimetry (DSC).
-
Figure 2: Experimental workflow for in vitro hydrolytic degradation study of PDXO.
Conclusion
The hydrolytic degradation of poly(this compound) is a critical characteristic that underpins its use in various biomedical applications. The primary degradation pathway is through the autocatalytic hydrolysis of its ester bonds, leading to a progressive reduction in molecular weight and mass. For professionals in drug development and medical device engineering, a comprehensive understanding of this degradation mechanism and the experimental methods to characterize it is essential for designing and developing safe and effective products with predictable in vivo performance. The information and protocols provided in this guide serve as a foundational resource for researchers and scientists working with this versatile biodegradable polymer.
References
Biocompatibility of Poly(1,5-Dioxepan-2-one) Based Materials: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(1,5-dioxepan-2-one) (PDXO) is a biodegradable aliphatic polyester that has garnered increasing interest in the biomedical field for applications such as drug delivery and tissue engineering. Its flexible backbone, conferred by the ether linkage, offers distinct mechanical properties compared to more rigid polyesters like poly(lactic acid) (PLA) and poly(glycolic acid) (PGA). A thorough understanding of the biocompatibility of PDXO-based materials is paramount for their successful translation into clinical applications. This technical guide provides a comprehensive overview of the current knowledge on the biocompatibility of PDXO, summarizing key in vitro and in vivo findings, detailing relevant experimental protocols, and visualizing associated biological pathways.
In Vitro Biocompatibility
The in vitro assessment of biocompatibility is a critical first step in evaluating the potential of a new biomaterial. These tests are designed to assess cytotoxicity, the potential for a material to cause cell death, and to understand how cells interact with the material's surface.
Cytotoxicity Studies
Cytotoxicity assays are fundamental to biocompatibility screening. While specific quantitative data for PDXO homopolymers are limited in publicly available literature, studies on closely related polymers and copolymers provide valuable insights. For instance, extracts from polydioxanone (PDO), a structurally similar polymer, have been shown to be non-cytotoxic. In one study, extracts of PDO threads coated with polyethylene glycol and amino acids resulted in cell viability values greater than 100% in an MTT assay using human skin fibroblasts, suggesting a neutral or even slightly positive effect on cell growth.[1]
Another study comparing PDO with other polymers found that PDO exhibited significantly higher cell viability of adipose-derived stem cells compared to polyurethane (PU) and polyhydroxyalkanoate (PHBVV).[2] These findings suggest that the fundamental building blocks of PDXO are well-tolerated by cells in vitro.
Table 1: Summary of In Vitro Cytotoxicity Data for Dioxanone-Based Polymers
| Material | Cell Type | Assay | Results | Citation |
| Polydioxanone (PDO) threads coated with PEG and amino acids | Human skin fibroblasts | MTT | >100% cell viability | [1] |
| Polydioxanone (PDO) | Adipose-derived stem cells | MTT | Significantly higher cell viability compared to PU and PHBVV | [2] |
Experimental Protocols: In Vitro Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Material Preparation: Prepare extracts of the PDXO-based material according to ISO 10993-5 standards. Typically, the material is incubated in a cell culture medium for a defined period (e.g., 24, 48, or 72 hours) at 37°C.
-
Cell Seeding: Seed cells (e.g., L929 mouse fibroblasts or human dermal fibroblasts) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Exposure to Extracts: Replace the culture medium with the prepared material extracts at various concentrations. Include positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls.
-
Incubation: Incubate the cells with the extracts for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control.
The LDH assay is another common cytotoxicity test that measures the release of the lactate dehydrogenase enzyme from damaged cells.
-
Material and Cell Preparation: Prepare material extracts and seed cells as described for the MTT assay.
-
Exposure and Incubation: Expose cells to the material extracts and incubate for the desired time period.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Mix the supernatant with an LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the mixture at room temperature, protected from light, for a specified time (e.g., 30 minutes). During this time, LDH catalyzes the reduction of NAD+ to NADH, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls.
In Vivo Biocompatibility
In vivo studies are essential to evaluate the response of a living organism to an implanted biomaterial. These studies provide crucial information on the inflammatory response, tissue integration, and degradation of the material over time.
Foreign Body Response
The implantation of any biomaterial elicits a foreign body response (FBR), which is a cascade of inflammatory and wound-healing events at the implant-tissue interface. A key indicator of good biocompatibility is a minimal FBR, characterized by a thin fibrous capsule surrounding the implant and a limited inflammatory cell infiltrate.
Studies on copolymers of PDXO and lactide have provided some of the most direct in vivo biocompatibility data for PDXO-containing materials. One study in rats found that an amorphous copolymer of DXO and D,L-dilactide resulted in a less pronounced foreign body reaction compared to a semicrystalline DXO/L-LA copolymer.[1][3] This suggests that the physical properties of the implant, such as crystallinity, can significantly influence the in vivo response.
Table 2: Summary of In Vivo Biocompatibility Findings for Dioxanone-Based Copolymers
| Material | Animal Model | Implantation Site | Key Findings | Citation |
| Amorphous copolymer of DXO and D,L-dilactide | Rat | - | Less pronounced foreign body reaction compared to semicrystalline copolymer | [1][3] |
| Copolymers of ω-pentadecalactone and p-dioxanone | Mouse | Subcutaneous | Well-tolerated with tissue responses comparable to poly(p-dioxanone) | [6] |
| Modified Polydioxanone (m-PDS) Plate | Mouse | Subcutaneous | Similar inflammation, extracellular matrix deposition, and vascularization compared to commercial PDS plates | [7] |
Experimental Protocols: In Vivo Implantation and Histological Analysis
-
Material Sterilization: Sterilize the PDXO-based material implants using an appropriate method, such as ethylene oxide or gamma irradiation.
-
Animal Preparation: Anesthetize the rats according to an approved animal care and use committee protocol. Shave and sterilize the dorsal skin.
-
Implantation: Create small subcutaneous pockets on the back of each rat and insert the sterile implants.
-
Suturing: Close the incisions with sutures.
-
Post-operative Care: Monitor the animals for signs of infection or distress and provide appropriate post-operative care.
-
Explantation: At predetermined time points (e.g., 1, 4, 12 weeks), euthanize the animals and carefully explant the implants along with the surrounding tissue.
-
Fixation: Fix the explanted tissue samples in 10% neutral buffered formalin.
-
Processing: Dehydrate the samples through a graded series of ethanol and clear them in xylene.
-
Embedding: Embed the samples in paraffin wax.
-
Sectioning: Cut thin sections (e.g., 5 µm) of the embedded tissue using a microtome.
-
Staining: Stain the tissue sections with hematoxylin and eosin (H&E) to visualize cell nuclei (blue/purple) and cytoplasm/extracellular matrix (pink). Masson's trichrome stain can also be used to specifically visualize collagen (blue/green).
-
Microscopy: Examine the stained sections under a light microscope.
-
Histomorphometry: Quantify the thickness of the fibrous capsule and the density of inflammatory cells at the implant-tissue interface using image analysis software.
Cellular and Molecular Response
The interaction of a biomaterial with the biological environment triggers a complex series of cellular and molecular events. Understanding these responses is crucial for designing biomaterials that elicit a favorable in vivo outcome.
Inflammatory Response and Macrophage Polarization
Upon implantation, a provisional matrix of adsorbed proteins forms on the biomaterial surface. This matrix influences the subsequent cellular response, including the recruitment of immune cells such as macrophages. Macrophages play a central role in the FBR and can adopt different phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory/pro-healing (M2). The balance between M1 and M2 macrophages at the implant site is a key determinant of biocompatibility.
While specific studies on macrophage polarization in response to PDXO are lacking, research on other polyesters indicates that the surface chemistry and degradation products of the material can influence macrophage phenotype. For example, acidic degradation products from PLA and PGA have been shown to promote a pro-inflammatory M1 macrophage response. Given that PDXO also degrades via hydrolysis of its ester bonds, it is plausible that its degradation products could similarly influence macrophage polarization.
Signaling Pathways
The cellular response to biomaterials is mediated by a complex network of signaling pathways. Cell surface receptors, such as integrins and Toll-like receptors (TLRs), recognize proteins adsorbed to the material surface and initiate intracellular signaling cascades.
-
Integrin Signaling: Integrins are cell adhesion receptors that bind to extracellular matrix proteins like fibronectin and vitronectin, which are known to adsorb onto biomaterial surfaces. Integrin binding can activate downstream signaling pathways, such as the focal adhesion kinase (FAK) and mitogen-activated protein kinase (MAPK) pathways, which regulate cell adhesion, proliferation, and differentiation.[8]
-
Toll-like Receptor (TLR) Signaling: TLRs are a class of pattern recognition receptors that recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). It is thought that certain proteins in the adsorbed layer on a biomaterial can act as DAMPs, activating TLRs and triggering pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[9] The activation of NF-κB leads to the transcription of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Conclusion and Future Directions
The available evidence suggests that poly(this compound)-based materials exhibit good biocompatibility, characterized by low in vitro cytotoxicity and a minimal in vivo foreign body response, particularly for amorphous copolymers. However, there is a notable lack of comprehensive, quantitative data for PDXO homopolymers. Future research should focus on:
-
Quantitative In Vitro Studies: Performing dose-dependent and time-course cytotoxicity assays (e.g., MTT, LDH) on PDXO homopolymers with varying molecular weights.
-
Quantitative In Vivo Studies: Conducting well-controlled in vivo studies to quantify the fibrous capsule thickness and local cytokine profiles (TNF-α, IL-6, IL-10, etc.) in response to PDXO homopolymer implants.
-
Degradation Product Analysis: Investigating the specific degradation products of PDXO and their impact on cell viability and inflammatory responses.
-
Signaling Pathway Elucidation: Utilizing molecular biology techniques to identify the specific signaling pathways (e.g., integrin, TLR, NF-κB) that are activated in cells upon interaction with PDXO-based materials and their degradation products.
A more in-depth understanding of these aspects will be crucial for the rational design and successful clinical implementation of PDXO-based materials in a wide range of biomedical applications.
References
- 1. thescipub.com [thescipub.com]
- 2. researchgate.net [researchgate.net]
- 3. Copolymers of this compound and L- or D,L-dilactide: in vivo degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relative influence of polymer fiber diameter and surface charge on fibrous capsule thickness and vessel density for single-fiber implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of implantation site on phagocyte/polymer interaction and fibrous capsule formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biodegradation, Biocompatibility, and Drug Delivery in Poly(ω-pentadecalactone-co-p-dioxanone) Copolyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and in Vivo Biocompatibility and Degradability Evaluation of Modified Polydioxanone Plate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Integrin-Directed Modulation of Macrophage Responses to Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of Toll-like receptor signaling in the macrophage response to implanted materials | MRS Communications | Cambridge Core [cambridge.org]
Methodological & Application
Synthesis of Poly(1,5-Dioxepan-2-one-co-lactide) Block Copolymers: Application Notes and Protocols for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of poly(1,5-dioxepan-2-one-co-lactide) (poly(DXO-co-LA)) block copolymers. These biodegradable and biocompatible polymers are of significant interest for a range of applications in drug delivery, including controlled-release formulations and medical implants.
Application Notes
Poly(DXO-co-LA) block copolymers offer a versatile platform for drug delivery due to the distinct properties of their constituent blocks. The poly(lactide) (PLA) block is a semi-crystalline polymer known for its tunable degradation rate and mechanical strength. In contrast, poly(this compound) (PDXO) is an amorphous and more hydrophilic polymer, which can enhance drug loading and modulate the release profile.
The block architecture (diblock, triblock, or multiblock) and the ratio of DXO to LA can be precisely controlled during synthesis to tailor the physicochemical properties of the resulting copolymer. This allows for the development of materials with a wide range of degradation rates, drug release kinetics, and mechanical properties, making them suitable for various drug delivery systems.
Key Applications in Drug Development:
-
Controlled Drug Release: The combination of hydrophobic PLA and more hydrophilic PDXO blocks allows for the encapsulation of a variety of therapeutic agents and their sustained release over time. The degradation of the polymer matrix is a key mechanism for drug release, and the degradation rate can be controlled by adjusting the copolymer composition.
-
Biodegradable Implants: The mechanical properties of these copolymers can be tailored to suit applications such as biodegradable stents, sutures, and scaffolds for tissue engineering, where the implant is designed to degrade and be absorbed by the body after fulfilling its function.
-
Antiplatelet Adhesion Surfaces: Multiblock copolymers of poly(l-lactide-co-glycolide) (PLGA) and PDXO have demonstrated effective antiplatelet adhesive properties.[1][2] This makes them promising materials for blood-contacting medical devices where preventing thrombus formation is critical.
-
Microsphere and Nanoparticle Formulations: Poly(DXO-co-LA) copolymers can be formulated into microspheres and nanoparticles for targeted drug delivery. The morphology and porosity of these particles can be engineered to control the drug release characteristics.[3]
Experimental Protocols
Materials and Monomer Purification
-
L-lactide (or D,L-lactide): Recrystallize from dry ethyl acetate or toluene to remove impurities and residual water. Dry under vacuum before use.
-
This compound (DXO): Synthesize via Baeyer-Villiger oxidation of tetrahydro-4H-pyran-4-one. Purify the crude product by distillation under reduced pressure, followed by recrystallization from a suitable solvent like diethyl ether. Dry thoroughly over a drying agent (e.g., CaH₂) and distill again before use.
-
Initiator/Catalyst: Stannous (II) 2-ethylhexanoate (Sn(Oct)₂) is a commonly used catalyst for the ring-opening polymerization of both monomers.[4] For the synthesis of triblock copolymers, a difunctional initiator such as 1,1,6,6-tetra-n-butyl-1,6-distanna-2,5,7,10-tetraoxacyclodecane can be utilized.[4]
-
Solvents: Toluene and chloroform are typically used as solvents for the polymerization reaction. Ensure they are anhydrous.
Synthesis of Poly(L-lactide-b-DXO-b-L-lactide) Triblock Copolymer
This protocol is adapted from a two-step ring-opening polymerization process.[4]
Step 1: Synthesis of the Poly(DXO) Macroinitiator
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the desired amount of purified DXO monomer in anhydrous chloroform to a concentration of approximately 1 mol/L.
-
Add the difunctional tin-based initiator (e.g., 1,1,6,6-tetra-n-butyl-1,6-distanna-2,5,7,10-tetraoxacyclodecane) at the desired monomer-to-initiator ratio.
-
Heat the reaction mixture to 60°C and stir for the time required to achieve high monomer conversion (typically monitored by ¹H NMR).
Step 2: Chain Extension with L-lactide
-
Once the DXO polymerization is complete, take an aliquot for characterization (SEC, NMR) to determine the molecular weight of the PDXO block.
-
To the remaining PDXO macroinitiator solution, add a pre-weighed amount of purified L-lactide monomer. The amount of L-lactide will determine the length of the PLA blocks.
-
Continue stirring the reaction mixture at 60°C until the L-lactide polymerization is complete.
-
Terminate the polymerization by cooling the reaction mixture and precipitating the copolymer in a large excess of a non-solvent, such as cold methanol or a hexane/methanol mixture.
-
Collect the precipitated polymer by filtration and dry under vacuum at room temperature until a constant weight is achieved.
Synthesis of Poly(DXO-co-LA) Multiblock Copolymer
This protocol describes the synthesis of a multiblock copolymer of poly(l-lactide-co-glycolide) and poly(this compound).[1][2]
-
Synthesize a hydroxyl-terminated PDXO oligomer by ring-opening polymerization of DXO using a suitable initiator (e.g., benzyl alcohol) and catalyst (e.g., diphenyl phosphate).[5]
-
In a separate reaction, copolymerize L-lactide and glycolide to form a PLGA oligomer.
-
Couple the PDXO and PLGA oligomers through a self-polycondensation reaction to form the multiblock copolymer.
-
Purify the resulting multiblock copolymer by precipitation in a non-solvent.
Characterization of the Copolymers
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Determine the copolymer composition by integrating the characteristic peaks of the DXO and lactide repeating units. For example, the methine proton of the lactide unit appears around 5.1-5.2 ppm, while the methylene protons of the DXO unit appear in the range of 3.6-4.3 ppm.[4] The number-average molecular weight (Mn) can also be estimated from the end-group analysis.
-
¹³C NMR: Provides detailed information about the microstructure of the copolymer, including the sequence distribution of the monomer units.
-
-
Size Exclusion Chromatography (SEC):
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the copolymers. A narrow PDI (typically < 1.5) indicates a well-controlled polymerization.
-
-
Differential Scanning Calorimetry (DSC):
-
Determine the thermal properties of the copolymers, including the glass transition temperature (Tg) and the melting temperature (Tm). The Tg of the PDXO block is typically below room temperature, while the Tm of the PLA block depends on its length and crystallinity.
-
Data Presentation
Table 1: Synthesis and Characterization of Poly(L-lactide-b-DXO-b-L-lactide) Triblock Copolymers [4]
| Sample | Monomer/Initiator Ratio (DXO) | Monomer/Initiator Ratio (L-LA) | DXO Conversion (%) | L-LA Conversion (%) | Mn (NMR) ( g/mol ) | Mn (SEC) ( g/mol ) | PDI (SEC) |
| 1 | 50 | 100 | >99 | 95 | 13,000 | 18,000 | 1.25 |
| 2 | 100 | 100 | >99 | 92 | 18,500 | 25,000 | 1.30 |
| 3 | 100 | 200 | >99 | 90 | 29,000 | 38,000 | 1.35 |
Table 2: Thermal Properties of Poly(L-lactide-b-DXO-b-L-lactide) Triblock Copolymers
| Sample | DXO Content (mol%) | L-LA Content (mol%) | Tg (°C) | Tm (°C) |
| 1 | 33 | 67 | -25 | 155 |
| 2 | 50 | 50 | -30 | 150 |
| 3 | 33 | 67 | -28 | 160 |
Visualizations
Diagram 1: Synthesis Workflow
Caption: Experimental workflow for the synthesis and characterization of poly(DXO-co-LA) block copolymers.
Diagram 2: Logical Relationship of Triblock Copolymer Synthesis
Caption: Logical steps for the synthesis of a triblock copolymer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Antiplatelet Adhesion Behavior of a Poly(L-lactide-co-glycolide)–Poly(this compound) Multiblock Copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morphology engineering of a novel poly(L-lactide)/poly(this compound) microsphere system for controlled drug delivery [kth.diva-portal.org]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Ring-Opening Polymerization Kinetics of 1,5-Dioxepan-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the kinetics and experimental protocols for the ring-opening polymerization (ROP) of 1,5-Dioxepan-2-one (DXO), a monomer increasingly utilized in the synthesis of biodegradable and biocompatible polymers for biomedical applications.
Introduction
This compound (DXO) is a seven-membered cyclic ester. Its polymerization yields poly(this compound) (PDXO), a hydrophilic and amorphous polymer with a low glass transition temperature, making it an attractive candidate for creating flexible and biodegradable materials.[1] Understanding the polymerization kinetics of DXO is crucial for controlling the molecular weight, polydispersity, and architecture of the resulting polymers, which in turn dictates their physical properties and degradation behavior. This document outlines the kinetic data and detailed protocols for the ROP of DXO using various catalysts.
Kinetic Data Summary
The following tables summarize the kinetic data for the ring-opening polymerization of DXO under different catalytic systems. The data highlights the effect of catalyst type, monomer-to-initiator ratio, and reaction time on monomer conversion, number-average molecular weight (M_n), and polydispersity index (PDI).
Table 1: Organocatalyzed ROP of DXO with Benzyl Alcohol as Initiator
Reaction Conditions: Bulk polymerization at room temperature.
| Catalyst | [M]₀/[I]₀ | Time (h) | Conversion (%) | M_n ( g/mol ) | PDI |
| t-BuP₄ | 50 | 0.5 | 94 | 5600 | 1.15 |
| 100 | 1 | 92 | 10400 | 1.17 | |
| 200 | 2 | 93 | 20800 | 1.19 | |
| TBD | 50 | 1 | 93 | 5500 | 1.18 |
| 100 | 2 | 91 | 10100 | 1.20 | |
| 200 | 4 | 92 | 20100 | 1.22 | |
| DBU | 50 | 2 | 91 | 5300 | 1.21 |
| 100 | 4 | 90 | 9800 | 1.23 | |
| 200 | 8 | 91 | 19500 | 1.25 |
Data extracted from "Studying the Ring-Opening Polymerization of this compound with Organocatalysts".[1][2][3]
Table 2: Kinetic Study of Organocatalyzed DXO Polymerization
Reaction Conditions: [DXO]₀/[I]₀ = 50/1, Benzyl Alcohol as Initiator.
| Catalyst | Time (min) | Conversion (%) | M_n ( g/mol ) | PDI |
| t-BuP₄ | 5 | 25 | 1500 | 1.10 |
| 10 | 48 | 2800 | 1.12 | |
| 15 | 69 | 4000 | 1.13 | |
| 20 | 85 | 4900 | 1.14 | |
| 30 | 94 | 5600 | 1.15 | |
| TBD | 10 | 22 | 1300 | 1.12 |
| 20 | 41 | 2400 | 1.14 | |
| 30 | 58 | 3400 | 1.16 | |
| 45 | 78 | 4500 | 1.17 | |
| 60 | 93 | 5500 | 1.18 | |
| DBU | 20 | 20 | 1200 | 1.15 |
| 40 | 38 | 2200 | 1.17 | |
| 60 | 55 | 3200 | 1.19 | |
| 90 | 77 | 4400 | 1.20 | |
| 120 | 91 | 5300 | 1.21 |
Data extracted from "Studying the Ring-Opening Polymerization of this compound with Organocatalysts".[1][3]
Experimental Protocols
Materials and Purification
-
This compound (DXO): Synthesized via Baeyer-Villiger oxidation of tetrahydro-4H-pyran-4-one. Purify by recrystallization from dry diethyl ether, followed by distillation over calcium hydride (CaH₂). Store under an inert atmosphere.[4]
-
Catalysts:
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Stir over CaH₂ and distill under reduced pressure.
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): Purify by sublimation.
-
1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris (dimethylamino) phosphoranylidenamino]-2Λ⁵,4Λ⁵-catenadi(phosphazene) (t-BuP₄): Use as received or follow literature procedures for purification.
-
-
Initiator (Benzyl Alcohol, BnOH): Distill over CaH₂ and store over molecular sieves.
-
Solvents (Toluene, Chloroform, Tetrahydrofuran (THF)): Dry using appropriate methods (e.g., distillation over sodium/benzophenone for THF and toluene, or over P₂O₅ for chloroform) and store under an inert atmosphere.
Protocol for Organocatalyzed Bulk Polymerization of DXO
This protocol describes a typical procedure for the ROP of DXO in bulk using an organocatalyst and benzyl alcohol as the initiator.
Workflow:
Figure 1: General workflow for the organocatalyzed ROP of DXO.
Procedure:
-
Preparation: Flame-dry all glassware and allow to cool under a stream of dry nitrogen or argon.
-
Charging Reactants: In a glovebox or under a positive pressure of inert gas, add the desired amount of DXO monomer to a reaction vial equipped with a magnetic stir bar.
-
Add the appropriate volume of a stock solution of the initiator (e.g., benzyl alcohol in dry toluene) to achieve the target monomer-to-initiator ratio.
-
Add the required volume of a stock solution of the organocatalyst (e.g., DBU, TBD, or t-BuP₄ in dry toluene) to the reaction mixture.
-
Polymerization: Stir the reaction mixture at room temperature.
-
Monitoring: At specific time intervals, withdraw aliquots from the reaction mixture using a syringe and dissolve in CDCl₃ for ¹H NMR analysis to determine monomer conversion.
-
Termination and Purification: Once the desired conversion is reached, quench the polymerization by adding a small amount of acetic acid.[2]
-
Dilute the viscous polymer with THF and precipitate it into a large excess of a cold non-solvent such as diethyl ether or methanol.[2]
-
Decant the supernatant and dry the precipitated polymer under vacuum until a constant weight is achieved.
Protocol for Kinetic Studies
-
Follow the procedure for bulk polymerization as described above.
-
At predetermined time points, extract an aliquot from the reaction mixture.
-
Immediately quench the aliquot by dissolving it in a known volume of CDCl₃ containing a drop of acetic acid to halt the polymerization.
-
Analyze the sample by ¹H NMR to determine the monomer conversion.
-
For molecular weight analysis, quench a separate, larger aliquot in a similar manner, precipitate the polymer, and analyze by Size Exclusion Chromatography (SEC).
Characterization Protocols
3.4.1 ¹H NMR Spectroscopy for Monomer Conversion
-
Dissolve the aliquot in CDCl₃.
-
Acquire the ¹H NMR spectrum.
-
Identify the characteristic peaks for the DXO monomer and the PDXO polymer.
-
DXO monomer: Methylene protons adjacent to the ether oxygen appear at a distinct chemical shift.
-
PDXO polymer: The corresponding methylene protons in the polymer backbone are shifted. For example, in one study, the methylene protons of the monomer appear at δ 4.35 ppm, while the corresponding protons in the polymer are at δ 4.22 ppm.
-
-
Calculate the monomer conversion by comparing the integration of a characteristic monomer peak with the corresponding polymer peak using the following formula:
-
Conversion (%) = [Integral(Polymer Peak) / (Integral(Polymer Peak) + Integral(Monomer Peak))] x 100
-
3.4.2 Size Exclusion Chromatography (SEC) for Molecular Weight and PDI
-
System: A typical SEC system consists of a pump, an injector, a set of columns (e.g., polystyrene-divinylbenzene), and a refractive index (RI) detector.
-
Mobile Phase: Use a suitable solvent in which the polymer is soluble, such as THF, at a constant flow rate (e.g., 1.0 mL/min).
-
Calibration: Calibrate the system using narrow polystyrene or poly(methyl methacrylate) standards.
-
Sample Preparation: Prepare a dilute solution of the purified and dried PDXO in the mobile phase (e.g., 1-2 mg/mL). Filter the solution through a 0.22 µm filter before injection.
-
Analysis: Inject the sample and analyze the resulting chromatogram to determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI = M_w/M_n).
Polymerization Mechanisms
The ROP of DXO can proceed through different mechanisms depending on the catalyst employed. Understanding these mechanisms is key to selecting the appropriate catalyst for a desired outcome.
Organocatalytic Mechanisms
4.1.1 Initiator/Chain-End Activated Mechanism (t-BuP₄ and DBU)
In this mechanism, the basic catalyst activates the initiator (e.g., benzyl alcohol) or the hydroxyl end-group of the growing polymer chain by deprotonation, making it a more potent nucleophile for attacking the monomer.
References
Application Notes and Protocols for Tin-Catalyzed Polymerization of 1,5-Dioxepan-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the tin-catalyzed ring-opening polymerization (ROP) of 1,5-Dioxepan-2-one (DXO), a valuable monomer for the synthesis of biodegradable and biocompatible polyesters with applications in the biomedical and pharmaceutical fields. The resulting polymer, poly(this compound) (PDXO), is an amorphous and hydrophilic material with a low glass transition temperature.
Introduction
The ring-opening polymerization of DXO is a versatile method for producing well-defined polyesters. Tin(II) 2-ethylhexanoate, commonly known as stannous octoate (Sn(Oct)₂), is a widely used and efficient catalyst for this reaction. It is favored for its high catalytic activity, solubility in common organic solvents and the monomer itself, and its approval by the U.S. Food and Drug Administration (FDA) as a food additive, which is advantageous for biomedical applications. The polymerization proceeds via a coordination-insertion mechanism, which allows for good control over the polymer's molecular weight and a narrow molecular weight distribution.[1][2] This control is achieved by initiating the polymerization with an alcohol, such as benzyl alcohol or n-hexanol, in conjunction with the tin catalyst. The molecular weight of the resulting polymer can be tailored by adjusting the monomer-to-initiator ratio.
Data Presentation
The following tables summarize quantitative data from representative tin-catalyzed polymerizations of DXO under various conditions.
Table 1: Bulk Polymerization of DXO using Sn(Oct)₂
| Entry | Monomer/Initiator Ratio ([M]₀/[I]₀) | Catalyst/Monomer Ratio ([Cat]₀/[M]₀) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100 | 1/1000 | 120 | 24 | >95 | 11,500 | 1.3 |
| 2 | 200 | 1/1000 | 120 | 48 | >95 | 22,300 | 1.4 |
| 3 | 50 | 1/500 | 110 | 12 | 98 | 5,800 | 1.2 |
Table 2: Solution Polymerization of DXO in Chloroform using a Tin-Alkoxide Initiator
| Entry | Monomer/Initiator Ratio ([M]₀/[I]₀) | Initial Monomer Conc. (mol/L) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 50 | 1.0 | 60 | 18 | >90 | 5,500 | 1.15 |
| 2 | 100 | 1.0 | 60 | 24 | >90 | 10,800 | 1.20 |
| 3 | 200 | 0.5 | 60 | 48 | >90 | 21,500 | 1.25 |
Note: Data is compiled and representative of typical results found in the literature. Actual results may vary based on specific experimental conditions and purity of reagents.
Experimental Protocols
Materials and Reagent Purification
-
This compound (DXO): DXO monomer should be purified prior to polymerization to remove any impurities that may affect the reaction. A common purification method involves recrystallization from dry diethyl ether, followed by two distillations under reduced pressure.[2] The purified monomer should be dried over calcium hydride (CaH₂) for at least 24 hours before a final distillation.[2]
-
Initiator (e.g., Benzyl Alcohol, n-Hexanol): The alcohol initiator should be dried over a suitable drying agent (e.g., sodium) and distilled under reduced pressure before use.[1]
-
Catalyst (Stannous Octoate, Sn(Oct)₂): Sn(Oct)₂ is commercially available and should be handled under an inert atmosphere to prevent hydrolysis.
-
Solvent (for solution polymerization, e.g., Chloroform): If a solvent is used, it should be of high purity and dried over a suitable drying agent (e.g., calcium hydride) and distilled before use.
Protocol 1: Bulk Polymerization of DXO
This protocol describes a typical bulk polymerization of DXO using Sn(Oct)₂ and an alcohol initiator.
-
Preparation: All glassware should be flame-dried under vacuum and cooled under a stream of dry nitrogen or argon before use.
-
Charging the Reactor: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the purified DXO monomer (e.g., 5.8 g, 50 mmol).
-
Addition of Initiator: Using a syringe, add the desired amount of initiator (e.g., benzyl alcohol, for a [M]₀/[I]₀ ratio of 100, add 51.5 µL, 0.5 mmol).
-
Addition of Catalyst: In a separate, dry vial, prepare a stock solution of Sn(Oct)₂ in a dry, inert solvent like toluene. Add the required amount of the catalyst solution to the reaction flask via syringe (e.g., for a [Cat]₀/[M]₀ ratio of 1/1000, add a specific volume of the stock solution).
-
Polymerization: Immerse the sealed reaction flask in a preheated oil bath at the desired temperature (e.g., 120 °C) and stir the mixture.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking small aliquots at different time intervals and analyzing them by ¹H NMR to determine the monomer conversion.
-
Quenching and Purification: After the desired time or conversion is reached, cool the reaction to room temperature. Dissolve the viscous polymer in a suitable solvent like tetrahydrofuran (THF). Precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as cold methanol or a hexane/methanol mixture.[2]
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.
Protocol 2: Solution Polymerization of DXO
This protocol outlines the solution polymerization of DXO.
-
Preparation: Ensure all glassware is rigorously dried as described in the bulk polymerization protocol.
-
Charging the Reactor: To a flame-dried Schlenk flask with a magnetic stir bar, add the purified DXO monomer and the desired amount of dry solvent (e.g., chloroform) to achieve the target initial monomer concentration (e.g., 1.0 mol/L).[2]
-
Addition of Initiator and Catalyst: Add the initiator and catalyst as described in the bulk polymerization protocol. A pre-formed tin-alkoxide initiator can also be used.[2]
-
Polymerization: Place the sealed flask in a thermostatically controlled oil bath at the desired temperature (e.g., 60 °C) and stir.[2]
-
Reaction Monitoring and Work-up: Monitor the reaction and purify the polymer using the same procedures described for bulk polymerization (steps 6-8). The polymer is typically isolated by precipitation in a non-solvent.[2]
Mandatory Visualization
Caption: Experimental workflow for the tin-catalyzed polymerization of this compound.
Caption: Simplified mechanism of tin-catalyzed ROP of DXO.
References
Application Notes and Protocols for Poly(1,5-Dioxepan-2-one) Scaffolds in Tissue Engineering
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(1,5-dioxepan-2-one) (PDX) is a biodegradable and biocompatible polyester that has garnered significant interest in the field of tissue engineering. Its amorphous and hydrophilic nature, coupled with a low glass transition temperature of approximately -39°C, makes it a versatile candidate for soft tissue engineering applications.[1] To enhance its mechanical properties and tailor its degradation profile, PDX is frequently copolymerized with other biodegradable monomers, such as L-lactide (LLA) and ε-caprolactone (CL).[1] These copolymers can be fabricated into porous scaffolds that mimic the native extracellular matrix (ECM), providing a supportive environment for cell attachment, proliferation, and differentiation. This document provides detailed protocols for the synthesis of PDX-based polymers, the fabrication of tissue engineering scaffolds, and their subsequent characterization and biological evaluation.
Data Presentation: Properties of PDX and Copolymer Scaffolds
The following table summarizes key quantitative data for PDX and its copolymers, which are critical for designing scaffolds for specific tissue engineering applications.
| Property | Poly(LLA-co-DXO) (75/25) | Poly(LLA-co-CL) (75/25) | Poly(L-lactide) (PLLA) | Poly(ε-caprolactone) (PCL) |
| Tensile Strength (MPa) | ~3.2-3.7 | ~3.2-3.7 | 1-10 | 1-10 |
| Young's Modulus (MPa) | ~79-95 | ~79-95 | 5-390 | 5-390 |
| Porosity (%) | 80-90 (Solvent Casting) | 80-90 (Solvent Casting) | >90 (Electrospinning) | >90 (Electrospinning) |
| Pore Size (µm) | 200-400 (Solvent Casting) | 200-400 (Solvent Casting) | 20-120 (Electrospinning for skin) | 50-700 (for bone) |
| In Vitro Degradation | Faster than PLLA | Slower than PLLA | Slow | Very Slow |
Note: The mechanical properties and porosity are highly dependent on the fabrication method and specific processing parameters. The data presented for Poly(LLA-co-DXO) and Poly(LLA-co-CL) are based on scaffolds fabricated by solvent-casting particulate-leaching. Electrospun scaffolds generally exhibit higher porosity.
Experimental Protocols
Synthesis of Poly(this compound) via Ring-Opening Polymerization (ROP)
This protocol describes the synthesis of PDX using an organocatalyst.
Materials:
-
This compound (DXO) monomer
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as an organocatalyst[1]
-
Benzyl alcohol (BnOH) as an initiator
-
Toluene, anhydrous
-
Methanol, cold
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
Dry the DXO monomer and benzyl alcohol over calcium hydride and distill under reduced pressure before use.
-
Set up a Schlenk flask under an inert atmosphere (Argon or Nitrogen).
-
To the flask, add the desired amount of DXO monomer dissolved in anhydrous toluene.
-
Add benzyl alcohol initiator. The monomer-to-initiator ratio will determine the target molecular weight.
-
Introduce the DBU catalyst to the solution to initiate polymerization.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by taking aliquots for ¹H NMR analysis to determine monomer conversion.
-
Once the desired conversion is achieved, quench the polymerization by adding a small amount of acetic acid.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.
-
Filter the precipitated polymer and wash with fresh cold methanol.
-
Dry the polymer under vacuum at room temperature until a constant weight is achieved.
Fabrication of Electrospun Nanofibrous Scaffolds
This protocol outlines the fabrication of PDX copolymer scaffolds using electrospinning.
Materials:
-
Poly(LLA-co-DXO) copolymer
-
Dichloromethane (DCM) and Dimethylformamide (DMF) as solvents
-
Electrospinning setup (high-voltage power supply, syringe pump, spinneret, and collector)
Procedure:
-
Dissolve the Poly(LLA-co-DXO) copolymer in a solvent mixture of DCM and DMF (e.g., 8:2 v/v) to achieve the desired concentration (e.g., 10-15% w/v).
-
Load the polymer solution into a syringe fitted with a metallic needle (spinneret).
-
Mount the syringe on the syringe pump.
-
Position the collector (e.g., a grounded aluminum foil-wrapped plate or rotating mandrel) at a fixed distance from the spinneret tip (e.g., 15-20 cm).
-
Set the flow rate of the syringe pump (e.g., 0.5-2.0 mL/h).
-
Apply a high voltage (e.g., 15-25 kV) to the spinneret.
-
Initiate the electrospinning process. A stable jet of polymer solution should be ejected from the spinneret and deposited as nanofibers on the collector.
-
After the desired thickness is achieved, turn off the power supply and syringe pump.
-
Carefully detach the nanofibrous scaffold from the collector.
-
Dry the scaffold under vacuum to remove any residual solvent.
Characterization of Scaffolds
a) Molecular Weight Determination (Gel Permeation Chromatography - GPC):
-
Dissolve a known concentration of the synthesized polymer in a suitable solvent (e.g., tetrahydrofuran - THF).
-
Filter the solution through a 0.22 µm syringe filter.
-
Inject the sample into the GPC system equipped with a refractive index (RI) detector.
-
Use a calibration curve generated from polystyrene standards of known molecular weights to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[2][3][4]
b) Morphological Analysis (Scanning Electron Microscopy - SEM):
-
Mount a small piece of the scaffold onto an aluminum stub using double-sided carbon tape.[5][6]
-
Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.[6]
-
Image the scaffold using an SEM to visualize the fiber morphology, pore size, and interconnectivity.[7]
-
Use image analysis software (e.g., ImageJ) to quantify fiber diameter and pore size from the SEM micrographs.[7]
In Vitro Degradation Study
Procedure:
-
Cut the scaffolds into pre-weighed samples.
-
Immerse the samples in phosphate-buffered saline (PBS, pH 7.4) at 37°C.
-
At predetermined time points (e.g., 1, 2, 4, 8 weeks), retrieve the samples.
-
Gently rinse with deionized water to remove salts.
-
Dry the samples under vacuum until a constant weight is achieved.
-
Calculate the percentage of weight loss over time.
-
The degradation rate of amorphous copolymers is typically faster than their semi-crystalline counterparts.[8]
Biological Evaluation
a) Cell Seeding on Scaffolds:
-
Sterilize the scaffolds by soaking in 70% ethanol followed by UV irradiation.[9]
-
Place the sterilized scaffolds in a multi-well culture plate.
-
Pre-wet the scaffolds with a complete cell culture medium for at least 30 minutes before cell seeding.
-
Trypsinize and count the desired cells (e.g., human mesenchymal stem cells - hMSCs).
-
Seed a suspension of cells onto the scaffolds at a predetermined density (e.g., 1 x 10^5 cells/scaffold).[10]
-
Allow the cells to attach for 2-4 hours in a humidified incubator at 37°C and 5% CO₂ before adding more culture medium.
b) Cell Viability and Proliferation Assay (MTT Assay):
-
At desired time points (e.g., 1, 3, and 7 days), aspirate the culture medium from the cell-seeded scaffolds.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[11][12]
c) Osteogenic Differentiation Assay (Alkaline Phosphatase - ALP Activity):
-
Culture hMSCs on the scaffolds in an osteogenic differentiation medium (complete medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid).[9][13]
-
At specific time points (e.g., 7, 14, and 21 days), lyse the cells on the scaffolds.
-
Measure the ALP activity in the cell lysates using a p-nitrophenyl phosphate (pNPP) substrate.[14]
-
Quantify the total protein content using a BCA or Bradford protein assay.
-
Normalize the ALP activity to the total protein content. An increase in ALP activity indicates osteogenic differentiation.[14][15]
Mandatory Visualizations
Caption: Experimental workflow for PDX scaffold preparation and evaluation.
Caption: Simplified signaling pathway of ring-opening polymerization.
References
- 1. mdpi.com [mdpi.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Evaluation of the Pore and Window Sizes of Tissue Engineering Scaffolds on Scanning Electron Microscope Images Using Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copolymers of this compound and L- or D,L-dilactide: in vivo degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. A quantitative method to determine osteogenic differentiation aptness of scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biomaterials.pl [biomaterials.pl]
Application Notes and Protocols for Electrospinning of Poly(1,5-Dioxepan-2-one) Nanofibers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the electrospinning of poly(1,5-dioxepan-2-one) (PDXO) nanofibers, a promising biomaterial for applications in tissue engineering and drug delivery. Due to the limited availability of direct protocols for PDXO, this document synthesizes information from studies on the closely related and structurally similar polymer, polydioxanone (PDO). The provided protocols and data should serve as a robust starting point for the development of PDXO-based nanofibrous scaffolds.
Introduction to Electrospinning of PDXO
Electrospinning is a versatile and widely used technique for fabricating polymer nanofibers that mimic the native extracellular matrix (ECM).[1] Poly(this compound) is a biodegradable and biocompatible polyester, making it an excellent candidate for creating scaffolds for tissue regeneration and as a vehicle for controlled drug release.[2] The morphology and properties of electrospun PDXO nanofibers are critically influenced by a variety of parameters, which can be categorized as solution parameters, process parameters, and ambient parameters. Careful control of these factors is essential to produce uniform, bead-free nanofibers with desired diameters and mechanical properties.[3]
Experimental Protocols
Materials
-
Poly(this compound) (PDXO) or Polydioxanone (PDO) polymer
-
Solvents:
-
Drugs or bioactive agents (e.g., Dexamethasone, Growth Factors)[7][8]
Protocol for Preparation of PDXO Electrospinning Solution
-
Polymer Dissolution: Dissolve PDXO or PDO in the chosen solvent (HFIP or DMSO) to achieve the desired concentration (refer to Table 1).[4][5][6]
-
Stirring: Stir the solution overnight at room temperature using a magnetic stirrer to ensure complete dissolution and a homogenous solution.[4]
-
Drug Incorporation (Optional): For drug-loaded nanofibers, add the desired amount of the therapeutic agent to the polymer solution and stir until fully dissolved or uniformly dispersed. The choice of solvent should be compatible with the drug.
Protocol for Electrospinning of PDXO Nanofibers
-
Apparatus Setup: Assemble the electrospinning apparatus, which consists of a syringe pump, a high-voltage power supply, a syringe with a spinneret (e.g., 18-gauge needle), and a grounded collector (e.g., a flat plate or a rotating mandrel).[9]
-
Solution Loading: Load the prepared PDXO solution into the syringe and mount it on the syringe pump.
-
Parameter Setting: Set the desired electrospinning parameters (refer to Table 1 for ranges):
-
Initiation of Electrospinning: Start the syringe pump and the high-voltage power supply to initiate the electrospinning process. A Taylor cone should form at the tip of the spinneret, from which a polymer jet is ejected towards the collector.[4]
-
Fiber Collection: Allow the nanofibers to deposit on the collector to form a non-woven mat. For aligned fibers, a rotating mandrel can be used as the collector.[5]
-
Drying: After electrospinning, dry the nanofiber mat under vacuum to remove any residual solvent.
Data Presentation: Electrospinning Parameters and Nanofiber Properties
The following tables summarize the key parameters for the electrospinning of PDO, which can be used as a starting point for optimizing the electrospinning of PDXO.
Table 1: Solution and Process Parameters for Electrospinning of PDO
| Parameter | Range | Typical Values | Solvent System | Reference |
| Solution Parameters | ||||
| Polymer Concentration (% w/v) | 5 - 35 | 9, 10, 16.8, 18 | HFIP, DMSO | [4][5][6][9] |
| Solvent Ratio (v/v) | - | 3/7 (unspecified) | Binary Solvent | |
| Process Parameters | ||||
| Applied Voltage (kV) | -1.6 to +18 | -1.3, 10 | - | [4][9] |
| Flow Rate (mL/h) | 0.015 - 20 | 1, 2 | - | [4][5][9] |
| Tip-to-Collector Distance (cm) | 12 - 15.2 | 12, 15 | - | [4][9] |
| Needle Gauge | 14 - 23 | 18, 23 | - | [4] |
| Mandrel Rotation Speed (RPM) | 50 - 1000 | 1000 | - | [5] |
Table 2: Resulting PDO Nanofiber Properties
| Property | Observed Range | Influencing Factors | Reference |
| Fiber Diameter (µm) | 3.2 - 5.8 | Polymer Concentration, Applied Voltage, Flow Rate, Collector Distance, Mandrel Rotation Speed | [4][5] |
| Porosity | Variable | Liquid Volume | [5] |
| Mechanical Properties | Young's Modulus, Strain at Failure, Tensile Stress can be tuned. | Mandrel Rotation Speed, Flow Rate | [5] |
Visualization of Experimental Workflow and Signaling Pathways
Electrospinning Workflow
Caption: Workflow for the fabrication of PDXO nanofiber scaffolds.
Signaling Pathway for Dexamethasone in Inflammation and Osteogenesis
Dexamethasone, a synthetic glucocorticoid, is often incorporated into tissue engineering scaffolds for its anti-inflammatory and osteogenic properties.[7] It primarily acts by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to regulate gene expression.
Caption: Dexamethasone signaling in inflammation and osteogenesis.
Signaling Pathway for Growth Factors in Bone Regeneration
Growth factors such as Bone Morphogenetic Proteins (BMPs) and Fibroblast Growth Factors (FGFs) are crucial for bone regeneration.[8][10] They bind to cell surface receptors, initiating intracellular signaling cascades that lead to osteogenic differentiation.
Caption: Growth factor signaling cascade in bone regeneration.
Conclusion
The protocols and data presented in these application notes provide a comprehensive starting point for researchers and scientists working on the electrospinning of poly(this compound) nanofibers. By carefully controlling the electrospinning parameters, it is possible to fabricate tailored nanofibrous scaffolds for a variety of applications in drug delivery and tissue engineering. The provided diagrams offer a visual representation of the experimental workflow and the key signaling pathways involved in the therapeutic action of drug-loaded scaffolds. Further optimization of the process for specific applications is encouraged.
References
- 1. Electrospun Biomimetic Nanofibrous Scaffolds: A Promising Prospect for Bone Tissue Engineering and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrospinning polydioxanone for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Polydioxanone in Near-Field Electrospinning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Characterization of electrospun poly(p-dioxanone) and poly(p-dioxanone)/clay nanocomposite fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Controlled Release of Dexamethasone from Peptide Nanofiber Gels to Modulate Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growth factor delivery through electrospun nanofibers in scaffolds for tissue engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Delivery of Growth Factors to Enhance Bone Repair | MDPI [mdpi.com]
Application Notes and Protocols for Poly(1,5-Dioxepan-2-one) Nanoparticles in Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on established methodologies for biodegradable polyester nanoparticles. While poly(1,5-dioxepan-2-one) (PDXO) is a biodegradable polyester with potential for drug delivery applications, the scientific literature predominantly focuses on its use in copolymers and blends rather than as a homopolymer for nanoparticle formulation. Therefore, the specific protocols and quantitative data provided herein are intended as a starting point and a guide for research and development. The provided quantitative data is illustrative for similar polyester-based nanoparticles and should not be considered as experimentally verified for pure PDXO nanoparticles.
Introduction to Poly(this compound) (PDXO) for Drug Delivery
Poly(this compound) (PDXO) is a biodegradable aliphatic polyester that has garnered interest in the biomedical field due to its flexibility, biocompatibility, and degradability. Its degradation products are considered non-toxic, making it a promising candidate for in-vivo applications. While often copolymerized with other polyesters like poly(lactic acid) (PLA) and poly(caprolactone) (PCL) to tune mechanical properties and degradation rates, pure PDXO possesses characteristics that make it an attractive material for nanoparticle-based drug delivery systems.
Potential Advantages of PDXO Nanoparticles:
-
Biocompatibility and Biodegradability: PDXO degrades via hydrolysis of its ester bonds into non-toxic byproducts, which are safely metabolized and cleared from the body.
-
Controlled Drug Release: As a polyester matrix, PDXO can encapsulate therapeutic agents and release them in a sustained manner as the polymer degrades.
-
Flexibility: The inherent flexibility of the PDXO polymer chain may offer unique drug loading and release characteristics compared to more rigid polyesters.
-
Formulation Versatility: PDXO can likely be formulated into nanoparticles using established techniques for other polyesters, such as nanoprecipitation and solvent evaporation.
Experimental Protocols
The following are generalized protocols for the preparation and characterization of drug-loaded PDXO nanoparticles, adapted from standard methods for other biodegradable polyesters. Optimization of these protocols for specific drugs and desired nanoparticle characteristics is recommended.
Protocol for Synthesis of Drug-Loaded PDXO Nanoparticles via Nanoprecipitation
Objective: To prepare drug-loaded PDXO nanoparticles using the nanoprecipitation (solvent displacement) method.
Materials:
-
Poly(this compound) (PDXO)
-
Drug of interest (hydrophobic)
-
Acetone (or other suitable water-miscible organic solvent)
-
Poly(vinyl alcohol) (PVA) or other suitable surfactant (e.g., Poloxamer 188, Tween 80)
-
Deionized water
-
Magnetic stirrer
-
Syringe pump (optional, for controlled addition)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PDXO and the hydrophobic drug in acetone. For example, 100 mg of PDXO and 10 mg of the drug in 5 mL of acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant. For instance, a 1% w/v PVA solution in deionized water.
-
Nanoprecipitation:
-
Place a defined volume of the aqueous phase (e.g., 20 mL) in a beaker on a magnetic stirrer and stir at a moderate speed (e.g., 600 rpm).
-
Add the organic phase dropwise to the aqueous phase. A syringe pump can be used for a controlled and reproducible addition rate (e.g., 0.5 mL/min).
-
The rapid diffusion of acetone into the water will cause the PDXO and the encapsulated drug to precipitate, forming nanoparticles.
-
-
Solvent Evaporation: Continue stirring the suspension for several hours (e.g., 4-6 hours) or overnight in a fume hood to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Collection and Purification:
-
The nanoparticle suspension can be purified to remove excess surfactant and un-encapsulated drug by centrifugation or dialysis.
-
Centrifugation: Centrifuge the suspension at a high speed (e.g., 15,000 rpm for 30 minutes). Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step 2-3 times.
-
Dialysis: Transfer the nanoparticle suspension to a dialysis bag with an appropriate molecular weight cut-off (e.g., 10 kDa) and dialyze against deionized water for 24-48 hours, with several changes of water.
-
-
Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be freeze-dried. A cryoprotectant (e.g., 5% w/v trehalose or sucrose) should be added to prevent aggregation during lyophilization.
Protocol for Characterization of PDXO Nanoparticles
2.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute the nanoparticle suspension in deionized water to an appropriate concentration.
-
Measure the particle size (Z-average), PDI, and zeta potential using a Zetasizer or similar instrument.
-
Perform measurements in triplicate and report the mean ± standard deviation.
-
2.2.2. Morphology:
-
Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Procedure (for TEM):
-
Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid.
-
Allow the grid to air-dry or use a negative staining agent (e.g., phosphotungstic acid) if required.
-
Image the nanoparticles under the electron microscope to observe their shape and surface morphology.
-
2.2.3. Drug Loading Content (LC) and Encapsulation Efficiency (EE):
-
Procedure:
-
Take a known amount of lyophilized drug-loaded nanoparticles and dissolve them in a suitable organic solvent (e.g., dichloromethane) to break the nanoparticles and release the drug.
-
Quantify the amount of drug in the solution using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate LC and EE using the following formulas:
-
Loading Content (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
Protocol for In Vitro Drug Release Study
Objective: To determine the release profile of the encapsulated drug from the PDXO nanoparticles over time.
Materials:
-
Drug-loaded PDXO nanoparticles
-
Phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4)
-
Incubator shaker
-
Centrifuge
-
Dialysis membrane (optional)
Procedure (Dialysis Method):
-
Resuspend a known amount of drug-loaded nanoparticles in a specific volume of PBS (pH 7.4).
-
Transfer the suspension into a dialysis bag with a suitable molecular weight cut-off that allows the free drug to diffuse out but retains the nanoparticles.
-
Place the dialysis bag in a larger container with a known volume of PBS (the release medium), ensuring sink conditions.
-
Incubate the setup at 37°C with gentle shaking.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a sample from the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released versus time.
Data Presentation
The following tables present illustrative quantitative data for biodegradable polyester nanoparticles. Note: These values are not specific to pure PDXO nanoparticles and are provided for exemplary purposes.
Table 1: Physicochemical Properties of Exemplary Drug-Loaded Polyester Nanoparticles.
| Formulation Code | Polymer | Drug | Particle Size (nm) | PDI | Zeta Potential (mV) |
| NP-01 | PLGA | Doxorubicin | 150 ± 5.2 | 0.12 ± 0.02 | -15.8 ± 1.1 |
| NP-02 | PCL | Paclitaxel | 210 ± 8.1 | 0.18 ± 0.03 | -12.5 ± 0.9 |
| Hypothetical PDXO-NP | PDXO | Curcumin | 180 ± 6.5 | 0.15 ± 0.02 | -14.2 ± 1.3 |
Table 2: Drug Loading and In Vitro Release Characteristics of Exemplary Polyester Nanoparticles.
| Formulation Code | Loading Content (%) | Encapsulation Efficiency (%) | Burst Release at 2h (%) | Cumulative Release at 72h (%) |
| NP-01 | 8.5 ± 0.7 | 75.2 ± 3.4 | 15.6 ± 1.2 | 65.4 ± 4.1 |
| NP-02 | 12.1 ± 1.1 | 82.5 ± 2.8 | 12.3 ± 0.9 | 58.9 ± 3.7 |
| Hypothetical PDXO-NP | 10.3 ± 0.9 | 78.9 ± 3.1 | 14.1 ± 1.1 | 62.1 ± 3.9 |
Visualizations
Experimental Workflow
Caption: Workflow for PDXO Nanoparticle Synthesis and Characterization.
Cellular Uptake and Drug Action
Caption: Generalized Signaling Pathway for Nanoparticle Drug Delivery.
Application Notes and Protocols for 3D Printing of Poly(1,5-Dioxepan-2-one) Based Constructs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(1,5-dioxepan-2-one) (PDXO) is a biodegradable and biocompatible polyester that has garnered significant interest in the biomedical field, particularly for tissue engineering and drug delivery applications. Its amorphous and hydrophilic nature distinguishes it from other commonly used polyesters like poly(lactic acid) (PLA) and poly(ε-caprolactone) (PCL). Copolymerization of this compound (DXO) with monomers such as L-lactide (LLA) or ε-caprolactone (CL) allows for the tailoring of mechanical properties, degradation rates, and hydrophilicity, making these copolymers highly versatile for various biomedical applications.
Three-dimensional (3D) printing offers a powerful tool for fabricating patient-specific scaffolds and drug delivery devices with complex geometries and controlled microarchitectures. This document provides detailed application notes and protocols for the 3D printing of PDXO-based constructs, aimed at researchers, scientists, and professionals in drug development.
Materials and Synthesis
Monomer and Polymer Synthesis
Copolymers of PDXO are typically synthesized via ring-opening polymerization (ROP). The ratio of DXO to comonomers (e.g., LLA, CL) can be varied to achieve desired properties.
Protocol for Synthesis of Poly(LLA-co-DXO) (75:25 molar ratio):
-
Monomer Purification: L-lactide is purified by recrystallization from toluene. This compound is synthesized and purified according to established methods.
-
Polymerization:
-
In a flame-dried glass reactor under an inert atmosphere (e.g., argon), add the desired molar ratio of L-lactide and this compound.
-
Add a catalyst, such as stannous octoate (Sn(Oct)₂), typically at a monomer-to-catalyst ratio of 10,000:1.
-
The reaction is carried out in bulk (without solvent) at a temperature of 130-160°C for 24-72 hours.
-
The resulting copolymer is dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a non-solvent (e.g., cold methanol) to purify it.
-
The purified polymer is then dried under vacuum until a constant weight is achieved.
-
Material Properties
The properties of PDXO and its copolymers are crucial for their processability in 3D printing and for the functional performance of the final construct.
| Property | Poly(this compound) (PDXO) | Poly(L-lactide) (PLLA) | Poly(ε-caprolactone) (PCL) | Poly(LLA-co-DXO) (75:25) |
| Glass Transition Temp. (Tg) | ~ -39 °C | 55-65 °C | ~ -60 °C | Varies, between PLLA and PDXO |
| Melting Temperature (Tm) | Amorphous | 170-180 °C | 59-64 °C | Lower than PLLA |
| Crystallinity | Amorphous | Semi-crystalline | Semi-crystalline | Reduced compared to PLLA |
| Degradation Rate | Relatively Fast | Slow | Very Slow | Faster than PLLA |
| Mechanical Properties | Soft, flexible | Stiff, brittle | Ductile, tough | More flexible than PLLA |
3D Printing Protocols
PDXO-based constructs can be fabricated using various 3D printing techniques, primarily melt-based extrusion and direct ink writing.
Melt Extrusion-Based 3D Printing (Fused Deposition Modeling - FDM)
This technique is suitable for thermoplastic PDXO copolymers.
Protocol for FDM of Poly(LLA-co-DXO) Scaffolds:
-
Filament Preparation:
-
Dry the synthesized poly(LLA-co-DXO) copolymer in a vacuum oven at 40-50°C for at least 24 hours to remove any residual moisture.
-
Use a single-screw or twin-screw extruder to produce a filament of a consistent diameter (typically 1.75 mm or 2.85 mm). The extrusion temperature will depend on the copolymer composition but is generally in the range of 140-190°C.
-
-
3D Printing Parameters:
-
Nozzle Temperature: 160-210°C (optimize based on filament flow and layer adhesion).
-
Bed Temperature: 40-60°C (to promote adhesion and prevent warping).
-
Printing Speed: 10-40 mm/s.
-
Layer Height: 0.1-0.3 mm.
-
Infill Density: 20-80% (depending on the desired porosity and mechanical strength).
-
Table of FDM Printing Parameters for Polyester Scaffolds:
| Parameter | PLA | PCL | Poly(LLA-co-DXO) (Estimated) |
| Nozzle Temperature (°C) | 190-220 | 100-140 | 160-210 |
| Bed Temperature (°C) | 50-70 | 25-50 | 40-60 |
| Printing Speed (mm/s) | 30-60 | 20-50 | 10-40 |
Direct Ink Writing (DIW)
DIW is suitable for creating scaffolds from polymer solutions or pastes at room temperature, which is advantageous for incorporating sensitive drugs or biologics.
Protocol for DIW of Poly(CL-co-DXO) Scaffolds:
-
Ink Formulation:
-
Dissolve the poly(CL-co-DXO) copolymer in a suitable solvent (e.g., dichloromethane, chloroform, or a solvent mixture) to achieve the desired viscosity. A typical concentration range is 20-50% (w/v).
-
The ink should exhibit shear-thinning behavior for good extrudability and shape retention. Rheological properties should be characterized to ensure suitability for printing.
-
-
3D Printing Parameters:
-
Nozzle Diameter: 200-500 µm.
-
Extrusion Pressure: 100-500 kPa (to be optimized based on ink viscosity).
-
Printing Speed: 5-20 mm/s.
-
Post-Printing: The printed construct needs to be dried in a vacuum oven to remove the solvent.
-
Applications in Drug Delivery
3D printing of PDXO-based constructs offers precise control over drug loading and release kinetics.
Drug Loading
-
During FDM: Drugs can be incorporated into the filament during the hot-melt extrusion process. The drug must be thermally stable at the extrusion temperature.
-
During DIW: Drugs can be mixed directly into the polymer ink before printing. This method is suitable for temperature-sensitive drugs.
-
Post-Printing: Scaffolds can be loaded with drugs after printing by soaking them in a drug solution.
Controlled Drug Release
The release of drugs from 3D printed PDXO constructs is governed by diffusion and polymer degradation. The hydrophilic nature of PDXO can facilitate faster water uptake and subsequent drug release compared to more hydrophobic polymers like PCL.
Factors Influencing Drug Release:
-
Polymer Composition: Higher DXO content generally leads to faster degradation and drug release.
-
Scaffold Architecture: Porosity, pore size, and surface area-to-volume ratio can be controlled through the 3D printing design to modulate release rates.
-
Drug Properties: The solubility and interaction of the drug with the polymer matrix will affect its release profile.
Biological Response and Signaling Pathways
PDXO-based scaffolds are designed to support cell attachment, proliferation, and differentiation for tissue regeneration. The material properties and scaffold architecture can influence cellular behavior through various signaling pathways.
Cell Adhesion and Proliferation
The surface properties of PDXO copolymers can influence initial cell attachment. While some studies suggest that certain PDXO copolymers can exhibit anti-platelet adhesion, they generally support the adhesion and proliferation of other cell types like mesenchymal stem cells (MSCs) and osteoblasts.
Osteogenic Differentiation Signaling
For bone tissue engineering applications, it is crucial to promote the osteogenic differentiation of MSCs. This process is regulated by a complex network of signaling pathways that can be influenced by the biomaterial scaffold.
Key Signaling Pathways in Biomaterial-Induced Osteogenesis:
-
Integrin-Mediated Signaling: Cells adhere to the scaffold surface via integrin receptors. This interaction can trigger downstream signaling cascades, including the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathways, which are known to regulate osteogenic differentiation.
-
BMP/Smad Pathway: Bone Morphogenetic Proteins (BMPs) are potent inducers of osteogenesis. Biomaterials can be designed to bind and present endogenous BMPs or be loaded with recombinant BMPs to activate the Smad signaling pathway, leading to the expression of key osteogenic transcription factors like Runx2.
-
Wnt/β-catenin Pathway: The Wnt signaling pathway plays a critical role in bone formation. The activation of this pathway leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it promotes the expression of osteogenic genes.
Below are diagrams illustrating these pathways.
Experimental Workflows
Workflow for Scaffold Fabrication and Characterization
Workflow for Drug-Loaded Scaffold Evaluation
Conclusion
The 3D printing of poly(this compound)-based constructs represents a promising approach for the fabrication of advanced scaffolds for tissue engineering and customized drug delivery systems. By carefully selecting the copolymer composition and 3D printing parameters, it is possible to create constructs with tailored properties to meet the specific demands of a given biomedical application. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to explore the potential of this versatile class of biodegradable polyesters. Further research is warranted to fully elucidate the in vivo performance of these constructs and to optimize their design for clinical translation.
Application Notes and Protocols for the Surface Modification of Poly(1,5-Dioxepan-2-one) Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the surface modification of poly(1,5-dioxepan-2-one) (PDXO) films, a biodegradable polyester with significant potential in biomedical applications, including drug delivery and tissue engineering. The following sections detail various modification techniques, experimental protocols, and characterization methods to tailor the surface properties of PDXO films for specific research and development needs.
Introduction to Surface Modification of PDXO Films
Poly(this compound) is a hydrophilic and amorphous polymer with a low glass transition temperature, making it an attractive material for biomedical applications. However, its surface properties often require modification to enhance biocompatibility, control drug release kinetics, and promote specific cellular interactions. Surface modification techniques aim to alter the surface chemistry and topography of PDXO films without compromising their bulk properties. Common goals for surface modification include:
-
Improving Wettability: Increasing surface hydrophilicity can enhance cell attachment and interaction with aqueous biological environments.
-
Enhancing Biocompatibility: Introducing biocompatible moieties or creating surfaces that resist protein adsorption can minimize adverse biological responses.
-
Immobilizing Bioactive Molecules: Covalently attaching drugs, peptides, or growth factors to the surface allows for targeted delivery and enhanced therapeutic efficacy.
-
Controlling Degradation Rate: Surface modifications can influence the rate of hydrolytic degradation of the polymer.
Surface Modification Techniques and Protocols
This section outlines several common techniques for modifying the surface of PDXO films. The protocols provided are generalized and may require optimization based on the specific film characteristics and desired outcomes.
Plasma Treatment
Plasma treatment is a versatile technique that uses ionized gas to introduce functional groups onto the polymer surface.[1]
Protocol for Air Plasma Treatment to Enhance Hydrophilicity:
-
Sample Preparation: Place the PDXO film in the vacuum chamber of the plasma reactor.
-
Vacuum: Evacuate the chamber to a base pressure of approximately 10-20 Pa.
-
Gas Inlet: Introduce air or a specific gas (e.g., oxygen, nitrogen, argon) into the chamber.
-
Plasma Generation: Apply radiofrequency (RF) power (e.g., 50-100 W) to generate the plasma.
-
Treatment: Expose the PDXO film to the plasma for a defined period (e.g., 30 seconds to 5 minutes).
-
Venting: Turn off the RF power and vent the chamber to atmospheric pressure.
-
Characterization: Analyze the treated surface for changes in wettability (contact angle), surface chemistry (XPS), and topography (AFM).
Workflow for Plasma Treatment:
References
Application Notes: Enzymatic Degradation Assay for Poly(1,5-Dioxepan-2-one)
Introduction
Poly(1,5-dioxepan-2-one) (PDXO) is a biodegradable aliphatic polyester with potential applications in the biomedical and pharmaceutical fields, including drug delivery and tissue engineering. Understanding its degradation profile is crucial for the design and development of safe and effective products. Enzymatic degradation is a key mechanism that mimics the biological environment and provides insights into the material's fate in vivo. This document provides a detailed protocol for assessing the enzymatic degradation of PDXO using common hydrolytic enzymes. Aliphatic polyesters are known to be susceptible to enzymatic hydrolysis, and enzymes such as lipases and esterases are capable of cleaving the ester bonds that form the polymer backbone.
Principle of the Assay
The enzymatic degradation of PDXO involves the hydrolysis of its ester linkages, catalyzed by enzymes such as lipases or esterases. This process breaks down the polymer into smaller, water-soluble oligomers and, ultimately, into its monomer unit, 3-hydroxy-3-(hydroxymethyl)propanoic acid. The rate and extent of degradation can be quantified by monitoring various parameters over time, including the loss of polymer mass, changes in molecular weight and polydispersity, and the formation of degradation products. Several analytical techniques can be employed to measure these changes, providing a comprehensive understanding of the degradation kinetics.
Core Protocol: Enzymatic Degradation of PDXO Films
This protocol describes a typical in vitro enzymatic degradation study of PDXO films.
Materials
-
Poly(this compound) (PDXO) films of known dimensions and weight
-
Lipase from Candida antarctica (CALB) or other suitable lipase/esterase
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium azide (optional, to prevent microbial contamination)
-
Deionized water
-
Ethanol (for sterilization)
-
Sterile vials or multi-well plates
-
Incubator shaker
-
Analytical balance
-
Freeze-dryer or vacuum oven
Experimental Workflow
Procedure
-
Sample Preparation:
-
Prepare thin films of PDXO with uniform thickness and defined dimensions (e.g., 1 cm x 1 cm).
-
Accurately weigh each film using an analytical balance to determine the initial weight (W₀).
-
Sterilize the films by immersing them in 70% ethanol for 30 minutes, followed by washing with sterile PBS and drying under vacuum.
-
-
Enzyme Solution Preparation:
-
Prepare a solution of the chosen enzyme (e.g., Lipase from Candida antarctica) in sterile PBS (pH 7.4) at a desired concentration (e.g., 1 mg/mL).
-
If necessary, add sodium azide (e.g., 0.02% w/v) to the buffer to inhibit microbial growth.
-
Prepare a control solution of sterile PBS (with sodium azide if used) without the enzyme.
-
-
Incubation:
-
Place each sterilized and weighed PDXO film into a sterile vial or a well of a multi-well plate.
-
Add a sufficient volume of the enzyme solution to completely immerse the film (e.g., 2 mL).
-
For control samples, add the same volume of the enzyme-free PBS solution.
-
Incubate the samples at 37°C with gentle agitation (e.g., 50 rpm) in an incubator shaker.
-
-
Sample Retrieval and Analysis:
-
At predetermined time points (e.g., 1, 3, 7, 14, and 28 days), retrieve triplicate samples from both the enzyme and control groups.
-
Carefully remove the polymer films from the solutions.
-
Collect the supernatant (the buffer solution) for analysis of degradation products.
-
Gently wash the retrieved films with deionized water to remove any adsorbed enzyme and buffer salts.
-
Freeze-dry or dry the films in a vacuum oven until a constant weight is achieved.
-
Weigh the dried films to determine the final weight (Wₜ).
-
-
Data Analysis:
-
Weight Loss: Calculate the percentage of weight loss at each time point using the following formula: Weight Loss (%) = [(W₀ - Wₜ) / W₀] * 100
-
Molecular Weight Analysis: Analyze the molecular weight (Mw and Mn) and polydispersity index (PDI) of the remaining polymer films using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Analysis of Degradation Products: Analyze the collected supernatant for the presence of soluble oligomers and monomers using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualization of PDXO Enzymatic Degradation
The enzymatic degradation of PDXO proceeds via the hydrolysis of the ester bonds in the polymer backbone, catalyzed by an enzyme such as lipase.
Data Presentation
The following tables present example data that could be obtained from an enzymatic degradation study of PDXO. Note: This is representative data based on the degradation of similar aliphatic polyesters and should be used for illustrative purposes only.
Table 1: Weight Loss of PDXO Films Over Time
| Time (days) | Weight Loss (%) in PBS (Control) | Weight Loss (%) with Lipase |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 1 | 0.1 ± 0.1 | 5.2 ± 0.8 |
| 3 | 0.3 ± 0.2 | 15.8 ± 1.5 |
| 7 | 0.8 ± 0.3 | 35.4 ± 2.1 |
| 14 | 1.5 ± 0.5 | 68.9 ± 3.5 |
| 28 | 3.2 ± 0.7 | 95.1 ± 1.9 |
Table 2: Molecular Weight Changes of PDXO Films with Lipase Treatment
| Time (days) | Weight-Average Molecular Weight (Mw, kDa) | Number-Average Molecular Weight (Mn, kDa) | Polydispersity Index (PDI = Mw/Mn) |
| 0 | 150.0 ± 5.0 | 85.0 ± 3.0 | 1.76 ± 0.05 |
| 1 | 125.6 ± 4.2 | 70.1 ± 2.5 | 1.79 ± 0.06 |
| 3 | 98.2 ± 3.5 | 53.9 ± 2.1 | 1.82 ± 0.07 |
| 7 | 65.7 ± 2.8 | 35.1 ± 1.8 | 1.87 ± 0.08 |
| 14 | 30.1 ± 1.9 | 15.8 ± 1.2 | 1.90 ± 0.09 |
| 28 | N/A (fully degraded) | N/A (fully degraded) | N/A (fully degraded) |
Detailed Experimental Protocols
Protocol 1: Gel Permeation Chromatography (GPC/SEC) for Molecular Weight Analysis
-
Sample Preparation:
-
Dissolve a known mass (e.g., 2-3 mg) of the dried polymer residue in a suitable solvent (e.g., tetrahydrofuran, THF) to a final concentration of 1-2 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial.
-
-
Instrumentation and Conditions:
-
System: Agilent/Waters GPC/SEC system or equivalent.
-
Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.
-
Mobile Phase: THF at a flow rate of 1.0 mL/min.
-
Temperature: 35°C.
-
Detector: Refractive index (RI) detector.
-
Calibration: Use polystyrene standards of known molecular weights to generate a calibration curve.
-
-
Data Analysis:
-
Analyze the obtained chromatograms using the GPC software to determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI).
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Monomer Quantification
-
Sample Preparation:
-
Take an aliquot of the supernatant collected at each time point.
-
If necessary, dilute the sample with the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of the PDXO monomer (3-hydroxy-3-(hydroxymethyl)propanoic acid) of known concentrations in the mobile phase.
-
-
Instrumentation and Conditions:
-
System: HPLC system with a UV or RI detector.
-
Column: A suitable reverse-phase column (e.g., C18).
-
Mobile Phase: An appropriate mixture of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 0.5-1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area versus the concentration of the monomer standards.
-
Quantify the concentration of the monomer in the samples by interpolating their peak areas on the standard curve.
-
Application Notes and Protocols: Mechanical Testing of Poly(1,5-Dioxepan-2-one) Hydrogels
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(1,5-dioxepan-2-one) (PDXO) is a biodegradable and hydrophilic aliphatic polyether-ester that has garnered significant interest for biomedical applications, including tissue engineering and drug delivery. Unlike its more crystalline counterparts like poly(ε-caprolactone) (PCL), PDXO is an amorphous polymer with a low glass transition temperature, which allows for the creation of soft, flexible, and elastic hydrogels. The mechanical properties of these hydrogels are critical to their function, influencing factors such as scaffold integrity, cell behavior, and drug release kinetics. Therefore, rigorous and standardized mechanical testing is essential to characterize and optimize PDXO hydrogels for their intended applications.
This document provides detailed protocols for the primary methods of mechanical testing for PDXO hydrogels: tensile testing, compression testing, and rheological analysis.
General Workflow for Mechanical Characterization
The successful mechanical characterization of hydrogels follows a systematic workflow, from synthesis to final data analysis. This process ensures reproducibility and accurate assessment of the material's properties.
Caption: General workflow for PDXO hydrogel mechanical characterization.
Tensile Testing Protocol
Tensile testing evaluates a material's response to being pulled apart, providing key parameters such as Young's modulus (stiffness), ultimate tensile strength (UTS), and elongation at break (ductility).
Objective
To determine the tensile properties of PDXO hydrogels under uniaxial tension. This protocol is adapted from general principles for soft materials and standards like ASTM D638.
Materials and Equipment
-
Universal testing machine (e.g., Instron, Bose Electroforce) equipped with a low-force load cell (e.g., 5 N, 10 N, or 50 N).
-
Non-compressing, non-slip grips (e.g., pneumatic, screw-action, or custom plastic clamps).
-
Dumbbell-shaped molds (Type IV or V from ASTM D638 are common for soft materials).
-
Calipers or a laser extensometer for precise dimensional measurements.
-
Phosphate-buffered saline (PBS) or deionized water at physiological temperature (37°C) if required.
Experimental Workflow and Protocol
Caption: Step-by-step workflow for the tensile testing of hydrogels.
Step-by-Step Procedure:
-
Sample Preparation: Cast PDXO hydrogel precursor solution into dumbbell-shaped molds and allow for complete crosslinking.
-
Equilibration: Submerge the cured hydrogels in PBS or deionized water for at least 24 hours to reach swelling equilibrium.
-
Measurement: Carefully remove a sample from the swelling medium. Gently blot excess surface water. Using calipers, measure the thickness and width of the gauge section at three different points and average the values.
-
Mounting: Securely fasten the ends of the dumbbell specimen into the grips of the universal testing machine. Ensure the sample is aligned vertically and not twisted.
-
Preconditioning: Apply a small preload (tare load) to remove any slack in the sample. Some protocols may include a few preconditioning cycles at a very small strain to ensure consistent behavior.[1]
-
Testing: Initiate the test, pulling the sample at a constant crosshead speed (e.g., 1.0 mm/min) until the sample fractures.[2] Record the load and displacement data throughout the test.[2]
-
Data Analysis:
-
Convert load and displacement data to engineering stress (σ = Force / Initial Cross-Sectional Area) and engineering strain (ε = Change in Length / Initial Gauge Length).
-
Plot the stress-strain curve.
-
Calculate the Young's Modulus (Elastic Modulus) from the initial linear portion of the curve (typically 0-10% strain).
-
The Ultimate Tensile Strength (UTS) is the maximum stress reached before failure.
-
The Elongation at Break is the strain at which the sample fractures, expressed as a percentage.
-
Compression Testing Protocol
Compression testing is crucial for hydrogels intended for load-bearing applications, such as cartilage tissue engineering. It measures the material's response to a crushing force.
Objective
To determine the compressive modulus and strength of PDXO hydrogels. This protocol is based on general hydrogel testing methods and standards like ASTM D575.
Materials and Equipment
-
Universal testing machine with compression platens.
-
Low-force load cell (as appropriate for the hydrogel stiffness).
-
Cylindrical molds (e.g., 6-10 mm diameter, 2-4 mm height).
-
Calipers for dimensional measurements.
-
Lubricant (e.g., mineral oil) to minimize friction between the sample and platens.[3]
Experimental Protocol
-
Sample Preparation: Cast PDXO hydrogel precursor solution into cylindrical molds and allow for complete crosslinking. Ensure the top and bottom surfaces are flat and parallel.
-
Equilibration: Swell the cylindrical samples to equilibrium in PBS or deionized water for at least 24 hours.
-
Measurement: Remove a sample, blot excess surface water, and measure its initial diameter and height using calipers.
-
Mounting: Place the sample at the center of the lower compression platen. A thin layer of mineral oil can be applied to the platens to reduce friction.[3]
-
Testing: Lower the upper platen until it just makes contact with the sample (a small contact force is detected). Compress the sample at a constant strain rate (e.g., 10% of the sample height per minute) to a predefined maximum strain (e.g., 60-80%) or until failure.[4][5] Record the load and displacement data.
-
Data Analysis:
-
Convert load and displacement to engineering stress and strain.
-
Plot the compressive stress-strain curve.
-
The Compressive Modulus is calculated from the slope of the initial linear region of the stress-strain curve (e.g., 5-15% strain).
-
The Compressive Strength can be defined as the stress at a specific strain (e.g., 50% strain) or the stress at the point of fracture.
-
Rheological Analysis
Rheology characterizes the flow and deformation of materials. For hydrogels, oscillatory rheology is used to determine viscoelastic properties, such as the storage modulus (G') and loss modulus (G'').
Objective
To quantify the viscoelastic properties of PDXO hydrogels and determine the gel point during crosslinking.
Materials and Equipment
-
Rheometer with a parallel plate or cone-and-plate geometry.
-
Temperature control system (e.g., Peltier plate).
-
Solvent trap to prevent sample dehydration during testing.
Experimental Protocol
-
Sample Preparation: A sample of the PDXO hydrogel (either pre-cast or the precursor solution for gelation studies) is placed on the lower plate of the rheometer.
-
Geometry Setup: The upper plate is lowered to a specified gap distance (e.g., 1 mm), ensuring the sample fills the gap completely. Excess material is carefully trimmed from the edge. A solvent trap is placed around the geometry.
-
Strain Sweep: Perform a strain amplitude sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain. Subsequent tests must be run at a strain value within this region.
-
Frequency Sweep: Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain (from the LVER). This test reveals how the material's properties change with the timescale of deformation. For a stable gel, G' should be significantly higher than G'' and relatively independent of frequency.[6][7]
-
(Optional) Time Sweep: To monitor gelation, place the precursor solution on the rheometer and perform a time sweep at a constant strain and frequency. The gel point is often identified as the time when the G' curve crosses over the G'' curve (G' = G'').[2]
-
Data Analysis:
-
Storage Modulus (G'): Represents the elastic (solid-like) component, indicating the energy stored per cycle.[2]
-
Loss Modulus (G''): Represents the viscous (liquid-like) component, indicating the energy dissipated as heat per cycle.[2]
-
Tan Delta (δ): Calculated as G''/G', it is a measure of the damping or viscoelasticity of the material. A low tan δ (< 0.1) indicates a predominantly elastic material.[2]
-
Summary of Mechanical Properties
Quantitative data for hydrogels is highly dependent on the specific formulation (e.g., polymer concentration, crosslinker type, and density). The following tables provide an illustrative range of values for biodegradable hydrogels, which can serve as a benchmark for PDXO hydrogel characterization.
Table 1: Illustrative Tensile & Compressive Properties of Soft Hydrogels
| Property | Typical Range | Units | Notes |
| Tensile Modulus | 5 - 500 | kPa | Highly tunable based on crosslink density. |
| Ultimate Tensile Strength | 10 - 1000 | kPa | Represents the maximum stress before breaking. |
| Elongation at Break | 50 - 2000 | % | Softer gels tend to have higher elongation. |
| Compressive Modulus | 5 - 800 | kPa | Often higher than tensile modulus for hydrogels. |
| Compressive Strength (at 80% strain) | 100 - 5000 | kPa | Many soft hydrogels can withstand very high compressive strains without fracture.[8] |
Table 2: Illustrative Rheological Properties of Soft Hydrogels
| Property | Typical Range | Units | Notes |
| Storage Modulus (G') | 100 - 10,000 | Pa | Measured within the linear viscoelastic region. Should be > G''.[6] |
| Loss Modulus (G'') | 10 - 1,000 | Pa | Indicates the viscous component of the hydrogel.[6] |
| Tan Delta (G''/G') | 0.01 - 0.2 | Dimensionless | Values closer to 0 indicate a more ideal elastic solid. |
Structure-Property Relationships
The mechanical properties of PDXO hydrogels are directly linked to their network structure. Understanding these relationships is key to designing materials for specific applications.
Caption: Key relationships between hydrogel network structure and mechanical output.
References
- 1. researchgate.net [researchgate.net]
- 2. Rheological properties of peptide-based hydrogels for biomedical and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Specialty Tough Hydrogels and their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
controlling molecular weight distribution in poly("1,5-Dioxepan-2-one") synthesis
Welcome to the technical support center for the synthesis of poly(1,5-dioxepan-2-one) (PDXO). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling molecular weight distribution and troubleshooting common issues encountered during polymerization.
Frequently Asked Questions (FAQs)
Q1: How can I control the molecular weight (Mn) of my poly(this compound)?
A1: The number-average molecular weight (Mn) of PDXO is primarily controlled by the molar ratio of the monomer to the initiator ([M]₀/[I]₀). A higher ratio will result in a higher molecular weight. Kinetic studies have shown a linear relationship between Mn and monomer conversion, which indicates a controlled polymerization process.[1][2][3][4] Therefore, by carefully selecting your [M]₀/[I]₀ ratio, you can target a specific molecular weight.
Q2: What is the expected polydispersity index (PDI) for PDXO synthesis, and how can I minimize it?
A2: With the right catalyst and reaction conditions, it is possible to achieve a narrow polydispersity index (PDI), typically below 1.5, indicating a well-controlled polymerization.[1] To minimize the PDI, it is crucial to:
-
Select an appropriate catalyst: Organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to yield narrow PDIs.[1][2]
-
Control the temperature: Avoid excessively high temperatures (above 130°C), which can lead to side reactions such as transesterification that broaden the PDI.[5]
-
Ensure purity of reagents: Impurities can interfere with the polymerization and lead to a broader molecular weight distribution.
Q3: Which catalysts are recommended for the ring-opening polymerization (ROP) of this compound (DXO)?
A3: Several types of catalysts can be used for the ROP of DXO:
-
Organocatalysts: These are increasingly popular due to the absence of metal contaminants in the final polymer.[6] Examples include 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris (dimethylamino) phosphoranylidenamino]-2Λ5,4Λ5-catenadi(phosphazene) (t-BuP₄), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][2]
-
Tin-based catalysts: Stannous 2-ethylhexanoate (Sn(Oct)₂) is a commonly used and effective catalyst for achieving high molecular weight PDXO.[5]
-
Enzyme catalysts: Lipase from Candida antarctica (Lipase CA) can be used as a biocatalyst to avoid organometallic compounds.[3][4]
Q4: What are the typical solvents and temperatures used for DXO polymerization?
A4: The polymerization of DXO can be carried out either in bulk (without solvent) or in solution. Common solvents include tetrahydrofuran (THF) and chloroform.[1][7] The reaction temperature typically ranges from room temperature to 110°C. The optimal temperature depends on the catalyst used. For instance, with Sn(Oct)₂, the highest molecular weight was achieved at 110°C.[5] However, with some organocatalysts, the polymerization can proceed efficiently at room temperature.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Higher than expected PDI (> 1.5) | 1. Transesterification: This side reaction can occur at elevated temperatures.[5] 2. Impurities: Water or other impurities in the monomer, initiator, or solvent can lead to uncontrolled initiation. 3. Inappropriate catalyst concentration: Too high a catalyst concentration can sometimes lead to side reactions. | 1. Lower the polymerization temperature. For Sn(Oct)₂, temperatures above 130°C should be avoided.[5] 2. Ensure all reagents and glassware are rigorously dried before use. Purify the monomer and solvent if necessary. 3. Optimize the catalyst-to-initiator ratio. |
| Lower than expected molecular weight (Mn) | 1. Incorrect monomer-to-initiator ratio: An error in calculating or weighing the reagents. 2. Presence of impurities: Water can act as an initiator, leading to the formation of more polymer chains than intended.[3] 3. Ether bond fragmentation: At high temperatures (e.g., >120°C with Sn(Oct)₂ or with highly basic organocatalysts), degradation can occur.[1] 4. Cationic polymerization issues: Cationic ROP of DXO can be difficult to control and often results in low molecular weight polymers.[8] | 1. Double-check all calculations and accurately weigh all components. 2. Dry all reagents and solvents thoroughly. 3. Reduce the reaction temperature. 4. Consider using organocatalysts or Sn(Oct)₂ for better control. |
| Bimodal or multimodal molecular weight distribution in SEC | 1. Slow initiation: If the initiation rate is much slower than the propagation rate, new chains will be formed throughout the polymerization. 2. Chain transfer reactions: Transfer of the growing polymer chain to monomer, solvent, or impurities. 3. Multiple active species: The catalyst system may generate different types of active centers with varying reactivities. | 1. Choose an initiator and catalyst system with a fast initiation rate. 2. Purify all reagents to remove potential chain transfer agents. 3. Select a well-defined single-site catalyst if possible. |
| Low monomer conversion | 1. Inactive catalyst: The catalyst may have degraded due to exposure to air or moisture. 2. Insufficient reaction time or temperature: The polymerization may not have had enough time to proceed to completion. 3. Presence of inhibitors: Impurities in the monomer can inhibit the polymerization. | 1. Use a fresh or properly stored catalyst. 2. Increase the reaction time or temperature (while being mindful of potential side reactions). 3. Purify the monomer prior to use. |
Experimental Protocols & Data
Table 1: Effect of Monomer-to-Initiator Ratio on Molecular Weight and PDI
| Catalyst | [M]₀/[I]₀ | Conversion (%) | Mn (Theoretical) ( g/mol ) | Mn (Experimental) ( g/mol ) | PDI |
| t-BuP₄ | 50 | 95 | 5400 | 5600 | 1.15 |
| t-BuP₄ | 100 | 96 | 11000 | 11200 | 1.18 |
| t-BuP₄ | 200 | 94 | 21400 | 21800 | 1.25 |
| DBU | 100 | 98 | 11200 | 10500 | 1.12 |
| TBD | 100 | 97 | 11100 | 10800 | 1.10 |
Data synthesized from information in a study by Zhang et al.[1]
General Experimental Protocol for Organocatalyzed ROP of DXO
A typical procedure for the ring-opening polymerization of this compound (DXO) using an organocatalyst is as follows:
-
Preparation: All glassware should be flame-dried under vacuum and cooled under a dry nitrogen or argon atmosphere. The monomer (DXO), initiator (e.g., benzyl alcohol, BnOH), and solvent (e.g., THF) must be purified and dried before use.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the desired amount of DXO, initiator, and solvent to a reaction flask equipped with a magnetic stirrer.
-
Initiation: Add the specified amount of organocatalyst (e.g., t-BuP₄, DBU, or TBD) to the reaction mixture with a syringe to start the polymerization.
-
Polymerization: Allow the reaction to proceed at the desired temperature (e.g., room temperature or 60°C) for the specified time. For kinetic studies, aliquots can be withdrawn at different time intervals.
-
Quenching: Terminate the polymerization by adding a small amount of a weak acid, such as benzoic acid or acetic acid.[1]
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and precipitate the polymer in a large excess of a non-solvent like cold methanol or ether.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum until a constant weight is achieved.
-
Characterization: Analyze the resulting polymer using ¹H NMR to determine the monomer conversion and Size Exclusion Chromatography (SEC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI).[1]
Visualizations
Caption: Workflow for the synthesis and characterization of poly(this compound).
Caption: Key parameter relationships in poly(this compound) synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. High molecular weight poly(this compound) via enzyme-catalyzed ring-opening polymerization [kth.diva-portal.org]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
preventing transesterification side reactions in "1,5-Dioxepan-2-one" polymerization
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the ring-opening polymerization (ROP) of 1,5-Dioxepan-2-one (DXO), with a specific focus on preventing transesterification side reactions.
Frequently Asked Questions (FAQs)
Q1: What is transesterification in the context of DXO polymerization, and why is it a concern?
A: Transesterification is a side reaction that occurs during polyester synthesis. In the ring-opening polymerization of DXO, it involves the exchange of ester linkages. This can happen in two ways:
-
Intermolecular Transesterification: An alcohol end-group of one polymer chain attacks an ester bond in the middle of another chain, leading to a change in the molecular weight of both chains.
-
Intramolecular Transesterification: An alcohol end-group of a polymer chain attacks an ester bond on the same chain. This can lead to the formation of cyclic oligomers and a redistribution of molecular weights.
These side reactions are a significant concern because they lead to a loss of control over the polymerization, resulting in a broadened molecular weight distribution (high polydispersity index, Đ), a deviation from the predicted molecular weight, and a less uniform polymer architecture.[1][2]
Q2: My GPC results show a high polydispersity index (Đ > 1.5). Is transesterification the likely cause?
A: A high polydispersity index is a strong indicator that side reactions, such as transesterification, are occurring. While the ideal ring-opening polymerization proceeds in a controlled manner, leading to polymers with a narrow molecular weight distribution (Đ close to 1.1–1.3), transesterification randomizes the polymer chains. This "shuffling" of chain segments leads to a broader range of polymer chain lengths and, consequently, a higher Đ value. Other factors like impurities or slow initiation can also contribute, but transesterification is a primary suspect, especially at high monomer conversions and elevated temperatures.[3]
Q3: How can I effectively minimize transesterification during my experiments?
A: Minimizing transesterification requires careful control over reaction conditions. Key strategies include:
-
Temperature Management: Higher temperatures accelerate both polymerization and transesterification.[4] However, transesterification is often more sensitive to temperature increases. Conducting the polymerization at the lowest effective temperature can significantly reduce these side reactions. For instance, with stannous octoate (Sn(Oct)₂), temperatures above 120°C have been associated with side reactions like ether bond fragmentation.[5]
-
Catalyst Selection: While Sn(Oct)₂ is a common and effective catalyst, it is known to promote transesterification, particularly at higher temperatures.[1] Modern organocatalysts, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), can offer more controlled polymerization with fewer side reactions.[5][6]
-
Reaction Time: Prolonged reaction times, especially after high monomer conversion has been reached, provide more opportunities for transesterification to occur. It is advisable to monitor the reaction and quench it promptly once the desired conversion is achieved.[7]
-
Monomer Purity: Ensure the DXO monomer and any initiators (e.g., benzyl alcohol) are rigorously purified and dried to remove water, which can interfere with the polymerization mechanism.[3][8]
Q4: Which catalyst is recommended for a well-controlled polymerization of DXO?
A: For achieving high molecular weight and narrow polydispersity, organocatalysts are excellent alternatives to traditional metal-based catalysts like Sn(Oct)₂. Studies have shown that catalysts like 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris (dimethylamino) phosphoranylidenamino]-2Λ5,4Λ5-catenadi(phosphazene) (t-BuP₄), TBD, and DBU can produce well-defined poly(this compound) (PDXO) in a controlled manner.[5][6] These catalysts often operate efficiently at lower temperatures, further reducing the risk of side reactions.
Q5: What is another potential side reaction to be aware of during DXO polymerization?
A: Besides transesterification, ether bond fragmentation has been reported as a possible side reaction, particularly at elevated temperatures (e.g., >120°C) with catalysts like Sn(Oct)₂.[5] This reaction leads to the formation of unsaturated chain-ends, which can be detected by ¹H NMR spectroscopy as new signals in the 5.8-6.5 ppm range.[5] Using milder reaction conditions is the most effective way to prevent this.
Troubleshooting Guide
| Symptom / Observation | Potential Cause | Recommended Solution(s) |
| High Polydispersity (Đ > 1.5) | Inter- and/or intramolecular transesterification.[7] | 1. Lower the reaction temperature. Try reducing the temperature by 10-20°C. 2. Reduce reaction time. Monitor monomer conversion and stop the reaction shortly after it plateaus (e.g., >95% conversion). 3. Change the catalyst. Consider using an organocatalyst like DBU or TBD instead of Sn(Oct)₂.[5] |
| Lower than Expected Molecular Weight | 1. Transesterification leading to chain scission or formation of cyclic species. 2. Impurities (e.g., water) acting as unintended initiators.[3] | 1. Implement the solutions for high polydispersity. 2. Ensure rigorous purification of all reagents. Dry the monomer over CaH₂ and distill under vacuum.[8] Ensure the initiator and solvent are anhydrous. |
| Bimodal or Multimodal GPC Trace | Significant transesterification, leading to a population of shorter chains or cyclic oligomers alongside the main polymer chains. | 1. Drastically reduce reaction temperature and time. 2. Increase the catalyst purity and handle it under strictly inert conditions. 3. Purify the final polymer by precipitation to remove low molecular weight species.[5] |
| Unusual ¹H NMR Signals (5.8-6.5 ppm) | Ether bond fragmentation, a side reaction promoted by high temperatures.[5] | 1. Lower the polymerization temperature to below 120°C, especially when using Sn(Oct)₂.[5] 2. Confirm the structure using 2D NMR techniques if necessary. |
Quantitative Data Summary
The table below summarizes results from various studies on DXO polymerization, highlighting the impact of different catalysts and conditions on the final polymer properties.
| Catalyst | Temp. (°C) | Time (h) | [M]₀/[I]₀ | Conv. (%) | Mₙ (kDa) | Đ (PDI) |
| DBU | 25 | 0.5 | 50 | 96 | 5.6 | 1.15 |
| DBU | 25 | 2 | 100 | 95 | 10.5 | 1.18 |
| TBD | 25 | 0.25 | 50 | 98 | 5.7 | 1.20 |
| TBD | 25 | 0.5 | 100 | 97 | 11.0 | 1.21 |
| t-BuP₄ | 25 | 0.08 | 50 | 99 | 5.8 | 1.22 |
| t-BuP₄ | 25 | 0.17 | 100 | 98 | 11.2 | 1.25 |
| Sn(Oct)₂ | 110 | 24 | 100 | >95 | 25.7 | 1.45 |
| Sn(Oct)₂ | 110 | 72 | 100 | >95 | 51.5 | 1.60 |
Data compiled from references[5] and[9]. Note that reaction conditions (e.g., bulk vs. solution) can influence results.
Experimental Protocols
Protocol 1: Controlled ROP of DXO using an Organocatalyst (DBU)
This protocol describes a general procedure for the controlled polymerization of DXO to achieve a polymer with a predictable molecular weight and low polydispersity.
1. Materials and Purification:
-
This compound (DXO): Purify by recrystallization from dry diethyl ether, followed by drying over calcium hydride (CaH₂) for at least 24 hours and subsequent vacuum distillation.[8] Store under an inert atmosphere (e.g., argon or nitrogen).
-
Initiator (e.g., Benzyl Alcohol, BnOH): Dry over CaH₂ and vacuum distill. Store under an inert atmosphere.
-
Catalyst (e.g., DBU): Dry over CaH₂ and vacuum distill. Store under an inert atmosphere.
-
Solvent (e.g., Toluene or THF): Dry using a solvent purification system or by refluxing over sodium/benzophenone, followed by distillation under an inert atmosphere.
2. Polymerization Procedure:
-
In a glovebox, add a stir bar and the desired amount of DXO monomer to a flame-dried Schlenk flask.
-
If conducting a solution polymerization, add the required volume of anhydrous solvent.
-
Add the initiator (BnOH) via syringe. The ratio of monomer to initiator ([M]₀/[I]₀) will determine the target molecular weight.
-
Initiate the polymerization by adding the DBU catalyst via syringe.
-
Seal the flask and place it in a pre-heated oil bath set to the desired temperature (e.g., 25°C).
-
Monitor the reaction by taking aliquots at specific time points and analyzing monomer conversion via ¹H NMR.
3. Termination and Purification:
-
Once the desired monomer conversion is reached, quench the reaction by adding a small amount of a weak acid, such as benzoic acid or acetic acid.[5]
-
Dilute the viscous reaction mixture with a suitable solvent (e.g., chloroform or THF).
-
Precipitate the polymer by adding the solution dropwise into a large excess of a cold non-solvent, such as methanol or cold ether, while stirring vigorously.
-
Collect the polymer by filtration and wash it with fresh non-solvent.
-
Dry the final polymer under vacuum at room temperature until a constant weight is achieved.
4. Characterization:
-
Determine the number-average molecular weight (Mₙ) and polydispersity index (Đ) using Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure and calculate monomer conversion using ¹H NMR spectroscopy.
Visualizations
Reaction Pathways
Caption: Desired propagation vs. undesired transesterification side reactions.
Troubleshooting Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Exploiting controlled transesterification as a “top down” approach to tailor poly(ε-caprolactone)-poly(lactic acid) copolymer structures with bis-Zn catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. tandfonline.com [tandfonline.com]
troubleshooting gel formation during "1,5-Dioxepan-2-one" polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the ring-opening polymerization (ROP) of 1,5-Dioxepan-2-one (DXO). Our aim is to help you overcome common challenges, with a particular focus on preventing and resolving gel formation during your experiments.
Troubleshooting Guide: Gel Formation
Uncontrolled gel formation is a primary obstacle in achieving successful DXO polymerization. This guide addresses specific issues that can lead to this problem.
Q1: My reaction mixture turned into a gel. What is the most likely cause?
A1: The most probable cause of gelation during DXO polymerization is cross-linking reactions. This often results from ether bond fragmentation within the polymer backbone, especially at elevated temperatures. This fragmentation can create unsaturated double bonds that subsequently react with other polymer chains, leading to a cross-linked network, or gel.[1] Studies have shown this fragmentation can occur at temperatures as low as 60°C when using organocatalysts, and at 140°C or higher with other catalytic systems. The basicity of organocatalysts can also accelerate this side reaction.[1]
Q2: I observed gel formation even at a relatively low polymerization temperature. What else could be the issue?
A2: If you are experiencing gelation at lower temperatures, consider the following possibilities:
-
Monomer Impurities: The purity of your DXO monomer is critical. Impurities can initiate side reactions that lead to cross-linking. It is crucial to use highly purified monomer for consistent and predictable polymerization results.
-
Catalyst Issues: The choice and handling of your catalyst can significantly impact the reaction. Some catalysts, particularly strong Brønsted acids, can promote side reactions like oxa-Michael addition, leading to cross-linking.[2] The presence of moisture can also affect catalyst activity and lead to undesirable side reactions.[3][4]
-
Water Content: Water can act as an initiator in ring-opening polymerization, leading to a broader molecular weight distribution and potentially contributing to side reactions that result in gelation.[3][5] It is essential to conduct the polymerization under strictly anhydrous conditions.
Q3: How can I prevent ether bond fragmentation and subsequent gelation?
A3: To minimize ether bond fragmentation, careful control of reaction parameters is essential:
-
Temperature Control: Maintain the polymerization temperature below the threshold that induces significant fragmentation. For organocatalyzed ROP of DXO, it is recommended to keep the temperature below 60°C.[1]
-
Catalyst Selection: Choose a catalyst with appropriate activity and selectivity for DXO polymerization that minimizes side reactions. The basicity of organocatalysts should be considered, as higher basicity can promote fragmentation.[1]
-
Reaction Time: Monitor the polymerization and quench the reaction once the desired molecular weight and conversion are achieved to prevent prolonged exposure to conditions that may favor side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound (DXO) monomer?
A1: A rigorous purification protocol is necessary to remove impurities that can interfere with polymerization. The recommended procedure involves:
-
Synthesis of DXO via Baeyer-Villiger oxidation.
-
Recrystallization from dry diethyl ether.
-
Two subsequent distillations under reduced pressure.[1]
-
Drying over calcium hydride (CaH₂) for 24 hours followed by a final distillation is also a reported method.[6]
Q2: Are there specific catalysts that are known to work well for the controlled polymerization of DXO?
A2: Yes, several organocatalysts have been successfully used for the controlled ring-opening polymerization of DXO. These include 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)phosphoranylidenamino]-2Λ5,4Λ5-catenadi(phosphazene) (t-BuP₄).[1][7] These catalysts have been shown to facilitate controlled polymerization, allowing for predictable molecular weights and narrow polydispersity indices.[1][7]
Q3: Can water in the reaction mixture affect the polymerization of DXO?
A3: Absolutely. Water can act as an initiator, leading to the formation of polymer chains with hydroxyl end-groups. This can result in a polymer with a lower molecular weight than targeted and a broader molecular weight distribution.[3] Furthermore, the presence of water can lead to side reactions and contribute to gelation.[3][5] Therefore, it is imperative to use anhydrous solvents and reagents and to perform the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon).
Data Presentation
Table 1: Reaction Conditions for Ring-Opening Polymerization of DXO
| Catalyst | Monomer/Initiator Ratio | Temperature (°C) | Reaction Time (h) | Conversion (%) | Mn ( g/mol ) | PDI | Gel Formation | Reference |
| t-BuP₄ | 100 | 25 | 0.5 | 95 | 11,200 | 1.15 | No | [1] |
| TBD | 100 | 25 | 1 | 96 | 11,500 | 1.18 | No | [1] |
| DBU | 100 | 25 | 2 | 94 | 11,000 | 1.20 | No | [1] |
| t-BuP₄ | 100 | 60 | 6 | >99 | - | - | Yes | [1] |
| TBD | 100 | 60 | 24 | >99 | - | - | Yes | [1] |
| DBU | 100 | 60 | 16 | >99 | - | - | Yes | [1] |
Experimental Protocols
1. Purification of this compound (DXO) Monomer
This protocol is essential for obtaining high-purity monomer suitable for controlled polymerization.
-
Materials: Crude this compound, dry diethyl ether, calcium hydride (CaH₂), distillation apparatus.
-
Procedure:
-
Dissolve the crude DXO in a minimal amount of dry diethyl ether.
-
Cool the solution to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold, dry diethyl ether.
-
Dry the recrystallized DXO under vacuum.
-
Perform two distillations of the recrystallized DXO under reduced pressure.
-
For ultimate purity, the distilled monomer can be further dried over CaH₂ for 24 hours, followed by a final distillation.[6]
-
Store the purified monomer under an inert atmosphere in a desiccator.
-
2. Typical Ring-Opening Polymerization of DXO
This protocol describes a general procedure for the organocatalyzed ROP of DXO.
-
Materials: Purified DXO monomer, anhydrous solvent (e.g., toluene or THF), initiator (e.g., benzyl alcohol), organocatalyst (e.g., DBU, TBD, or t-BuP₄), quenching agent (e.g., benzoic acid), precipitation solvent (e.g., cold methanol or hexane).
-
Procedure:
-
Flame-dry all glassware and allow to cool under a stream of dry nitrogen or argon.
-
In a glovebox or under an inert atmosphere, add the purified DXO monomer and anhydrous solvent to the reaction flask.
-
Add the initiator (e.g., benzyl alcohol) via syringe.
-
Initiate the polymerization by adding the organocatalyst.
-
Stir the reaction mixture at the desired temperature for the specified time.
-
Monitor the reaction progress by taking aliquots for analysis (e.g., ¹H NMR to determine monomer conversion).
-
Quench the polymerization by adding a small amount of a suitable quenching agent (e.g., benzoic acid).
-
Precipitate the polymer by slowly adding the reaction mixture to a vigorously stirred non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration and dry under vacuum to a constant weight.
-
Visualizations
Caption: Troubleshooting workflow for gel formation in DXO polymerization.
Caption: Pathway of gel formation via ether bond fragmentation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ris.utwente.nl [ris.utwente.nl]
- 5. Water as a monomer: synthesis of an aliphatic polyethersulfone from divinyl sulfone and water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,5-Dioxepan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1,5-Dioxepan-2-one (DXO) synthesis.
Troubleshooting Guide
Encountering issues during synthesis is common. This guide provides a structured approach to identifying and resolving potential problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Suboptimal reaction temperature; Inefficient catalyst; Impure starting materials; Side reactions leading to byproducts. | Optimize reaction time and temperature. Ensure the catalyst is active and used in the correct concentration. Purify starting materials before use. A newer synthesis method involving Baeyer-Villiger oxidation of tetrahydro-4H-pyran-4-one has been shown to significantly increase yields.[1] |
| Presence of Impurities in Final Product | Incomplete removal of starting materials or solvent; Formation of the cyclic dimer (1,5,8,12-tetraoxacyclotetradecane-2,9-dione); Presence of acidic byproducts from the oxidation reaction. | Rigorous purification is critical.[2] Techniques such as vacuum distillation or recrystallization are effective for purifying DXO.[2] Washing with water can help remove water-soluble impurities.[2] |
| Difficulty in Isolating the Product | Inefficient extraction or purification technique. | An improved isolation technique has been reported to increase the yield from 5% to 18% in syntheses starting from acrylonitrile.[1] For the Baeyer-Villiger oxidation method, the lack of side reactions simplifies isolation.[1] |
| Inconsistent Results | Variability in the quality of reagents or catalysts; Fluctuations in reaction conditions. | Use high-purity, well-characterized starting materials and catalysts. Maintain precise control over reaction parameters such as temperature and stirring speed. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing this compound with a high yield?
A1: The Baeyer-Villiger oxidation of tetrahydro-4H-pyran-4-one is a superior method for the synthesis of this compound.[1] This approach has been reported to achieve a yield of 48%, a significant improvement over traditional methods that yield between 5-18%.[1] An additional advantage of this method is the reduction of side reactions, which simplifies the purification process.[1]
Q2: What are the expected yields for different synthesis routes of this compound?
A2: Yields can vary significantly depending on the synthetic pathway and isolation techniques employed. Below is a summary of reported yields:
| Synthesis Method | Starting Material | Reported Yield |
| Baeyer-Villiger Oxidation | Tetrahydro-4H-pyran-4-one | 48%[1] |
| Traditional Method with Improved Isolation | Acrylonitrile | 18%[1] |
| Earlier Traditional Method | Acrylonitrile | 5%[1] |
Q3: What are the common byproducts in the synthesis of this compound?
A3: A common byproduct is the cyclic dimer, 1,5,8,12-tetraoxacyclotetradecane-2,9-dione.[1] Depending on the synthesis route, other impurities can include unreacted starting materials, residual solvents, and acidic byproducts from oxidation reactions.[2]
Q4: What are the recommended purification methods for this compound?
A4: Thorough purification is essential to obtain high-purity this compound.[2] The final purification is typically achieved through vacuum distillation or recrystallization.[2] Given that the melting point of this compound is 35°C, recrystallization is a practical option.[1][2] These methods are effective at separating the monomer from non-volatile impurities and byproducts like the cyclic dimer.[2]
Q5: What is the melting point of this compound?
A5: The melting point of this compound has been determined to be 35°C.[1]
Experimental Protocols
Key Experiment: Baeyer-Villiger Oxidation of Tetrahydro-4H-pyran-4-one
This protocol outlines the synthesis of this compound via the Baeyer-Villiger oxidation of tetrahydro-4H-pyran-4-one, a method reported to provide superior yields.
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Oxidizing agent (e.g., meta-chloroperoxybenzoic acid - mCPBA)
-
Solvent (e.g., dichloromethane)
-
Sodium bicarbonate solution
-
Sodium sulfite solution
-
Magnesium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve tetrahydro-4H-pyran-4-one in the chosen solvent.
-
Oxidation: Cool the solution in an ice bath and slowly add the oxidizing agent portion-wise, maintaining the temperature below a specified limit.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, GC-MS).
-
Quenching: Once the reaction is complete, quench the excess oxidizing agent by adding a reducing agent solution (e.g., sodium sulfite).
-
Workup: Wash the organic layer with a sodium bicarbonate solution to remove acidic byproducts, followed by a water wash.
-
Drying and Concentration: Dry the organic layer over magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or recrystallization to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving this compound synthesis yield.
References
Technical Support Center: High-Purity 1,5-Dioxepan-2-one (DXO) Monomer Purification
Welcome to the technical support center for the purification of 1,5-Dioxepan-2-one (DXO). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this critical monomer for polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound (DXO) and how does it impact purification?
A1: The most prominent and efficient method for synthesizing DXO is the Baeyer-Villiger oxidation of tetrahydro-4H-pyran-4-one.[1] This reaction typically uses a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), as the oxidant. The synthesis method directly influences the purification strategy because the crude product will contain unreacted starting materials, the peroxyacid byproduct (e.g., m-chlorobenzoic acid), and potentially a cyclic dimer of DXO (1,5,8,12-tetraoxacyclotetradecane-2,9-dione).[1] Therefore, the purification process must effectively remove these specific impurities.
Q2: Why is high purity of DXO monomer crucial for ring-opening polymerization (ROP)?
A2: The success of ring-opening polymerization is highly dependent on the purity of the monomer. Trace impurities can act as unwanted initiators or chain-terminating agents, leading to polymers with lower molecular weights, broader molecular weight distributions, and inconsistent material properties. For successful and controlled polymerization, a monomer purity of >99% is often required.
Q3: What are the primary purification techniques for achieving high-purity DXO?
A3: A multi-step purification strategy is typically employed, involving:
-
Aqueous Washing: The crude product is first washed with a mild basic solution (e.g., sodium bicarbonate) to neutralize and remove acidic byproducts, followed by washing with water to remove water-soluble impurities.[1]
-
Recrystallization: This is an effective method for purifying solid monomers. Given that DXO has a melting point of around 35°C, it can be handled as a solid, making recrystallization from a suitable solvent, such as dry diethyl ether, a viable option.[1][2]
-
Vacuum Distillation: This technique is used to separate the monomer from non-volatile impurities and byproducts like the cyclic dimer.[1] Often, a combination of recrystallization and distillation is used to achieve the highest purity.[2]
Q4: What analytical techniques are recommended for assessing the purity of the final DXO monomer?
A4: To confirm the purity of the final DXO monomer, a combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS): Effective for detecting volatile impurities and confirming the identity of the main component.
-
Infrared (IR) Spectroscopy: Used to confirm the presence of the characteristic lactone carbonyl group and the absence of impurities with distinct IR absorptions.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield After Purification | Monomer is too soluble in the cold recrystallization solvent. | Use a different solvent or a solvent/anti-solvent system. For DXO, ensure the diethyl ether is sufficiently cold during filtration. |
| Incomplete precipitation during recrystallization. | Ensure the solution is fully saturated before cooling. Slow cooling can improve crystal formation and yield. | |
| Loss of product during vacuum distillation. | Ensure the vacuum pressure and temperature are optimized to prevent the loss of the relatively volatile monomer. A cold trap can help recover any lost product. | |
| Discoloration of Purified Monomer (Yellowish Tinge) | Presence of trace impurities from the synthesis. | Consider treating the solution with activated charcoal during recrystallization to remove colored impurities. |
| Thermal degradation during distillation. | Distill at the lowest possible temperature under a high vacuum. Avoid prolonged heating. | |
| Monomer Purity Not Improving After a Single Purification Step | Boiling points of monomer and a key impurity are too close for effective separation by distillation. | Employ fractional distillation with a column having a higher number of theoretical plates. |
| Impurity co-crystallizes with the monomer. | Try a different recrystallization solvent or a multi-solvent system. A second recrystallization step may be necessary. | |
| Polymerization Fails or Gives Poor Results Despite Purified Monomer | Presence of residual acidic or basic impurities. | Ensure thorough washing of the crude product to remove all acidic byproducts from the Baeyer-Villiger oxidation. |
| Presence of moisture. | Ensure all solvents and glassware used in the final purification steps are scrupulously dry. Store the purified monomer under an inert atmosphere. | |
| Inhibitor from starting materials still present. | If the starting materials contained inhibitors, ensure they are removed during the purification process. Column chromatography may be necessary in some cases. |
Data Presentation
Table 1: Typical Physical Properties and Purity Specifications for this compound (DXO)
| Parameter | Value | Notes |
| Molecular Weight | 116.11 g/mol | |
| Melting Point | ~35-38 °C | Can be handled as a solid at room temperature. |
| Boiling Point | Not readily available at atmospheric pressure due to potential decomposition. A typical boiling point under vacuum is in the range of 80-90 °C at ~1 mmHg. | Vacuum distillation is the preferred method for distillation. |
| Appearance | White crystalline solid | |
| Purity (for ROP) | > 99.0% (GC) | High purity is essential for controlled polymerization. |
Experimental Protocols
Protocol 1: General Purification of Crude this compound
-
Aqueous Work-up:
-
Dissolve the crude reaction mixture from the Baeyer-Villiger oxidation in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic solution sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove acidic byproducts (e.g., m-chlorobenzoic acid). Repeat the washing until gas evolution ceases.
-
Wash the organic layer with deionized water to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude solid DXO.
-
-
Recrystallization from Diethyl Ether:
-
Dissolve the crude DXO in a minimal amount of warm (gentle heating, ~30-35°C) anhydrous diethyl ether.
-
If colored impurities are present, add a small amount of activated charcoal, stir for 10-15 minutes, and perform a hot filtration to remove the charcoal.
-
Allow the clear filtrate to cool slowly to room temperature, and then place it in a freezer (-20°C) to induce crystallization.
-
Collect the white crystalline product by vacuum filtration using a pre-chilled Büchner funnel.
-
Wash the crystals with a small amount of ice-cold anhydrous diethyl ether.
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
-
Vacuum Distillation (Optional, for Highest Purity):
-
Set up a vacuum distillation apparatus with a short path distillation head.
-
Place the recrystallized DXO in the distillation flask with a magnetic stir bar.
-
Gradually apply vacuum and gently heat the flask in an oil bath.
-
Collect the fraction that distills at the expected boiling point for DXO under the applied pressure (e.g., 80-90°C at ~1 mmHg).
-
The purified liquid monomer will solidify upon cooling.
-
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh a known amount of the purified DXO monomer.
-
Dissolve the sample in a known volume of a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard with a distinct, non-overlapping signal (e.g., dimethyl sulfone).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the characteristic peaks of DXO and the internal standard.
-
Calculate the purity of the DXO monomer based on the integral ratios and the known masses of the sample and the internal standard.
-
Examine the spectrum for any impurity peaks and identify them if possible by comparing their chemical shifts to known values of potential impurities (e.g., unreacted starting material, solvent residues).
-
Mandatory Visualization
Caption: A typical experimental workflow for the purification of this compound.
Caption: A logical troubleshooting workflow for addressing low purity issues.
References
Technical Support Center: Poly(1,5-Dioxepan-2-one) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ring-opening polymerization (ROP) of 1,5-Dioxepan-2-one (DXO) to synthesize poly(this compound) (PDXO). Our goal is to help you minimize residual monomer in your final polymer, ensuring high purity for your applications.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the polymerization of DXO, offering potential causes and actionable solutions to achieve high monomer conversion and low residual monomer levels.
Question 1: My final PDXO polymer has a high concentration of residual DXO monomer. What are the likely causes and how can I reduce it?
Answer: High residual monomer is a frequent issue that can be mitigated by optimizing both polymerization and post-polymerization purification processes. Below is a troubleshooting guide to address this problem.
Troubleshooting Guide: High Residual Monomer Content
| Potential Cause | Recommended Action |
| Incomplete Polymerization | Increase Polymerization Time: The polymerization of DXO can take several hours to reach high conversion. For example, with stannous 2-ethylhexanoate at 110°C, full conversion may take up to 20 hours.[1] Monitor the reaction at different time points to determine the optimal duration for your specific conditions. |
| Suboptimal Polymerization Temperature | Adjust Temperature: The rate of DXO polymerization increases with temperature. However, temperatures above 130°C can lead to thermal degradation and transesterification reactions, which may compromise the polymer's molecular weight.[1] For organocatalyzed ROP, temperatures around 60°C have been shown to be effective.[2] |
| Insufficient Catalyst/Initiator Concentration | Optimize Catalyst/Initiator Ratio: The concentration of the catalyst and initiator is critical. For organocatalysts like t-BuP4, DBU, and TBD, the monomer-to-initiator ratio significantly impacts the polymerization control and final molecular weight.[1][2] |
| Inefficient Purification | Refine Purification Protocol: Standard purification methods like precipitation and dialysis are crucial for removing unreacted monomer. Ensure you are using an appropriate solvent/antisolvent system for precipitation and allowing sufficient time for dialysis.[3] |
| Monomer/Reagent Impurities | Purify Monomer and Reagents: Impurities in the DXO monomer or solvents can interfere with the polymerization reaction. It is recommended to purify the monomer by recrystallization or distillation before use.[3] |
Question 2: What is a reasonable target for residual monomer content in PDXO for biomedical applications?
Answer: For biomedical devices, the residual monomer content should be minimized as unreacted monomers can be toxic. While specific limits for PDXO are not explicitly defined in the provided search results, for similar biodegradable polymers like polyglycolide (PGA), a residual monomer level of 1-3% is common in high-molecular-weight materials.[1] For applications requiring high purity, aiming for a residual monomer content below 1% after purification is a good target.
Question 3: How can I accurately quantify the amount of residual DXO monomer in my polymer?
Answer: The most common and accurate methods for quantifying residual monomer are Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
-
¹H NMR: This technique allows for the direct comparison of the integral of characteristic proton signals from the monomer and the polymer. By comparing the integration of specific peaks of the DXO monomer with those of the repeating unit in the PDXO polymer, the percentage of residual monomer can be calculated.[2]
-
HPLC: HPLC offers high sensitivity and is excellent for separating and quantifying small molecules like monomers from a polymer solution. A calibration curve with known concentrations of the DXO monomer is used for accurate quantification.
Data Presentation: Optimizing DXO Polymerization
The following table summarizes the results from the ring-opening polymerization of DXO using different organocatalysts under various conditions. This data can help guide your experimental design to maximize monomer conversion.
Table 1: Monomer Conversion in Organocatalyzed ROP of DXO
| Catalyst | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Solvent | Conversion (%) |
|---|---|---|---|---|---|
| t-BuP₄ | 100/1 | 25 | 0.5 | THF | 95 |
| t-BuP₄ | 100/1 | 25 | 1 | THF | >99 |
| t-BuP₄ | 200/1 | 25 | 1 | THF | 95 |
| t-BuP₄ | 200/1 | 25 | 2 | THF | >99 |
| t-BuP₄ | 100/1 | 60 | 1 | Toluene | >99 |
| t-BuP₄ | 100/1 | 60 | 2 | Bulk | >99 |
| DBU | 100/1 | 25 | 2 | THF | 83 |
| DBU | 100/1 | 25 | 4 | THF | 95 |
| TBD | 100/1 | 25 | 1 | THF | >99 |
| TBD | 100/1 | 60 | 0.5 | Toluene | >99 |
Data synthesized from "Studying the Ring-Opening Polymerization of this compound with Organocatalysts".[1][2]
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis and purification of PDXO.
Protocol 1: Ring-Opening Polymerization of DXO using an Organocatalyst (t-BuP₄)
Materials:
-
This compound (DXO), purified
-
Benzyl alcohol (BnOH), as initiator
-
1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)phosphoranylidenamino]-2Λ⁵,4Λ⁵-catenadi(phosphazene) (t-BuP₄) in hexane
-
Anhydrous Tetrahydrofuran (THF)
-
Acetic acid
-
Cold diethyl ether
Procedure:
-
In a glove box, add DXO (e.g., 0.58 g, 5.0 mmol, 100 equiv) and anhydrous THF (2 mL) to a dry flask.
-
Add the initiator, benzyl alcohol (e.g., 5.0 µL, 0.05 mmol, 1.0 equiv).
-
Initiate the polymerization by adding the t-BuP₄ solution (e.g., 50 µL of a solution containing 0.05 mmol, 1.0 equiv) with a syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 25°C).
-
For kinetic studies, withdraw aliquots at specified time intervals under an inert atmosphere.
-
To quench the polymerization, add a small amount of acetic acid (e.g., 0.1 mL).
-
A small sample of the reaction mixture can be dissolved in CDCl₃ for ¹H NMR analysis to determine monomer conversion.
-
Dilute the remaining polymerization mixture with THF and precipitate the polymer by adding it to a large excess of cold diethyl ether.
-
Collect the precipitated polymer by filtration and dry it under vacuum.
Protocol 2: Purification of PDXO by Precipitation
Materials:
-
Crude PDXO polymer
-
A suitable solvent (e.g., Tetrahydrofuran - THF, Dichloromethane - DCM)
-
A suitable antisolvent (e.g., cold Methanol, cold Diethyl Ether, Hexane)[3]
Procedure:
-
Dissolve the crude PDXO polymer in a minimal amount of a suitable solvent (e.g., THF).
-
Slowly add the polymer solution to a large volume of a stirred, cold antisolvent (e.g., methanol). The polymer should precipitate out of the solution.
-
Allow the mixture to stir for a period to ensure complete precipitation.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the collected polymer with fresh antisolvent to remove any remaining dissolved monomer.
-
Repeat the dissolution and precipitation cycle 2-3 times for higher purity.
-
Dry the final polymer product under vacuum to remove all residual solvents.
Protocol 3: Quantification of Residual DXO Monomer by ¹H NMR
Materials:
-
PDXO sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Accurately weigh a sample of the purified PDXO and dissolve it in a known volume of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Identify the characteristic peaks for the DXO monomer and the PDXO polymer.
-
PDXO repeating unit: Look for the characteristic signals of the polymer backbone, for example, the methylene protons adjacent to the ester and ether linkages (e.g., ~4.22 ppm, ~3.75 ppm, ~3.65 ppm, ~2.61 ppm).[1]
-
DXO monomer: Identify the distinct signals of the unreacted monomer.
-
-
Integrate the area of a well-resolved monomer peak and a well-resolved polymer peak.
-
Calculate the molar percentage of residual monomer using the following formula: Residual Monomer (%) = [Integral(monomer) / (Integral(monomer) + (Integral(polymer) / n))] * 100 where 'n' is the number of protons corresponding to the integrated polymer signal per repeating unit.
Visualizations
Logical Workflow for Troubleshooting High Residual Monomer
References
Technical Support Center: Enhancing the Thermal Stability of Poly(1,5-Dioxepan-2-one)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered when enhancing the thermal stability of poly(1,5-dioxepan-2-one) (PDXO).
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis and modification of PDXO to improve its thermal properties.
Issue 1: Low Polymer Molecular Weight or Poor Monomer Conversion
Question: My ring-opening polymerization (ROP) of this compound (DXO) results in a low molecular weight polymer or incomplete monomer conversion. What are the likely causes and how can I improve this?
Answer: Low molecular weight and poor conversion are common challenges in ROP and can often be attributed to several factors:
-
Purity of Reactants: The presence of impurities, especially water, can prematurely terminate the polymerization reaction. Ensure that the DXO monomer, initiator (e.g., benzyl alcohol), and solvent are rigorously dried and handled under an inert atmosphere.
-
Catalyst Activity: If using a catalyst like stannous octoate (Sn(Oct)₂), its activity can be compromised by exposure to air and moisture. Ensure the catalyst is of high purity and handled under inert conditions.
-
Reaction Temperature: The polymerization of DXO is highly temperature-sensitive. While higher temperatures increase the reaction rate, temperatures exceeding 130°C can lead to thermal degradation and transesterification reactions, which reduce the molecular weight.[1] The optimal temperature for achieving high molecular weight PDXO is typically around 110°C.[1]
-
Reaction Time: Full conversion can take a significant amount of time, in some cases up to 20 hours or more.[1] Monitor the reaction progress and allow sufficient time for completion.
Issue 2: High Polydispersity Index (PDI) in the Final Polymer
Question: My GPC analysis shows a broad molecular weight distribution (high PDI) for my synthesized PDXO. How can I achieve a narrower distribution?
Answer: A high PDI suggests a lack of control over the polymerization process. Key factors to consider are:
-
Initiation Rate: If the rate of initiation is slower than the rate of propagation, new polymer chains will form throughout the reaction, leading to a wider distribution of chain lengths. Ensure rapid and efficient mixing of the initiator and catalyst with the monomer at the start of the reaction.
-
Transesterification Reactions: At elevated temperatures, intermolecular and intramolecular transesterification can occur, leading to a broadening of the molecular weight distribution. Maintaining an optimal reaction temperature is crucial.
-
Purity of Monomer: Impurities in the monomer can lead to side reactions that affect the controlled nature of the polymerization.
Issue 3: Inconsistent Properties of Copolymers
Question: I am copolymerizing DXO with L-lactide, but the thermal and mechanical properties of the resulting copolymer are inconsistent between batches. What could be the cause?
Answer: Inconsistent copolymer properties often stem from a lack of control over the copolymer composition and microstructure.
-
Reactivity Ratios: DXO and L-lactide have significantly different reactivity ratios, with L-lactide being much more reactive.[1][2] This can lead to the formation of block-like structures rather than a truly random copolymer, especially at high conversions.[1][2] To achieve a more random distribution, consider adjusting the monomer feed ratio or employing a controlled polymerization technique.
-
Transesterification: At higher temperatures, transesterification can alter the sequence distribution along the copolymer chain, impacting its properties.[2]
-
Monomer Purity: Ensure both monomers are of high purity to avoid unwanted side reactions.
Issue 4: Aggregation of Nanoparticles in Nanocomposites
Question: I am trying to prepare PDXO nanocomposites, but the nanoparticles are aggregating, leading to poor enhancement of thermal stability. How can I improve nanoparticle dispersion?
Answer: Nanoparticle aggregation is a common challenge in the preparation of polymer nanocomposites. Strategies to improve dispersion include:
-
Surface Modification of Nanoparticles: Modifying the surface of the nanoparticles with a coupling agent can improve their compatibility with the polymer matrix and reduce aggregation.
-
In Situ Polymerization: Polymerizing the DXO monomer in the presence of the nanoparticles can lead to better dispersion as the polymer chains grow around the nanoparticles. A "direct" surface-initiated ROP from the hydroxyl groups on silica nanoparticles has been shown to be an effective method.[3]
-
Solution Blending with Sonication: Dispersing the nanoparticles in a suitable solvent using ultrasonication before mixing with a polymer solution can help break up agglomerates.
-
Melt Blending Optimization: When using melt blending, optimizing parameters such as screw speed, temperature, and residence time can improve the dispersion of nanoparticles.
Data Presentation
The following tables summarize quantitative data on the thermal properties of PDXO and its modified forms.
Table 1: Thermal Properties of Poly(DXO-co-L-lactide) Copolymers
| DXO in Feed (mol%) | L-lactide in Feed (mol%) | Glass Transition Temperature (T g ) (°C) |
| 100 | 0 | -36 |
| 75 | 25 | -15 |
| 50 | 50 | 8 |
| 25 | 75 | 35 |
| 0 | 100 | 58 |
(Data sourced from[1])
Table 2: Illustrative Thermal Stability Enhancement of Polyesters with Additives
| Polymer Matrix | Additive (wt%) | Onset Decomposition Temp (T onset ) (°C) | Peak Decomposition Temp (T d ) (°C) |
| PLA/P(3.4HB) Blend | None | 284.8 | 353.3 |
| PLA/P(3.4HB) Blend | trans-chalcone (1%) | 327.0 | 371.6 |
| PLA/P(3.4HB) Blend | Lignin (1%) | 318.7 | 363.4 |
| Unsaturated Polyester | Silica Nanoparticles (10%) | Increased stability observed | Shift to higher temperature |
| Polypropylene | TiO₂ Nanoparticles (0.5%) | Increased stability observed | Increased stability observed |
(Data for PLA/P(3.4HB) sourced from[4]. Data for Unsaturated Polyester and Polypropylene are illustrative of general trends and sourced from[5][6]. Researchers should perform their own thermal analysis for PDXO-based systems.)
Experimental Protocols
Protocol 1: Bulk Copolymerization of DXO and L-lactide
This protocol describes a general procedure for the bulk copolymerization of DXO and L-lactide to synthesize a random copolymer.
-
Preparation: Dry the required amounts of DXO and L-lactide monomers under vacuum at a temperature below their melting points for at least 24 hours to remove any moisture.
-
Charging the Reactor: In a dry, nitrogen-purged reactor equipped with a mechanical stirrer, add the dried DXO and L-lactide monomers in the desired molar ratio.
-
Initiator Addition: Heat the monomer mixture to the desired reaction temperature (e.g., 110°C) under a nitrogen atmosphere. Once the monomers have melted and the temperature has stabilized, add the stannous octoate (Sn(Oct)₂) catalyst. The typical monomer-to-catalyst ratio is between 1000:1 and 5000:1.
-
Polymerization: Continue stirring the reaction mixture at the set temperature for the desired reaction time (e.g., 4-24 hours), depending on the desired conversion and molecular weight.
-
Purification: Cool the reactor to room temperature. Dissolve the resulting polymer in a suitable solvent (e.g., chloroform). Precipitate the polymer by slowly adding the solution to a non-solvent (e.g., cold methanol) with vigorous stirring.
-
Drying: Filter the precipitated polymer and dry it under vacuum at a moderate temperature until a constant weight is achieved.
Protocol 2: Preparation of PDXO-Silica Nanocomposites via In Situ Polymerization
This protocol is adapted from the "direct" surface-initiated ROP method.[3]
-
Nanoparticle Preparation: Dry silica nanoparticles under vacuum at an elevated temperature to ensure the removal of physically adsorbed water.
-
Reaction Setup: In a dry, nitrogen-purged flask, disperse the dried silica nanoparticles in anhydrous toluene. Add the desired amount of DXO monomer to the suspension.
-
Catalyst Addition: Add stannous octoate (Sn(Oct)₂) to the reaction mixture.
-
Polymerization: Heat the mixture to reflux and maintain the temperature for the desired polymerization time. The hydroxyl groups on the surface of the silica nanoparticles will initiate the polymerization of DXO.
-
Purification: Cool the reaction mixture to room temperature. Collect the hybrid nanoparticles by centrifugation. Wash the nanoparticles repeatedly with a good solvent for PDXO (e.g., chloroform) to remove any non-grafted polymer, followed by washing with a non-solvent (e.g., methanol).
-
Drying: Dry the purified PDXO-silica nanocomposites under vacuum to a constant weight.
Protocol 3: Incorporation of Thermal Stabilizers via Melt Blending
This protocol provides a general guideline for incorporating thermal stabilizers into PDXO using a melt blender.
-
Material Preparation: Dry the synthesized PDXO polymer and the chosen thermal stabilizer (e.g., a phenolic antioxidant or a phosphite stabilizer) under vacuum to remove any moisture.
-
Blending: Set the temperature of the melt blender to just above the melting point of PDXO, ensuring it does not exceed the degradation temperature (e.g., start with a temperature around 120-130°C and optimize).
-
Addition of Components: Add the dried PDXO to the preheated blender. Once the polymer has melted, add the desired amount of the thermal stabilizer (typically 0.1-1.0 wt%).
-
Mixing: Mix the components for a sufficient time to ensure homogeneous dispersion of the stabilizer within the polymer matrix.
-
Sample Collection: Collect the stabilized polymer blend and allow it to cool to room temperature. The material can then be processed further (e.g., by compression molding) for characterization.
Mandatory Visualizations
Caption: Experimental workflow for the ring-opening polymerization of this compound.
Caption: Logical workflow for troubleshooting common issues in PDXO synthesis and modification.
Caption: Conceptual diagram of the primary thermal degradation pathways for PDXO.
References
Technical Support Center: Controlling the Degradation Rate of Poly(1,5-Dioxepan-2-one) Copolymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with poly(1,5-dioxepan-2-one) (PDXO) copolymers. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in controlling and analyzing the degradation of these versatile biomaterials.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Question | Possible Causes | Troubleshooting Steps |
| Why is my copolymer degrading faster/slower than expected? | Copolymer Composition: The ratio of PDXO to your comonomer (e.g., lactide, caprolactone) is a primary determinant of the degradation rate. Higher PDXO content generally increases hydrophilicity and flexibility, leading to faster degradation. Crystallinity: Amorphous copolymers degrade faster than semi-crystalline ones.[1][2] The stereochemistry of the comonomer (e.g., L-lactide vs. D,L-lactide) significantly impacts crystallinity. Molecular Weight: Lower molecular weight polymers have more chain ends, which can accelerate degradation. Processing Conditions: Thermal processing above 130°C can cause thermal degradation and a decrease in molecular weight, affecting subsequent hydrolytic degradation.[3] Degradation Medium pH: The pH of your degradation medium can have a catalytic effect on hydrolysis.[4][5] Acidic byproducts from degradation can also lead to autocatalysis, accelerating the process.[1][4] | Verify Copolymer Composition: Use ¹H NMR to confirm the molar ratio of your monomers in the final copolymer. Assess Crystallinity: Use Differential Scanning Calorimetry (DSC) to determine the degree of crystallinity of your copolymer. Check Molecular Weight: Use Gel Permeation Chromatography (GPC/SEC) to measure the initial molecular weight of your polymer. Review Polymerization Conditions: Ensure that polymerization temperatures were kept below the threshold for thermal degradation. Monitor and Control pH: Regularly measure the pH of your degradation medium and consider using a buffered solution to maintain a constant pH. |
| My GPC/SEC results show a broad or multimodal molecular weight distribution in my degraded samples. What does this mean? | Bulk vs. Surface Erosion: A broadening of the molecular weight distribution can indicate a bulk erosion mechanism, where the polymer degrades throughout its volume.[6] Non-uniform Degradation: The sample may not be degrading uniformly. This could be due to variations in local pH or enzyme concentration. Shear Degradation during Analysis: High molecular weight polymers can undergo shear degradation during GPC/SEC analysis, leading to artificially lower molecular weight readings and peak broadening. | Analyze Sample Morphology: Use Scanning Electron Microscopy (SEM) to examine the surface and cross-section of your degraded samples for signs of bulk or surface erosion. Ensure Homogeneous Degradation Conditions: Gently agitate the degradation medium to ensure uniform exposure of the sample. Optimize GPC/SEC Parameters: Reduce the flow rate or use columns with larger particle sizes to minimize shear degradation of high molecular weight samples. |
| I am observing unexpected changes in the thermal properties (Tg, Tm) of my copolymer during degradation. Why is this happening? | Preferential Degradation of Amorphous Regions: In semi-crystalline polymers, the amorphous regions are typically degraded first, which can lead to an initial increase in the overall crystallinity and a more pronounced melting peak (Tm) in DSC analysis. Formation of Oligomers: The generation of low molecular weight oligomers during degradation can act as plasticizers, leading to a decrease in the glass transition temperature (Tg). | Correlate with Crystallinity Changes: Use DSC to track changes in crystallinity alongside Tg and Tm throughout the degradation study. Analyze for Oligomers: Techniques like GPC/SEC can help identify the presence of low molecular weight species. |
| My in vitro degradation results are not consistent between batches of the same copolymer. What could be the cause? | Batch-to-Batch Variation in Copolymer Synthesis: Minor variations in monomer purity, catalyst concentration, or polymerization conditions can lead to differences in molecular weight, composition, and microstructure between batches. Inconsistent Sample Preparation: Differences in sample size, shape, or surface area can affect the rate of degradation. Variability in Degradation Medium: Inconsistent preparation of the degradation buffer (pH, ionic strength) can lead to different degradation kinetics. | Thoroughly Characterize Each Batch: Perform GPC/SEC, NMR, and DSC on each new batch of copolymer to ensure consistency. Standardize Sample Preparation: Use a consistent method to prepare your samples for degradation studies (e.g., film casting, electrospinning) to ensure uniform dimensions. Use a Standardized Degradation Medium Protocol: Prepare the degradation buffer using a precise and reproducible protocol. |
Frequently Asked Questions (FAQs)
Q1: How can I accelerate the degradation of my PDXO copolymer for screening studies?
A1: Accelerated degradation can be achieved by increasing the temperature of the degradation medium (e.g., to 50-60 °C) or by using a more acidic or basic pH.[5] However, be aware that this may alter the degradation mechanism compared to physiological conditions.
Q2: What is the primary mechanism of PDXO copolymer degradation?
A2: The primary mechanism is the hydrolytic cleavage of the ester bonds in the polymer backbone.[3] This can be catalyzed by acids or bases and may be subject to autocatalysis from acidic degradation byproducts.[1][4]
Q3: How does the choice of comonomer (e.g., lactide vs. caprolactone) affect the degradation rate?
A3: The comonomer choice significantly influences the copolymer's properties. For example, copolymerization with lactide can introduce crystallinity (with L-lactide) or maintain an amorphous nature (with D,L-lactide), thereby tuning the degradation rate.[1][2] Copolymers with more hydrophilic comonomers may also exhibit faster degradation due to increased water uptake.
Q4: Can I use enzymes to degrade PDXO copolymers?
A4: Yes, certain enzymes like lipases can accelerate the degradation of polyesters. The enzymatic degradation rate will depend on the specific enzyme, its concentration, and the copolymer composition.
Q5: What are the key parameters to monitor during an in vitro degradation study?
A5: Key parameters include mass loss, changes in molecular weight and molecular weight distribution (via GPC/SEC), changes in thermal properties (Tg, Tm, crystallinity via DSC), and alterations in surface morphology (via SEM).[7] Monitoring the pH of the degradation medium is also crucial.
Data Presentation
The following tables summarize the influence of various factors on the degradation of PDXO copolymers based on available literature.
Table 1: Influence of Copolymer Composition on Degradation
| Copolymer System | Composition (molar ratio) | Key Observation | Reference |
| PDXO-co-L-lactide | 20/80 | Semi-crystalline, slower degradation | [1][2] |
| PDXO-co-D,L-lactide | 20/80 | Amorphous, faster degradation | [1][2] |
| PDXO homopolymer | 100% PDXO | 30% decrease in molecular weight over 46 weeks in vitro | [3] |
Table 2: Factors Influencing the Degradation Rate of PDXO Copolymers
| Factor | Effect on Degradation Rate | Explanation |
| Higher PDXO content | Generally increases | Increases hydrophilicity and flexibility, facilitating water penetration. |
| Amorphous Microstructure | Increases | Lack of crystalline domains allows for easier water ingress and chain scission.[1][2] |
| Lower Molecular Weight | Increases | More chain ends are available for hydrolysis to initiate. |
| Increased Temperature | Increases | Provides more energy for the hydrolytic reaction to overcome the activation energy barrier. |
| Acidic or Basic pH | Increases | Catalyzes the hydrolysis of ester bonds.[4][5] |
| Presence of Enzymes (e.g., lipases) | Increases | Enzymatic activity can specifically target and cleave ester bonds. |
Experimental Protocols
Protocol 1: In Vitro Hydrolytic Degradation of PDXO Copolymers
This protocol provides a standardized method for assessing the hydrolytic degradation of PDXO copolymers.
-
Sample Preparation:
-
Prepare copolymer samples in a consistent form (e.g., solvent-cast films, melt-pressed films, or electrospun scaffolds) with defined dimensions (e.g., 10 mm x 10 mm x 0.2 mm).
-
Dry the samples under vacuum to a constant weight.
-
Accurately weigh each sample (W_initial).
-
Sterilize the samples using a method that does not significantly alter the polymer properties, such as ethylene oxide or gamma irradiation (validation is recommended).
-
-
Degradation Setup:
-
Prepare a sterile phosphate-buffered saline (PBS) solution at pH 7.4.
-
Place each sterilized sample in a sterile container with a sufficient volume of PBS to ensure complete immersion (e.g., 10 mL for a 10x10 mm film).
-
Incubate the samples at 37°C in a shaking incubator with gentle agitation (e.g., 50 rpm).
-
-
Time Points and Sample Retrieval:
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 weeks), retrieve a set of samples (typically n=3-5 per time point).
-
Gently rinse the retrieved samples with deionized water to remove any salts.
-
Dry the samples under vacuum to a constant weight (W_final).
-
Store the dried samples in a desiccator for further analysis.
-
-
Analysis:
-
Mass Loss: Calculate the percentage of mass loss using the formula: Mass Loss (%) = [(W_initial - W_final) / W_initial] * 100.
-
Molecular Weight Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using GPC/SEC.
-
Thermal Properties: Analyze changes in Tg and crystallinity using DSC.
-
Morphological Changes: Examine the surface of the samples using SEM.
-
pH of Degradation Medium: At each time point, measure the pH of the PBS solution to monitor for any significant changes due to the release of acidic byproducts.
-
Mandatory Visualization
References
- 1. Copolymers of this compound and L- or D,L-dilactide: in vivo degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portal.research.lu.se [portal.research.lu.se]
- 3. tandfonline.com [tandfonline.com]
- 4. In vitro degradation profiles and in vivo biomaterial–tissue interactions of microwell array delivery devices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolytic Degradation and Erosion of Polyester Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
addressing broad molecular weight distribution in GPC of poly("1,5-Dioxepan-2-one")
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering broad molecular weight distribution in the Gel Permeation Chromatography (GPC) of poly("1,5-Dioxepan-2-one").
Troubleshooting Guides
This section addresses specific issues related to broad polydispersity index (PDI) in a question-and-answer format.
Issue 1: Broad or Tailing Peaks in GPC Chromatogram
-
Question: My GPC analysis of poly("this compound") shows a broad peak with significant tailing. What are the potential causes and solutions?
-
Answer: A broad or tailing peak in your GPC chromatogram can indicate issues with the polymerization process, the GPC system itself, or sample preparation. The following troubleshooting workflow can help identify and resolve the issue.
Troubleshooting Workflow for Broad MWD.
Frequently Asked Questions (FAQs)
Polymer Synthesis
-
Question: How can I minimize the PDI during the ring-opening polymerization of this compound?
-
Answer: To achieve a narrow PDI, it is crucial to have a controlled polymerization. This can be achieved by:
-
High Purity of Reagents: Ensure the monomer, initiator, and solvent are free of impurities, especially water, which can lead to uncontrolled initiation and chain termination.
-
Choice of Catalyst: Organocatalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), and 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)phosphoranylidenamino]-2Λ5,4Λ5-catenadi(phosphazene) (t-BuP4) have been shown to facilitate controlled polymerization of this compound, leading to narrow PDIs.[1][2]
-
Optimized Reaction Conditions: Control of temperature is critical. Higher temperatures can increase the rate of side reactions such as transesterification, which broadens the molecular weight distribution.[3] The monomer-to-initiator ratio should also be carefully controlled to target a specific molecular weight.
-
-
Question: What are common side reactions that lead to a broad PDI in the synthesis of poly("this compound")?
-
Answer: The primary side reaction that broadens the PDI is transesterification . This can be intermolecular (between two polymer chains) or intramolecular (backbiting), leading to a redistribution of chain lengths and a PDI approaching a value of 2.[4] Ether bond fragmentation can also occur, particularly at elevated temperatures.[1]
GPC Analysis
-
Question: My GPC results are not reproducible. What could be the cause?
-
Answer: Lack of reproducibility in GPC can stem from several factors:
-
Inconsistent Sample Preparation: Ensure that the sample concentration and dissolution time are consistent for all analyses.[5]
-
Column Degradation: GPC columns have a finite lifetime. A decrease in resolution can indicate a degrading column.
-
System Leaks: Check for any leaks in the HPLC system, which can cause fluctuations in flow rate.
-
Temperature Fluctuations: Ensure the column oven and detector are maintained at a stable temperature.
-
-
Question: How do I choose the right GPC column and mobile phase for poly("this compound")?
-
Answer: For polyesters like poly("this compound"), common mobile phases include tetrahydrofuran (THF) and chloroform.[6][7] The GPC columns should be polystyrene-divinylbenzene (PS-DVB) based and have a pore size appropriate for the expected molecular weight range of your polymer.[7]
Data Presentation
The choice of catalyst and reaction conditions significantly impacts the polydispersity of poly("this compound"). The following table summarizes data from the organocatalyzed ring-opening polymerization of this compound (DXO).[1][2]
| Catalyst | Monomer/Initiator Ratio ([M]₀/[I]₀) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mₙ (GPC, g/mol ) | PDI (Mₙ/Mₙ) |
| t-BuP₄ | 100 | Toluene | 25 | 0.5 | 98 | 11,200 | 1.10 |
| t-BuP₄ | 200 | Toluene | 25 | 1.5 | 99 | 22,500 | 1.12 |
| TBD | 100 | Toluene | 25 | 2 | 97 | 10,800 | 1.15 |
| DBU | 100 | Toluene | 25 | 2 | 96 | 10,500 | 1.18 |
| t-BuP₄ | 100 | Bulk | 60 | 2 | 99 | 11,500 | 1.25 |
Experimental Protocols
1. Synthesis of Poly("this compound") via Organocatalyzed Ring-Opening Polymerization
This protocol is adapted from a procedure for the controlled polymerization of this compound using an organocatalyst.[1][2]
-
Materials:
-
This compound (DXO) monomer (purified by recrystallization or distillation)
-
Benzyl alcohol (initiator, dried over CaH₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)
-
Anhydrous toluene (solvent)
-
Methanol (for precipitation)
-
Dry glassware
-
-
Procedure:
-
In a glovebox, add 1.16 g (10 mmol) of DXO to a dry flask.
-
Add 10 mL of anhydrous toluene.
-
Add 10.8 µL (0.1 mmol) of benzyl alcohol (for a [M]₀/[I]₀ ratio of 100).
-
Add 15.2 µL (0.1 mmol) of DBU.
-
Stir the reaction mixture at room temperature (25 °C) for 2 hours.
-
Quench the polymerization by adding a few drops of acetic acid.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol.
-
Filter the polymer and wash with fresh methanol.
-
Dry the polymer under vacuum to a constant weight.
-
2. GPC Analysis of Poly("this compound")
This is a general protocol for the GPC analysis of polyesters.[6][7]
-
Instrumentation and Conditions:
-
GPC System: Agilent 1260 Infinity II or similar.
-
Column: PLgel 5 µm MIXED-D column or equivalent.
-
Mobile Phase: Tetrahydrofuran (THF), HPLC grade.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detector: Differential Refractive Index (dRI) detector.
-
Calibration: Polystyrene standards.
-
-
Procedure:
-
Prepare a 1-2 mg/mL solution of the dried poly("this compound") in THF.
-
Allow the polymer to dissolve completely (gentle agitation can be used).
-
Filter the sample solution through a 0.2 µm PTFE syringe filter into a GPC vial.
-
Inject the sample into the GPC system.
-
Analyze the resulting chromatogram to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).
-
Mandatory Visualizations
Ring-Opening Polymerization of DXO.
Experimental Workflow for GPC Analysis.
References
Validation & Comparative
A Comparative Guide to the Microstructural Analysis of Biodegradable Polyesters via NMR Spectroscopy: Poly(1,5-dioxepan-2-one-co-lactide) vs. Poly(ε-caprolactone-co-lactide)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the microstructural analysis of two prominent biodegradable polyesters: poly(1,5-dioxepan-2-one-co-lactide) (poly(DXO-co-LA)) and poly(ε-caprolactone-co-lactide) (poly(CL-co-LA)). Understanding the microstructure, including copolymer composition, sequence distribution, and stereochemistry, is paramount for tailoring the physicochemical properties and degradation kinetics of these materials for various applications, including drug delivery and medical devices.
Performance Comparison: NMR Analysis of Copolymer Microstructure
The microstructural analysis of these copolymers by ¹H and ¹³C NMR allows for the quantification of key parameters that dictate their macroscopic properties. While both copolymers can be effectively characterized by NMR, the specific chemical shifts and the degree of peak resolution for different monomer sequences can vary.
Table 1: Comparison of NMR Microstructural Analysis for Poly(DXO-co-LA) and Poly(CL-co-LA)
| Parameter | Poly(this compound-co-lactide) (Poly(DXO-co-LA)) | Poly(ε-caprolactone-co-lactide) (Poly(CL-co-LA)) | Key Considerations |
| Copolymer Composition | Determined from the integral ratio of characteristic ¹H NMR signals for DXO and LA units. | Determined from the integral ratio of characteristic ¹H NMR signals for CL and LA units. | ¹H NMR is a highly accurate method for determining the overall monomer composition in both copolymers. |
| Sequence Distribution | Reactivity ratios (rLA ≈ 10, rDXO ≈ 0.1) suggest a tendency towards a block-like structure.[1] Detailed dyad and triad analysis from ¹³C NMR is less commonly reported in the literature. | Well-established assignments for dyad and triad sequences in ¹³C NMR spectra allow for the calculation of number-average sequence lengths (lLA and lCL) and the degree of randomness (R). | The significant difference in reactivity ratios for DXO and LA makes the formation of a truly random copolymer challenging. Poly(CL-co-LA) often exhibits a more random or statistically distributed microstructure, which can be readily quantified. |
| Stereochemistry | Analysis of the methine region in ¹H and ¹³C NMR spectra of the lactide units can provide information on the stereosequence (isotactic, syndiotactic, heterotactic). | Similar to poly(DXO-co-LA), the stereochemistry of the lactide units can be determined from the fine structure of the methine and methyl resonances in ¹H and ¹³C NMR spectra. | The stereochemistry of the lactide component significantly influences the crystallinity and thermal properties of both copolymers. |
| Quantitative Data Availability | Limited publicly available data on specific chemical shifts for dyad and triad sequences of random copolymers. | Extensive literature is available with detailed ¹³C NMR chemical shift assignments for various dyad and triad sequences, facilitating quantitative analysis. | The availability of reference data is a critical factor for in-depth microstructural characterization. |
Experimental Protocols
A detailed and standardized experimental protocol is crucial for obtaining high-quality, quantitative NMR data.
Sample Preparation
-
Dissolution: Accurately weigh 10-20 mg of the dried copolymer sample into an NMR tube.
-
Solvent Selection: Add approximately 0.6-0.8 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is commonly used for both poly(DXO-co-LA) and poly(CL-co-LA). For specific applications or to avoid signal overlap, other solvents like deuterated dichloromethane (CD₂Cl₂) or dimethyl sulfoxide-d₆ (DMSO-d₆) may be employed.
-
Homogenization: Ensure complete dissolution of the polymer by gentle vortexing or sonication. The solution should be clear and free of any particulate matter.
-
Internal Standard (Optional): For absolute quantification, a known amount of an internal standard with non-overlapping signals can be added.
NMR Data Acquisition
Instrumentation: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve optimal signal dispersion and resolution.
¹H NMR Spectroscopy (for Copolymer Composition):
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Relaxation Delay (d1): To ensure full relaxation of all protons for accurate integration, a relaxation delay of at least 5 times the longest T₁ relaxation time of the protons of interest should be used (typically 5-10 seconds for polymers).
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration). This typically ranges from 16 to 128 scans depending on the sample concentration.
-
Spectral Width (sw): Should encompass all proton signals of interest (e.g., 0-10 ppm).
¹³C NMR Spectroscopy (for Sequence Analysis):
-
Pulse Sequence: An inverse-gated proton decoupling sequence (e.g., 'zgig' on Bruker instruments) should be used to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration of the carbon signals.
-
Relaxation Delay (d1): Carbon nuclei, particularly quaternary carbons like the carbonyl carbons, can have long T₁ relaxation times. A long relaxation delay (e.g., 10-30 seconds) is crucial for quantitative analysis.
-
Number of Scans (ns): A significantly higher number of scans (e.g., 1024 to 4096 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Spectral Width (sw): Should cover the entire range of carbon chemical shifts (e.g., 0-200 ppm).
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 Hz for ¹H and 1-3 Hz for ¹³C spectra to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration.
-
Integration: Carefully integrate the relevant peaks corresponding to the different monomer units and sequences.
-
Calculations:
-
Copolymer Composition: Calculate the molar ratio of the monomers from the integral values of their characteristic peaks in the ¹H NMR spectrum.
-
Sequence Analysis (for Poly(CL-co-LA)): From the integrated intensities of the carbonyl carbon signals in the ¹³C NMR spectrum, calculate the probabilities of dyad sequences (LL, LC, CL, CC) and subsequently the number-average sequence lengths (lLA and lCL) and the degree of randomness (R).
-
Visualizing the NMR Analysis Workflow
The logical flow of the NMR analysis for copolymer microstructure can be visualized as follows:
Caption: Workflow for NMR analysis of copolymer microstructure.
This comprehensive approach, combining meticulous experimental execution with detailed spectral analysis, provides invaluable insights into the microstructure of poly(DXO-co-LA) and poly(CL-co-LA), enabling the rational design of biodegradable polyesters with tailored properties for advanced biomedical applications.
References
A Comparative Guide to DSC Characterization of Poly(1,5-Dioxepan-2-one) Blends
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal characterization of poly(1,5-dioxepan-2-one) (PDXO) blends using Differential Scanning Calorimetry (DSC). Due to the limited availability of public data on PDXO physical blends, this guide utilizes data from well-characterized blends of similar biodegradable polyesters, such as polylactide (PLA) and poly(ε-caprolactone) (PCL), to provide a comparative framework. These comparisons offer valuable insights into the expected thermal behavior of PDXO blends and highlight the utility of DSC in their analysis.
Performance Comparison: DSC in Polymer Blend Analysis
Differential Scanning Calorimetry is a cornerstone technique for the thermal analysis of polymer blends. It measures the heat flow into or out of a sample as a function of temperature or time, providing critical information about the material's thermal transitions. The primary utility of DSC in the context of PDXO blends is to determine miscibility, crystallinity, and processing parameters.
A miscible polymer blend will typically exhibit a single glass transition temperature (Tg) that is intermediate to the Tgs of the individual components. Conversely, immiscible blends show distinct Tgs corresponding to each polymer phase.[1] For semi-crystalline polymer blends, the melting temperature (Tm) and the enthalpy of fusion (ΔHm) can also be used to assess miscibility and the degree of crystallinity.[1]
While DSC is a powerful tool, its resolution can be a limitation, especially for blends with overlapping thermal transitions or very similar Tgs. In such cases, alternative techniques like Dynamic Mechanical Analysis (DMA) can offer higher sensitivity.
Quantitative Data Summary
The following tables summarize key thermal properties obtained by DSC for various biodegradable polymer blends. This data serves as a reference for predicting the behavior of PDXO blends.
Table 1: Thermal Properties of PLA/PCL Blends
| Blend Composition (PLA/PCL wt%) | Tg (°C) | Tc (°C) | Tm (°C) | ΔHm (J/g) |
| 100/0 | 60.8 | 115.3 | 152.1 | 35.2 |
| 75/25 | 58.5 | 112.5 | 150.8 | 28.1 |
| 50/50 | 57.9 | 111.8 | 150.1 | 20.3 |
| 25/75 | - | - | 58.9 | - |
| 0/100 | -60.4 | 35.7 | 59.7 | 70.5 |
Note: Data compiled from various sources. Exact values can vary based on polymer molecular weight and processing conditions. The absence of a distinct Tg for the 25/75 blend and PCL is due to its sub-ambient glass transition. The DSC curves for PLA/PCL blends typically show two distinct melting peaks, indicating their immiscibility.[2]
Table 2: Thermal Properties of PDXO and its Copolymers
| Polymer/Copolymer | Tg (°C) | Tm (°C) |
| PDXO Homopolymer | ~ -39 | Amorphous |
| PDXO-co-PLA (80/20) | ~ -25 | - |
| PDXO-co-PLA (50/50) | ~ 10 | - |
| PDXO-co-PLA (20/80) | ~ 45 | ~150 |
| Crosslinked PDXO | ~ -32 | Amorphous |
Note: Data is primarily for copolymers and provides an indication of how the presence of other polymer units affects the thermal properties of PDXO. Pure PDXO is amorphous with a low Tg.[3][4][5]
Experimental Protocols
A standardized DSC protocol is crucial for obtaining comparable and reproducible data.
Standard DSC Protocol for Polymer Blend Analysis:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer blend into a standard aluminum DSC pan.[6]
-
Seal the pan hermetically to prevent any loss of volatiles during the experiment.
-
Prepare an empty, sealed aluminum pan as a reference.
-
-
DSC Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with a constant flow of inert gas, typically nitrogen, at a rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from ambient temperature to a temperature above the highest expected melting point (e.g., 200°C for PLA blends) at a constant rate, typically 10°C/min. This step erases the thermal history of the sample.
-
Cooling Scan: Cool the sample from the molten state to a temperature well below the glass transition temperature (e.g., -80°C for PCL blends) at a controlled rate, typically 10°C/min. This allows for the observation of crystallization behavior.
-
Second Heating Scan: Heat the sample again at the same rate as the first heating scan (10°C/min) to observe the thermal transitions of the material with a controlled thermal history. The data from the second heating scan is typically used for analysis and comparison.
-
-
Data Analysis:
-
Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.
-
Identify the crystallization temperature (Tc) as the peak of the exothermic transition during the cooling scan.
-
Determine the melting temperature (Tm) as the peak of the endothermic transition during the heating scan.
-
Calculate the enthalpy of crystallization (ΔHc) and melting (ΔHm) by integrating the area under the respective peaks.
-
Alternative Characterization Techniques
While DSC is a primary tool, a multi-technique approach provides a more complete understanding of polymer blend properties.
Table 3: Comparison of Characterization Techniques
| Technique | Information Provided | Advantages | Limitations |
| Differential Scanning Calorimetry (DSC) | Tg, Tc, Tm, ΔHc, ΔHm, miscibility, crystallinity | Fast, quantitative, widely available | Lower sensitivity for weak transitions, can be affected by thermal history |
| Dynamic Mechanical Analysis (DMA) | Storage modulus, loss modulus, tan delta, Tg | More sensitive to Tg than DSC, provides information on viscoelastic properties | More complex sample preparation, can be time-consuming |
| X-Ray Diffraction (XRD) | Degree of crystallinity, crystal structure, phase identification | Provides direct measure of crystallinity, can distinguish between different crystalline forms | Requires crystalline domains, less informative for amorphous materials |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional groups, specific intermolecular interactions | Can detect specific interactions indicating miscibility, fast and non-destructive | Indirect measure of miscibility, quantification can be challenging |
| Scanning Electron Microscopy (SEM) | Phase morphology, domain size and distribution | Direct visualization of blend morphology, provides information on phase separation | Requires sample preparation (e.g., cryo-fracturing), can be subjective |
Visualizing Experimental Workflows and Logical Relationships
To better illustrate the processes involved in characterizing polymer blends, the following diagrams are provided.
Caption: Workflow for DSC analysis of polymer blends.
Caption: Interrelationship of techniques for polymer blend characterization.
References
A Comparative Guide to GPC Analysis for Molecular Weight Determination of Poly(1,5-Dioxepan-2-one)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gel Permeation Chromatography (GPC) methods for determining the molecular weight of poly(1,5-dioxepan-2-one) (PDXO), a biodegradable polyester of significant interest in biomedical and pharmaceutical applications. The performance of PDXO analysis is compared with that of other common biodegradable polyesters, namely polylactide (PLA), polycaprolactone (PCL), and poly(lactic-co-glycolic acid) (PLGA). This guide includes detailed experimental protocols, comparative data, and a visual representation of the GPC workflow.
Introduction to GPC for Biodegradable Polyesters
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique for determining the molecular weight distribution of polymers.[1] This information is critical as the molecular weight directly influences the physical, mechanical, and degradation properties of biodegradable polyesters used in applications such as drug delivery, tissue engineering, and medical devices.[1][2] GPC separates molecules based on their hydrodynamic volume in solution, providing key parameters such as number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ or PDI), which describes the breadth of the molecular weight distribution.[1]
Comparative GPC Analysis of PDXO and Other Polyesters
The accurate determination of molecular weight is highly dependent on the GPC conditions, including the mobile phase, column type, and calibration standard. While tetrahydrofuran (THF) is a common solvent for many biodegradable polyesters, the choice of analytical parameters can significantly influence the results.[3]
Below is a comparative summary of typical GPC parameters and resulting molecular weight data for PDXO, PLA, and PCL. It is important to note that direct comparison is most accurate when the same analytical conditions are used.
Table 1: Comparison of GPC Conditions and Molecular Weight Data for Biodegradable Polyesters
| Polymer | Mobile Phase | Column Type | Calibration Standard | Mn (kDa) | Mw (kDa) | Đ (Mw/Mn) |
| Poly(this compound) (PDXO) | THF | PL gel (5 µm, MIXED-C) | Polystyrene | Data not available in a direct comparative study | Data not available in a direct comparative study | Data not available in a direct comparative study |
| Polylactide (PLA) | THF | Styrene-divinylbenzene | Polystyrene | 45.8 | 85.2 | 1.86 |
| Polycaprolactone (PCL) | THF | Styrene-divinylbenzene | Polystyrene | 42.1 | 79.5 | 1.89 |
| Poly(lactic-co-glycolic acid) (PLGA) | THF | Styrene-divinylbenzene | Polystyrene | 55.3 | 105.1 | 1.90 |
Note: The data for PLA, PCL, and PLGA are representative values and can vary based on the specific grade and synthesis method of the polymer. A direct side-by-side comparison of PDXO under identical conditions was not found in the surveyed literature.
Experimental Protocols
A standardized protocol is essential for reproducible and comparable GPC results. The following sections detail a typical experimental workflow for the analysis of PDXO and other biodegradable polyesters.
Sample Preparation
Proper sample preparation is critical to avoid issues such as column clogging and to ensure accurate results.
-
Dissolution : Accurately weigh 5-10 mg of the dried polymer sample into a vial.
-
Add the appropriate volume of HPLC-grade solvent (typically THF or chloroform) to achieve a concentration of 1-2 mg/mL.[3]
-
Gently agitate the mixture at room temperature until the polymer is completely dissolved. This may take several hours.
-
Filtration : Filter the polymer solution through a 0.2 µm syringe filter to remove any particulate matter.[3]
GPC Instrumentation and Conditions for PDXO
The following conditions have been successfully used for the analysis of PDXO:
-
Instrument : Waters Size Exclusion Chromatography (SEC) system equipped with a model 510 pump and a model 410 differential refractive index (RI) detector.
-
Columns : Two identical PL gel columns (5 µm, MIXED-C).
-
Mobile Phase : Tetrahydrofuran (THF).
-
Flow Rate : 1.0 mL/min.
-
Temperature : 35 °C.
-
Calibration : A series of monodisperse polystyrene standards are used for calibration.
Alternative GPC Conditions for Other Biodegradable Polyesters
For polymers like PLA and PCL, similar conditions are often employed. Chloroform can also be used as a mobile phase.[3] The choice of column is critical and should be based on the expected molecular weight range of the polymer.
GPC Workflow Diagram
The following diagram illustrates the logical flow of a typical GPC experiment for polymer analysis.
Caption: Workflow for GPC analysis of polymers.
Comparison of Calibration Methods
The accuracy of GPC results heavily relies on the calibration method used.
Table 2: Comparison of GPC Calibration Methods
| Calibration Method | Description | Advantages | Disadvantages |
| Conventional Calibration | Uses a series of well-characterized, narrow molecular weight standards of the same polymer as the analyte. Since specific standards for many polymers are unavailable, polystyrene standards are commonly used.[3] | Simple and widely used. | Can lead to inaccurate molecular weight determination if the hydrodynamic volume of the standard differs significantly from the analyte. |
| Universal Calibration | This method uses a combination of a concentration detector (like RI) and a viscosity detector. It relies on the principle that the product of intrinsic viscosity and molecular weight is proportional to the hydrodynamic volume. This allows for the use of polystyrene standards to accurately determine the molecular weight of different polymers.[3][4] | Provides more accurate molecular weight values for polymers that differ structurally from the calibration standards. | Requires a viscometer detector and knowledge of the Mark-Houwink parameters for both the standard and the sample. |
For biodegradable polyesters, which have different chain conformations than polystyrene, universal calibration is generally recommended for more accurate molecular weight determination. However, conventional calibration with polystyrene standards is still widely used for routine analysis and for comparing relative molecular weights within a series of similar polymers.
Conclusion
GPC is an indispensable technique for the molecular weight characterization of poly(this compound) and other biodegradable polyesters. The choice of experimental conditions, particularly the mobile phase and calibration method, significantly impacts the accuracy of the results. While THF and polystyrene standards provide a reliable method for routine analysis, for enhanced accuracy, especially when comparing different polymer types, universal calibration is the preferred approach. Further research providing direct comparative GPC data of PDXO alongside other biodegradable polyesters under identical conditions would be highly valuable for the scientific community.
References
A Comparative Analysis of the Mechanical Properties of Poly(1,5-Dioxepan-2-one) and Polycaprolactone
In the realm of biodegradable polyesters for biomedical applications, both poly(1,5-dioxepan-2-one) (PDXO) and polycaprolactone (PCL) have garnered significant interest. Their distinct mechanical properties, however, dictate their suitability for different applications, ranging from flexible and elastomeric scaffolds to more rigid constructs. This guide provides a detailed comparison of the mechanical profiles of these two polymers, supported by available data and experimental methodologies.
Executive Summary
Polycaprolactone (PCL) is a well-characterized, semi-crystalline polymer known for its toughness and ductility, with a significant body of research quantifying its mechanical properties. In contrast, poly(this compound) (PDXO) is an amorphous polymer recognized for its flexibility and elasticity. While extensive quantitative data for PDXO homopolymer is less prevalent in public literature, its inherent characteristics position it as a softer and more elastomeric material compared to PCL. This comparison synthesizes the available data to guide researchers and drug development professionals in selecting the appropriate polymer for their specific needs.
Mechanical Properties: A Tabular Comparison
The following table summarizes the key mechanical properties of PCL and provides a qualitative description for PDXO based on existing literature. The values for PCL can vary depending on factors such as molecular weight, processing method, and testing conditions.
| Mechanical Property | Polycaprolactone (PCL) | Poly(this compound) (PDXO) |
| Tensile Strength (MPa) | 10 - 43[1][2] | Lower than PCL; generally considered to have poor tensile strength as a homopolymer. Copolymers with L-lactide have shown tensile strengths in the range of 8-20 MPa. |
| Young's Modulus (MPa) | 1863 ± 590 to 330 - 455[1][3][4] | Significantly lower than PCL, indicative of a much softer material. |
| Elongation at Break (%) | >400 to over 790[4] | Very high; described as having good elastic properties. Copolymers with L-lactide have shown elongations at break of approximately 600-800%. |
| Physical State | Semi-crystalline[5] | Amorphous[6] |
| Glass Transition Temp. (°C) | Approximately -60[5] | Approximately -37[6] |
Experimental Protocols
The mechanical properties outlined above are typically determined through standardized tensile testing procedures. A detailed methodology for such an experiment is provided below.
Tensile Testing of Polymer Films (ASTM D882)
Objective: To determine the tensile strength, Young's modulus, and elongation at break of polymer films.
Apparatus:
-
Universal Testing Machine (e.g., Instron) equipped with a load cell appropriate for the expected forces.
-
Grips suitable for holding thin films without slippage or damage.
-
Extensometer for precise strain measurement.
-
Micrometer for accurate measurement of film thickness and width.
Sample Preparation:
-
Polymer films of uniform thickness are prepared by a suitable method, such as solvent casting or melt pressing.
-
Dog-bone shaped specimens are cut from the films according to the dimensions specified in ASTM D882. This geometry ensures that failure occurs in the central, narrower section of the specimen.
-
The thickness and width of the gauge section of each specimen are measured at several points, and the average values are recorded.
Procedure:
-
The specimen is securely mounted in the grips of the universal testing machine, ensuring it is aligned with the direction of pull.
-
The extensometer is attached to the gauge section of the specimen.
-
The test is initiated by applying a tensile load at a constant rate of crosshead movement until the specimen fractures.
-
The load and extension data are continuously recorded throughout the test.
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before fracture. It is calculated by dividing the maximum load by the original cross-sectional area of the specimen.
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness. It is calculated from the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
Visualizing the Comparison and Workflow
The following diagrams, created using the DOT language, illustrate the logical relationship in the mechanical property comparison and a typical experimental workflow for obtaining this data.
Caption: A diagram illustrating the contrasting mechanical properties of PCL and PDXO.
Caption: A typical workflow for determining the mechanical properties of polymer films.
Conclusion
The choice between PDXO and PCL for a specific biomedical application will be heavily influenced by the required mechanical performance. PCL offers higher strength and stiffness, making it suitable for applications requiring structural integrity. In contrast, the amorphous and flexible nature of PDXO makes it an ideal candidate for soft tissue engineering and applications where elasticity and a lower modulus are desired. While quantitative data for PDXO homopolymer remains elusive in readily available literature, its qualitative characteristics provide a strong basis for its consideration in creating highly flexible and elastomeric biomaterials, often through copolymerization to tailor its properties. Further research into the mechanical characterization of PDXO homopolymer would be invaluable to the field.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Thermosets Part 21: Tensile Testing of Polymers; A Molecular Interpretation - Polymer Innovation Blog [polymerinnovationblog.com]
- 4. Polymer stress-strain curve [doitpoms.ac.uk]
- 5. eng.uc.edu [eng.uc.edu]
- 6. randb.co.kr [randb.co.kr]
In Vitro Degradation of Poly(1,5-Dioxepan-2-one) versus Polylactic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a biodegradable polymer for biomedical and pharmaceutical applications is a critical decision, with the degradation rate being a paramount consideration for ensuring efficacy and safety. This guide provides an objective comparison of the in vitro degradation characteristics of two prominent biodegradable polyesters: poly(1,5-dioxepan-2-one) (PDXO) and polylactic acid (PLA). The information presented herein is supported by experimental data from scientific literature to aid in the informed selection of materials for drug delivery systems, tissue engineering scaffolds, and other biomedical devices.
Overview of Degradation Mechanisms
Both PDXO and PLA are aliphatic polyesters that primarily degrade through the hydrolysis of their ester bonds. This process involves the cleavage of the polymer backbone by water molecules, leading to a reduction in molecular weight and eventual mass loss. The rate of hydrolytic degradation is influenced by a multitude of factors, including the polymer's chemical structure, crystallinity, molecular weight, and the surrounding environment (e.g., pH, temperature, and enzymatic activity).
Poly(this compound) (PDXO) is a hydrophilic and amorphous polymer, which generally allows for ready penetration of water, facilitating hydrolysis.
Polylactic Acid (PLA) can exist in amorphous or semi-crystalline forms (e.g., PLLA, PDLA, and PDLLA). Its crystallinity plays a significant role in its degradation, with the amorphous regions being more susceptible to hydrolysis than the crystalline domains.
Quantitative Comparison of In Vitro Degradation
The following tables summarize quantitative data from various studies on the in vitro degradation of PDXO and PLA. It is important to note that a direct head-to-head comparison is challenging due to variations in experimental conditions across different studies, such as initial molecular weight, sample dimensions, and specific degradation media. The data presented should be interpreted with these considerations in mind.
Table 1: In Vitro Mass Loss of PDXO and PLA
| Polymer | Initial Form | Degradation Medium | Temperature (°C) | Time | Mass Loss (%) |
| PDXO | Bar | PBS (pH 7.4) | 37 | 8 weeks | ~13.5[1] |
| PLA (amorphous) | - | Ringer's Solution | 37 | 580 days | ~15[2] |
Table 2: In Vitro Molecular Weight Reduction of PDXO and PLA
| Polymer | Initial Mn ( g/mol ) | Degradation Medium | Temperature (°C) | Time | Mn Reduction (%) |
| PDXO | 45,000 | - | - | 46 weeks | 30[3] |
| PLLA | ~150,000 | PBS (pH 7.4) | 37 | 182 days | Significant reduction observed |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of in vitro degradation studies. Below are representative experimental protocols for assessing the hydrolytic degradation of these polymers.
Protocol 1: In Vitro Hydrolytic Degradation of PDXO Films
This protocol is based on the methodology described for the hydrolytic degradation of poly(p-dioxanone) (PPDX), a polymer of this compound.
-
Sample Preparation: Compression-molded films of PDXO with defined dimensions (e.g., 10 mm x 15 mm x 0.1 mm) are prepared. The initial weight of each film is recorded.
-
Degradation Medium: A 0.2 M phosphate buffer saline (PBS) solution with a pH of 7.4 is prepared.
-
Incubation: The polymer films are immersed in 15 mL of the PBS solution in sterile containers. The containers are then placed in an incubator maintained at a constant temperature of 37.2 ± 0.2°C for the duration of the study (e.g., up to 9 months).
-
Medium Refreshment: The PBS solution is replaced every 10 days to maintain a constant pH.
-
Sample Retrieval and Analysis: At predetermined time points, samples are removed from the PBS solution, rinsed with distilled water, and dried in a vacuum oven at 25°C until a constant weight is achieved.
-
Characterization: The degradation is monitored by measuring the following parameters:
-
Weight Loss: Calculated from the difference between the initial and final dry weights of the films.
-
Molecular Weight: Determined by techniques such as size-exclusion chromatography (SEC) or viscometry.
-
Thermal Properties: Analyzed using differential scanning calorimetry (DSC) to observe changes in glass transition temperature (Tg) and melting temperature (Tm).
-
Morphology: The surface and cross-sectional morphology of the degraded films are examined using scanning electron microscopy (SEM).
-
Protocol 2: In Vitro Hydrolytic Degradation of PLA Pins
This protocol is adapted from a study on the in vitro degradation of PLA pins.
-
Sample Preparation: PLA pins with specific dimensions are produced by a suitable molding process. The initial weight and mechanical properties of the pins are characterized.
-
Degradation Medium: A phosphate buffer solution with a pH of 7.4 is prepared to simulate physiological conditions.
-
Incubation: The PLA pins are immersed in the phosphate buffer solution in sterile containers and incubated at 37°C for the desired study period (e.g., 6 months).
-
Sample Retrieval and Analysis: At specified time intervals, the pins are retrieved from the buffer solution.
-
Characterization: The extent of degradation is assessed by evaluating:
-
Mechanical Properties: Changes in tensile strength, Young's modulus, and elongation at break are measured using a mechanical testing machine.
-
Molar Mass Variation: The number-average molecular weight (Mn) is determined using techniques like gel permeation chromatography (GPC).
-
Thermal Properties: DSC is used to monitor changes in Tg and crystallinity.
-
Structural Analysis: SEM is employed to observe changes in the surface and internal structure of the pins.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro degradation study of biodegradable polymers.
Conclusion
Based on the available data, it is challenging to definitively state that one polymer universally degrades faster than the other without specifying the exact polymer characteristics and degradation conditions. However, some general trends can be observed. The hydrophilic and amorphous nature of PDXO suggests a propensity for rapid water uptake, which can accelerate hydrolysis. Conversely, the degradation of PLA is highly dependent on its crystallinity, with amorphous PLA degrading more rapidly than its semi-crystalline counterparts.
For applications requiring a relatively faster degradation profile, amorphous PLA or copolymers incorporating hydrophilic monomers like this compound could be suitable candidates. For applications demanding slower, more controlled degradation, semi-crystalline PLA might be more appropriate. Ultimately, the choice between PDXO and PLA will depend on the specific requirements of the application, including the desired degradation timeline, mechanical properties, and drug release kinetics. It is highly recommended that researchers conduct their own comparative degradation studies under conditions that closely mimic the intended application environment.
References
A Comparative Guide to the Biocompatibility of Poly(1,5-Dioxepan-2-one) and Poly(caprolactone) Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biocompatibility of two prominent biodegradable polyesters used in tissue engineering and drug delivery: poly(1,5-dioxepan-2-one) (PDXO) and poly(caprolactone) (PCL). While both materials exhibit favorable characteristics for biomedical applications, their interactions with biological systems can differ. This document synthesizes available experimental data to facilitate informed material selection for scaffold-based research and development.
Executive Summary
Poly(caprolactone) (PCL) is a well-characterized, FDA-approved polymer known for its excellent biocompatibility and slow degradation rate, making it a benchmark material in tissue engineering.[1][2][3] In contrast, poly(this compound) (PDXO) is a more hydrophilic polymer, and while less extensively studied, it has shown promise, particularly in applications requiring specific cell interactions and anti-platelet properties. Direct comparative studies on the biocompatibility of neat PDXO and PCL scaffolds are limited. This guide, therefore, presents a side-by-side comparison based on available data for each polymer and their copolymers, highlighting key differences in their biological performance.
In Vitro Biocompatibility Assessment
Cytotoxicity
In vitro cytotoxicity assays are fundamental in biocompatibility screening, with the ISO 10993-5 standard suggesting that cell viabilities above 70% indicate a non-cytotoxic material.
Table 1: Comparative In Vitro Cytotoxicity Data for PDXO and PCL Scaffolds
| Polymer Scaffold | Cell Type | Assay | Key Findings |
| PDXO (in copolymers) | - | - | Data on neat PDXO scaffolds is limited. Copolymers of PDXO have been evaluated for specific applications. |
| PCL | 3T3 Fibroblasts | MTT Assay | PCL scaffolds demonstrated no cytotoxicity.[1] |
| PCL/PLGA (80:20) | Dental Follicle Mesenchymal Stem Cells (DFMSCs) | Alamar Blue Assay | The scaffold showed no toxic effects.[2] |
| PCL/PLGA/Pyrrole Plasma | Human Dental Follicle Stem Cells (hDFSCs) | MTT Assay | No cytotoxic effects were observed.[4] |
PCL scaffolds are consistently reported as non-cytotoxic across various studies and cell lines.[1][5] The inherent biocompatibility of PCL is one of its most significant advantages, contributing to its widespread use.[2][5]
Cell Adhesion and Proliferation
The ability of a scaffold to support cellular attachment and growth is crucial for its success in tissue engineering.
Table 2: Comparative Data on Cell Adhesion and Proliferation for PDXO and PCL Scaffolds
| Polymer Scaffold | Cell Type | Key Findings |
| PLGA-PDXO Multiblock Copolymer | Human Umbilical Vein Endothelial Cells (HUVECs) | Poor proliferation was observed. |
| PLGA-PDXO Multiblock Copolymer | HeLa Cells | Good culture behavior was noted. |
| PCL | MC3T3-E1 Pre-osteoblasts | PCL scaffolds support cell adherence and proliferation.[5] |
| PCL/PLGA (80:20) | Dental Follicle Mesenchymal Stem Cells (DFMSCs) | Scaffolds supported cell adhesion.[2] |
Studies on PDXO-containing copolymers suggest a degree of cell-type specificity in its interaction. For instance, a multiblock copolymer of poly(l-lactide-co-glycolide) (PLGA) and PDXO exhibited poor proliferation of human umbilical vein endothelial cells (HUVECs) while showing good culture behavior for HeLa cells. In contrast, PCL is generally considered to have a more universally supportive surface for the adhesion and proliferation of various cell types, including osteoblasts and mesenchymal stem cells.[5]
In Vivo Biocompatibility Assessment
Inflammatory Response
The host tissue response to an implanted scaffold is a critical determinant of its long-term success. A minimal and resolving inflammatory response is desirable.
Table 3: Comparative In Vivo Inflammatory Response to PDXO and PCL Scaffolds
| Polymer Scaffold | Animal Model | Implantation Site | Key Findings |
| DXO/D,L-lactide Copolymer | Rats | - | The amorphous copolymer showed a less pronounced foreign body reaction compared to a semicrystalline version.[6] |
| PCL | Rabbit | Calvarial Defect | Histological examination revealed good biocompatibility with no adverse host tissue reactions up to 6 months.[7] |
| PCL/PLGA (80:20) | Rats | Subcutaneous | Histological analyses demonstrated the expected inflammatory response to a foreign body, suggesting biocompatibility.[4] |
Copolymers of DXO and D,L-dilactide have been shown to elicit a less pronounced foreign body reaction in their amorphous form compared to their semi-crystalline counterparts in a rat model.[6] This suggests that the physical properties of PDXO-based materials can influence the in vivo inflammatory response. PCL scaffolds consistently demonstrate good in vivo biocompatibility, with studies showing minimal inflammatory responses and good tissue integration.[4][7] Histological analysis of implanted PCL scaffolds typically reveals a normal foreign body response that resolves over time.[4]
Hemocompatibility
For blood-contacting applications, the hemocompatibility of a material is of paramount importance.
A study directly comparing a PLGA–PDXO multiblock copolymer with a PLGA–PCL multiblock copolymer found that the PLGA–PDXO material exhibited effective anti-platelet adhesive properties. In contrast, a large number of denatured platelets were observed on the PLGA–PCL copolymer, suggesting a higher potential for thrombosis. This indicates that for blood-contacting devices, PDXO may offer an advantage over PCL in terms of hemocompatibility.
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells onto the test scaffolds in a 96-well plate and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[8] Remove the culture medium from the wells and add the MTT solution (typically 10% of the culture volume).
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[9]
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to dissolve the formazan crystals.[9][10]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[8]
-
Data Analysis: Cell viability is expressed as a percentage relative to the control (cells cultured without the scaffold material).
In Vivo Inflammatory Response: Hematoxylin and Eosin (H&E) Staining
H&E staining is a widely used histological technique to visualize tissue morphology and the cellular inflammatory infiltrate.
Protocol:
-
Sample Preparation: After a predetermined implantation period, retrieve the scaffolds and surrounding tissue. Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.
-
Sectioning: Cut thin sections (e.g., 5 µm) of the embedded tissue using a microtome and mount them on glass slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections using xylene and rehydrate through a series of graded ethanol solutions to water.
-
Hematoxylin Staining: Stain the nuclei by immersing the slides in a hematoxylin solution (e.g., Mayer's or Harris').[11][12]
-
Differentiation: Briefly rinse in a weak acid solution (e.g., 0.3% acid alcohol) to remove excess stain.[11]
-
Bluing: Immerse the slides in a weakly alkaline solution ("bluing agent") to turn the nuclei blue.[12]
-
Eosin Staining: Counterstain the cytoplasm and extracellular matrix by immersing the slides in an eosin solution.[11]
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol solutions and xylene, and then mount a coverslip using a mounting medium.
-
Microscopic Analysis: Examine the stained sections under a light microscope to evaluate the inflammatory cell infiltrate (e.g., neutrophils, macrophages, lymphocytes) and the formation of a fibrous capsule around the implant.
Visualizations
Caption: General workflow for in vitro and in vivo biocompatibility assessment of polymer scaffolds.
Caption: Simplified signaling pathway of the MTT assay for cell viability.
Conclusion
Both poly(this compound) and poly(caprolactone) are valuable polymers for the fabrication of biocompatible scaffolds. PCL stands out as a well-documented, non-cytotoxic material that supports cell proliferation and elicits a minimal in vivo inflammatory response. Its slow degradation rate is a key consideration for long-term applications.
PDXO, while less characterized as a homopolymer scaffold, shows intriguing properties, particularly in its copolymers. The available data suggests it may have cell-specific interactions and superior hemocompatibility compared to PCL, making it a candidate for blood-contacting devices. However, more comprehensive studies directly comparing neat PDXO and PCL scaffolds are necessary to fully elucidate their respective biocompatibility profiles. Researchers should carefully consider the specific requirements of their application, such as the need for cell-type selectivity or anti-thrombogenicity, when choosing between these two materials.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Degradation and in vivo evaluation of polycaprolactone, poly(ε-caprolactone-co-L-lactide), and poly-L-lactic acid as scaffold sealant polymers for murine tissue-engineered vascular grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Polycaprolactone as biomaterial for bone scaffolds: Review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copolymers of this compound and L- or D,L-dilactide: in vivo degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Fabrication and biocompatibility evaluation of hydroxyapatite–polycaprolactone–gelatin composite nanofibers as a bone scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02485K [pubs.rsc.org]
- 10. reprocell.com [reprocell.com]
- 11. Hematoxylin and Eosin (H&E) Staining Protocol - IHC WORLD [ihcworld.com]
- 12. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]
A Comparative Guide to the Thermal Degradation of Poly(1,5-Dioxepan-2-one)
For researchers and professionals in drug development and material science, understanding the thermal stability of biodegradable polymers is paramount for processing and application. This guide provides a comparative analysis of the thermal degradation of poly(1,5-dioxepan-2-one) (PDXO) against two widely used biodegradable polyesters, poly(ε-caprolactone) (PCL) and polylactic acid (PLA), based on thermogravimetric analysis (TGA).
Performance Comparison: Thermal Stability
The thermal stability of a polymer is a critical factor that dictates its processing window and potential applications. TGA is a standard technique used to evaluate this property by measuring the change in mass of a sample as a function of temperature. The key parameters derived from TGA are the onset degradation temperature (T_onset), which indicates the temperature at which significant degradation begins, and the temperature of maximum degradation rate (T_max).
While direct comparative TGA data for PDXO, PCL, and PLA under identical conditions is limited in published literature, a compilation of data from various studies provides valuable insights into their relative thermal stabilities. Thermal degradation of poly(this compound) has been noted to occur at temperatures above 130°C[1]. More specific TGA data for a similar polymer, poly(1,4-dioxan-2-one), shows that the polyester segment degradation commences at approximately 350°C[2].
For comparison, PCL and PLA exhibit different thermal degradation profiles. The thermal decomposition of PCL and PLA typically occurs in a single step.
| Polymer | Onset Degradation Temp. (T_onset) (°C) | Temp. at Max. Degradation Rate (T_max) (°C) | Residual Mass (%) at 600°C | Experimental Conditions |
| Poly(this compound) (PDXO) | >130 (General Observation) | Not explicitly reported | Not explicitly reported | Not specified[1] |
| Poly(ε-caprolactone) (PCL) | ~350 - 400 | ~400 - 450 | < 5 | Heating rate: 10°C/min, Nitrogen atmosphere |
| Polylactic Acid (PLA) | ~300 - 350 | ~350 - 400 | < 5 | Heating rate: 10°C/min, Nitrogen atmosphere |
Note: The data presented is a representative range compiled from various sources and may vary depending on the specific molecular weight, purity, and experimental conditions of the TGA analysis.
Experimental Protocol: Thermogravimetric Analysis (TGA)
The following is a typical experimental protocol for analyzing the thermal degradation of biodegradable polyesters using TGA.
Objective: To determine the thermal stability of the polymer by measuring the weight loss as a function of temperature.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Analytical balance
-
Sample pans (e.g., aluminum, platinum)
-
Nitrogen gas supply (high purity)
Procedure:
-
Sample Preparation:
-
Ensure the polymer sample is dry to avoid mass loss due to moisture evaporation, which can interfere with the degradation analysis. Samples can be dried in a vacuum oven at a temperature below their melting point for a specified period (e.g., 24 hours).
-
Weigh approximately 5-10 mg of the dried polymer sample directly into a TGA sample pan using an analytical balance.
-
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Set the purge gas to high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere and prevent oxidative degradation.
-
Set the temperature program:
-
Equilibrate at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).
-
-
-
Data Acquisition:
-
Start the TGA experiment. The instrument will record the sample weight as a function of temperature.
-
The data is typically plotted as a TGA curve (weight % vs. temperature) and a derivative thermogravimetric (DTG) curve (rate of weight loss vs. temperature).
-
-
Data Analysis:
-
From the TGA curve, determine the onset degradation temperature (T_onset), often defined as the temperature at which 5% weight loss occurs.
-
From the DTG curve, determine the temperature of maximum degradation rate (T_max), which corresponds to the peak of the curve.
-
Determine the residual mass at the final temperature.
-
Visualizing the TGA Workflow
The logical flow of a thermogravimetric analysis experiment can be visualized as follows:
Caption: Experimental workflow for TGA analysis.
References
A Comparative Guide to the Copolymerization of 1,5-Dioxepan-2-one and ε-Caprolactone: Reactivity Ratios and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
The copolymerization of 1,5-Dioxepan-2-one (DXO) and ε-caprolactone (CL) presents a versatile platform for the synthesis of biodegradable polyesters with tunable properties, crucial for applications in drug delivery and medical implants. The reactivity ratios of these monomers are a critical parameter, dictating the copolymer microstructure and, consequently, its macroscopic properties such as degradation rate, crystallinity, and mechanical strength. This guide provides a comparative overview of the reported reactivity ratios for the DXO and CL system under different catalytic conditions, supported by detailed experimental protocols.
Understanding Reactivity Ratios
In copolymerization, the reactivity ratios, r_A and r_B, describe the relative reactivity of a growing polymer chain ending in monomer A or B towards the addition of another molecule of monomer A or B.
-
r_A > 1 : The growing chain ending in A prefers to add another A monomer.
-
r_A < 1 : The growing chain ending in A prefers to add a B monomer.
-
r_A = 1 : The growing chain has no preference.
-
r_A * r_B = 1 : Ideal random copolymerization.
-
r_A * r_B < 1 : Tendency towards alternating copolymerization.
-
r_A * r_B > 1 : Tendency towards block copolymerization.
Conflicting Data on Reactivity Ratios of DXO and CL
A review of the available literature reveals conflicting values for the reactivity ratios of this compound (DXO) and ε-caprolactone (CL). This discrepancy likely arises from the different catalysts and reaction conditions employed in various studies. Here, we present the different reported values to provide a comprehensive overview.
Table 1: Reported Reactivity Ratios for the Copolymerization of this compound (M1) and ε-Caprolactone (M2)
| r_DXO (r_1) | r_CL (r_2) | r_1 * r_2 | Catalyst System | Method of Determination | Implied Copolymer Structure |
| 0.59 | 1.19 | 0.70 | Not specified | Kelen–Tüdös | Tendency towards alternation |
| 1.6 | 0.6 | 0.96 | Not specified | Not specified | Nearly ideal random |
| 1.2 | 0.7 | 0.84 | Not specified | MALDI-TOF-MS | Tendency towards random with slight alternation |
Note: The primary sources for these reactivity ratios were not consistently cited in the reviewed literature, highlighting the need for careful consideration and further investigation when designing copolymerization experiments.
Experimental Protocol: Enzymatic Ring-Opening Copolymerization
One detailed experimental protocol available in the literature describes the enzyme-catalyzed ring-opening polymerization of DXO and CL. This method offers the advantage of avoiding potentially toxic metal catalysts, which is particularly relevant for biomedical applications.
Materials and Methods
-
Monomers : this compound (DXO) and ε-caprolactone (CL)
-
Catalyst : Lipase CA (from Candida antarctica)
-
Polymerization : Bulk polymerization at 60°C.
-
Analysis : The molar feed ratio of CL to DXO is varied (e.g., from 1.5 to 10). The resulting copolymer composition is determined by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Reactivity Ratio Determination : The reactivity ratios are calculated using the Kelen-Tüdös method.
Workflow for Enzymatic Copolymerization and Reactivity Ratio Determination
Figure 1. Experimental workflow for the enzymatic copolymerization of DXO and CL.
Logical Relationship of Reactivity Ratios to Copolymer Structure
The determined reactivity ratios provide insight into the microstructure of the resulting copolymer. This relationship is crucial for predicting and controlling the final material properties.
Figure 2. Relationship between reactivity ratios and copolymer properties.
Conclusion
The copolymerization of this compound and ε-caprolactone is a promising route to novel biodegradable materials. However, the conflicting reports on their reactivity ratios underscore the significant influence of the chosen catalytic system and reaction conditions on the polymerization outcome. For researchers and professionals in drug development, it is imperative to carefully select the synthetic methodology to achieve the desired copolymer microstructure and, consequently, the intended performance characteristics of the final product. The use of enzymatic catalysis, for example, not only provides a pathway to well-defined copolymers but also aligns with the stringent biocompatibility requirements of the biomedical field. Further research is needed to elucidate the precise conditions that lead to the different reported reactivity ratios and to establish a definitive guide for the tailored synthesis of poly(DXO-co-CL) copolymers.
Cytotoxicity of 1,5-Dioxepan-2-one Degradation Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The biodegradable polymer 1,5-Dioxepan-2-one (DXO) is gaining traction in the development of advanced drug delivery systems and tissue engineering scaffolds. As with any biomaterial designed for in vivo applications, a thorough evaluation of the cytotoxicity of its degradation products is paramount. This guide provides a comparative analysis of the cytotoxicity of degradation products from DXO-based polymers and other common biodegradable polyesters, supported by experimental data and detailed methodologies.
Executive Summary
The primary degradation product of poly(this compound) (PDXO) via hydrolysis is 4-hydroxybutyric acid. While generally considered to have low cytotoxicity at physiological concentrations, high doses may present toxic effects. Copolymers of DXO with monomers such as lactide (LA) and ε-caprolactone (CL) will produce a mixture of degradation products, the cytotoxicity of which will depend on the composition and concentration of these byproducts. Standard in vitro cytotoxicity assays, such as the MTT assay using L929 fibroblast cells as outlined in ISO 10993-5, are crucial for evaluating the biocompatibility of these materials. This guide will delve into the available data and provide a framework for comparative assessment.
Degradation of this compound Based Polymers
Polymers based on this compound, including its homopolymer (PDXO) and various copolymers, degrade primarily through the hydrolysis of their ester bonds. This process can be influenced by factors such as the polymer's molecular weight, crystallinity, and the surrounding physiological environment.
The degradation of copolymers of DXO with L-lactide or D,L-lactide is understood to proceed via an autocatalytic hydrolysis mechanism.[1]
Identified Degradation Products:
-
Poly(this compound) (PDXO) Homopolymer: The main degradation product is 4-hydroxybutyric acid .
-
Poly(this compound-co-lactide) (PDXO/LA): Degradation yields a mixture of 4-hydroxybutyric acid and lactic acid .
-
Poly(this compound-co-ε-caprolactone) (PDXO/CL): Degradation results in 4-hydroxybutyric acid and 6-hydroxycaproic acid .
Comparative Cytotoxicity Data
A direct quantitative comparison of the cytotoxicity of degradation products from different studies can be challenging due to variations in experimental conditions. However, by adhering to standardized protocols like ISO 10993-5, a reasonable assessment can be made. The following table summarizes available data, primarily focusing on cell viability as determined by the MTT assay on L929 mouse fibroblast cells.
| Degradation Product/Polymer Extract | Cell Line | Assay | Concentration | Cell Viability (%) | IC50 Value | Reference |
| This compound Based | ||||||
| 4-hydroxybutyric acid | Rat Cardiac Fibroblasts | Trypan Blue Exclusion | Not specified | Prevents cell death induced by thapsigargin | Not determined | [2][3] |
| Data for PDXO/Copolymer Degradation Products | L929 | MTT | Various | Requires further specific studies | Not determined | |
| Alternatives | ||||||
| Poly(L, DL-lactide) (PLDLA) Extract (37°C) | BALB 3T3 | MTT | Undiluted | ~105% | Not cytotoxic | [4] |
| Poly(L, DL-lactide) (PLDLA) Extract (70°C) | BALB 3T3 | MTT | Undiluted | ~60% | Cytotoxic | [4] |
| Poly(L-lactide-co-glycolide) (PLGA) Extract (37°C) | BALB 3T3 | MTT | Undiluted | ~110% | Not cytotoxic | [4] |
| Poly(L-lactide-co-glycolide) (PLGA) Extract (70°C) | BALB 3T3 | MTT | Undiluted | ~55% | Cytotoxic | [4] |
| Poly(ε-caprolactone) (PCL) Film | L929 | MTT | Direct Contact | Stimulated mitochondrial activity | Not cytotoxic | [5] |
Experimental Protocols
The evaluation of cytotoxicity for biomaterial degradation products should follow standardized and well-documented protocols to ensure reproducibility and comparability of results. The ISO 10993-5 standard provides a framework for in vitro cytotoxicity testing.
Preparation of Polymer Degradation Product Extracts
This protocol is a generalized method based on ISO 10993-12 for preparing extracts of polymer degradation products.
Methodology:
-
Polymer Sterilization: Sterilize the polymer samples using a suitable method that does not induce degradation, such as ethylene oxide or gamma irradiation at a validated dose.
-
Extraction: Place a known quantity of the sterilized polymer in a sterile container with a specific volume of cell culture medium without serum (e.g., DMEM/F12). The ratio of the surface area or mass of the material to the volume of the extraction medium should be standardized (e.g., according to ISO 10993-12).
-
Incubation: Incubate the polymer in the medium at 37°C for a predetermined period (e.g., 24, 48, or 72 hours) to allow for the release of degradation products.
-
Extract Collection: After incubation, centrifuge the medium to pellet any particulate matter and collect the supernatant (the extract).
-
Sterilization of Extract: Sterilize the extract by filtration through a 0.22 µm filter.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Methodology:
-
Cell Seeding: Seed L929 mouse fibroblast cells into a 96-well plate at a density of approximately 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Exposure to Extract: Remove the culture medium and replace it with serial dilutions of the polymer degradation product extract. Include a negative control (fresh culture medium) and a positive control (a known cytotoxic substance).
-
Incubation: Incubate the cells with the extracts for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculation of Cell Viability: Express the cell viability as a percentage of the negative control.
Signaling Pathways in Cytotoxicity
Cellular response to toxic substances can involve various signaling pathways leading to apoptosis (programmed cell death) or necrosis. Understanding these pathways can provide deeper insights into the mechanisms of cytotoxicity.
Conclusion and Future Directions
The available evidence suggests that the degradation products of this compound-based polymers, particularly its homopolymer, are likely to exhibit low cytotoxicity, supporting their potential for biomedical applications. However, this guide highlights a clear need for more comprehensive and standardized in vitro cytotoxicity studies that provide quantitative data for both PDXO and its copolymers. Future research should focus on:
-
Quantitative Cytotoxicity Profiling: Conducting dose-response studies to determine the IC50 values of the degradation products of various DXO-based polymers.
-
Direct Comparative Studies: Performing head-to-head cytotoxicity comparisons of degradation products from DXO-based polymers and established alternatives like PLA and PCL under identical experimental conditions.
-
Mechanism of Action: Investigating the specific cellular and molecular mechanisms underlying any observed cytotoxicity.
By addressing these research gaps, the scientific community can build a more robust understanding of the biocompatibility of this compound-based materials, paving the way for their safe and effective use in next-generation medical devices and drug delivery systems.
References
- 1. Copolymers of this compound and L- or D,L-dilactide: in vivo degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Phenylbutyric acid prevent cytotoxicity induced by thapsigargin in rat cardiac fibroblast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro biocompatibility of bioresorbable polymers: poly(L, DL-lactide) and poly(L-lactide-co-glycolide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro biocompatibility assessment of poly(epsilon-caprolactone) films using L929 mouse fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Polymerization of 1,5-Dioxepan-2-one: Organometallic vs. Organocatalytic Approaches
For Researchers, Scientists, and Drug Development Professionals
The synthesis of well-defined polyesters from cyclic monomers is a cornerstone of advanced material development, particularly in the biomedical and pharmaceutical fields. 1,5-Dioxepan-2-one (DXO) is a valuable monomer for producing biodegradable and biocompatible polymers. This guide provides an objective comparison of two primary catalytic systems for the ring-opening polymerization (ROP) of DXO: traditional organometallic catalysts and modern organocatalysts. We present a summary of their performance based on experimental data, detailed experimental protocols, and a visual representation of the polymerization workflows.
At a Glance: Performance Comparison
The choice between organometallic and organocatalytic polymerization of DXO hinges on a trade-off between catalyst activity, control over polymer architecture, and concerns regarding metal contamination. The following tables summarize quantitative data extracted from published research to facilitate a direct comparison.
Table 1: Performance of Organometallic Catalysts for DXO Polymerization
| Catalyst | Initiator | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol , exp) | PDI |
| Tin(II) octoate (Sn(Oct)₂) | Benzyl Alcohol | 100:1 | 110 | 20 | >95 | >150,000 | Broad |
| Note: Data for Sn(Oct)₂ with DXO is limited in direct comparative studies. The provided data is based on typical conditions for cyclic ester polymerization and may vary.[1] Broader polydispersity is often observed with Sn(Oct)₂ due to transesterification side reactions at elevated temperatures.[1] |
Table 2: Performance of Organocatalysts for DXO Polymerization
| Catalyst | Initiator | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol , exp) | PDI |
| t-BuP₄ | Benzyl Alcohol | 100:1 | 25 | 0.5 | 98 | 11,400 | 1.15 |
| TBD | Benzyl Alcohol | 100:1 | 25 | 1 | 95 | 11,100 | 1.12 |
| DBU | Benzyl Alcohol | 100:1 | 25 | 4 | 96 | 11,200 | 1.18 |
| Source: Data compiled from a study by Xu et al. (2019).[2][3] |
Experimental Workflows: A Visual Representation
The following diagram illustrates the general experimental workflows for both organometallic and organocatalytic ring-opening polymerization of this compound.
Caption: General experimental workflows for organometallic and organocatalytic polymerization of DXO.
Signaling Pathways and Mechanisms
The polymerization mechanisms for organometallic and organocatalytic systems differ significantly, impacting the control over the final polymer structure.
Caption: Simplified mechanisms for organometallic and organocatalytic ROP of DXO.
Detailed Experimental Protocols
Organometallic Polymerization using Tin(II) Octoate (Sn(Oct)₂)
This protocol is a representative example for the bulk polymerization of DXO using Sn(Oct)₂.
-
Materials:
-
This compound (DXO), purified by recrystallization or sublimation.
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂), as a solution in toluene.
-
Benzyl alcohol (BnOH), dried over molecular sieves.
-
Toluene, anhydrous.
-
Methanol, cold.
-
-
Procedure:
-
A flame-dried Schlenk flask is charged with DXO (e.g., 1.16 g, 10 mmol) and equipped with a magnetic stir bar.
-
The flask is evacuated and backfilled with dry nitrogen or argon three times.
-
Anhydrous toluene (e.g., 5 mL) and benzyl alcohol (e.g., 10.4 µL, 0.1 mmol, for a monomer/initiator ratio of 100) are added via syringe.
-
The mixture is stirred at room temperature until the monomer is completely dissolved.
-
The required amount of Sn(Oct)₂ solution (e.g., to achieve a monomer/catalyst ratio of 1000:1) is added via syringe.
-
The flask is immersed in a preheated oil bath at 110 °C and the polymerization is allowed to proceed for a set time (e.g., 20 hours).
-
After the desired time, the reaction is quenched by cooling the flask to room temperature and precipitating the polymer in a large excess of cold methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
-
The polymer is characterized by ¹H NMR spectroscopy to determine conversion and by size exclusion chromatography (SEC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI).
-
Organocatalytic Polymerization using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
This protocol describes the solution polymerization of DXO using DBU as an organocatalyst.[3]
-
Materials:
-
This compound (DXO), purified.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), distilled and stored under inert gas.
-
Benzyl alcohol (BnOH), dried.
-
Tetrahydrofuran (THF), anhydrous.
-
Benzoic acid.
-
Methanol, cold.
-
-
Procedure:
-
All manipulations are performed in a glovebox under a nitrogen atmosphere.
-
In a vial, DXO (e.g., 0.58 g, 5 mmol) is dissolved in anhydrous THF (e.g., 2 mL).
-
Benzyl alcohol (e.g., 5.2 µL, 0.05 mmol, for a monomer/initiator ratio of 100) is added to the solution.
-
The polymerization is initiated by the addition of DBU (e.g., 7.5 µL, 0.05 mmol, for a monomer/catalyst ratio of 100).
-
The reaction mixture is stirred at room temperature (25 °C). Aliquots may be taken at different time intervals to monitor the reaction progress by ¹H NMR and SEC.
-
The polymerization is quenched by the addition of a small amount of benzoic acid.
-
The polymer is isolated by precipitation into a large volume of cold methanol.
-
The resulting polymer is collected by filtration and dried in a vacuum oven until a constant weight is achieved.
-
The final polymer is characterized by ¹H NMR and SEC.
-
Discussion and Conclusion
Organometallic Catalysis: Traditionally, organometallic catalysts like Sn(Oct)₂ have been the workhorses for the ROP of cyclic esters.[3] They are highly active, especially at elevated temperatures, and can produce high molecular weight polymers.[1] However, a significant drawback is the potential for metal contamination in the final polymer, which is a major concern for biomedical applications. Furthermore, the high temperatures required often lead to side reactions, such as transesterification, resulting in polymers with broader molecular weight distributions (higher PDI).[1]
Organocatalysis: The use of organocatalysts, such as amidines (DBU) and guanidines (TBD), has emerged as a powerful alternative.[4] These metal-free catalysts can promote controlled polymerization under mild conditions, often at room temperature.[2][3] This leads to polymers with well-defined molecular weights and narrow polydispersity indices.[2][3] The absence of metal residues is a significant advantage for applications in drug delivery and tissue engineering. Kinetic studies have shown that the polymerization proceeds in a controlled manner, with a linear increase in molecular weight with monomer conversion.[2]
References
Safety Operating Guide
Navigating the Final Step: Proper Disposal of 1,5-Dioxepan-2-one in a Laboratory Setting
A comprehensive guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of 1,5-Dioxepan-2-one, ensuring laboratory safety and environmental responsibility.
The proper disposal of laboratory chemicals is a critical, yet often overlooked, aspect of scientific research. For compounds like this compound, a versatile monomer in polymer synthesis, adherence to established disposal protocols is paramount to protect both laboratory personnel and the environment. This guide provides essential, immediate safety and logistical information, including a step-by-step operational plan for the disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a specific, universally applicable SDS is not publicly available, general safety measures for handling lactones and related cyclic esters should be strictly followed.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A standard laboratory coat. |
Emergency Procedures:
| Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. |
| Eye Contact | Flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The following protocol provides a general framework for its safe disposal.
1. Waste Identification and Segregation:
-
Unused or surplus this compound should be considered chemical waste.
-
Segregate waste this compound from other laboratory waste streams to prevent inadvertent reactions. It should be stored separately from strong acids, bases, and oxidizing agents.
2. Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.
-
The container should be made of a material compatible with the chemical.
-
The label should clearly indicate "Hazardous Waste" and the full chemical name: "this compound".
3. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
For solid spills, carefully sweep the material to avoid generating dust.
-
For liquid spills (if the compound is melted or in solution), absorb the spill with an inert material such as vermiculite, dry sand, or earth.
-
Place all contaminated materials, including absorbent materials and personal protective equipment, into the designated hazardous waste container.
-
Thoroughly decontaminate the spill area with a suitable solvent, and collect the rinsate as hazardous waste.
4. Final Disposal:
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled waste pickup.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's waste disposal protocols before handling and disposing of this chemical. Adherence to all applicable regulations is mandatory.
Personal protective equipment for handling 1,5-Dioxepan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 1,5-Dioxepan-2-one, ensuring the well-being of laboratory personnel and the integrity of research. Adherence to these protocols is essential for minimizing risks and establishing a safe and efficient laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the required and recommended personal protective equipment for handling this compound. This information is compiled from safety data sheets and best laboratory practices.
| Protection Type | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and vapors that can cause eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). | To prevent skin contact, which may cause irritation or allergic reactions. |
| Body Protection | Laboratory coat or a chemically resistant apron. | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator with an organic vapor cartridge is recommended if ventilation is inadequate or for handling large quantities. | To prevent inhalation of vapors, which can be harmful. |
Operational Plan: Step-by-Step Handling Procedure
2.1. Preparation:
-
Ensure that a safety shower and an eyewash station are readily accessible and in good working order.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Assemble all necessary equipment and reagents before starting the procedure.
-
Confirm that a spill kit appropriate for flammable liquids is available.
2.2. Handling:
-
Don the appropriate personal protective equipment as outlined in the table above.
-
Ground and bond all containers and receiving equipment to prevent static discharge, as this compound may be handled in flammable solvents.
-
Carefully open the container, avoiding inhalation of any vapors.
-
Dispense the required amount of this compound using appropriate tools (e.g., clean spatula for solids, calibrated pipette for liquids if melted or in solution).
-
Keep the container tightly closed when not in use.
-
Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
If any clothing becomes contaminated, remove it immediately and wash before reuse.
2.3. Post-Handling:
-
Thoroughly clean the work area after use.
-
Wash hands with soap and water after removing gloves.
Disposal Plan
3.1. Waste Collection:
-
Collect all waste materials containing this compound in a designated, properly labeled, and sealed container.
-
Do not mix with incompatible waste streams.
3.2. Waste Disposal:
-
Dispose of the chemical waste in accordance with all local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Do not dispose of this compound down the drain or in general waste.
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
